(R)-Metoprolol-d7
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/i1D3,2D3,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBSYMUCCVWXPE-QLWPOVNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648858 | |
| Record name | 1-[4-(2-Methoxyethyl)phenoxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959787-96-3 | |
| Record name | 1-[4-(2-Methoxyethyl)phenoxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-Metoprolol-d7: A Technical Guide for Researchers
(R)-Metoprolol-d7 is a deuterated, enantiomerically specific form of the beta-blocker metoprolol (B1676517). Its primary application in research and drug development is as an internal standard for the quantitative analysis of metoprolol in biological matrices, leveraging the precision of mass spectrometry-based assays. This guide provides an in-depth overview of its properties, primary use, and the methodologies where it is employed.
Introduction to Metoprolol and the Significance of Stereochemistry
Metoprolol is a selective β1-adrenergic receptor antagonist widely prescribed for cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1][2] It is a chiral compound, existing as two enantiomers: (S)-Metoprolol and (R)-Metoprolol. The pharmacological beta-blocking activity resides almost exclusively in the (S)-enantiomer, which is approximately 33 times more potent than the (R)-enantiomer.[3] Although commercially available as a racemic mixture, understanding the pharmacokinetics of individual enantiomers is crucial for comprehending the drug's overall disposition and clinical effects.[3][4]
This compound: Physicochemical Properties and Role as an Internal Standard
This compound is a stable isotope-labeled analog of the (R)-enantiomer of metoprolol. The incorporation of seven deuterium (B1214612) atoms increases its molecular weight, allowing it to be distinguished from the unlabeled drug by a mass spectrometer.
| Property | Value |
| Chemical Formula | C₁₅H₁₈D₇NO₃ |
| Molecular Weight | 274.41 g/mol |
| CAS Number | 1292907-84-6 |
| Appearance | White solid |
| Primary Use | Internal Standard in quantitative bioanalysis |
Table 1: Physicochemical Properties of this compound.
In quantitative analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is essential for accurate and precise measurement of the analyte of interest.[5] The ideal IS has physicochemical properties very similar to the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency, but is mass-distinguishable.[5] this compound serves as an excellent internal standard for metoprolol analysis because it co-elutes with metoprolol and behaves similarly during sample preparation and ionization, thus compensating for variations in these steps.[5][6] The use of the (R)-enantiomer as the labeled internal standard is suitable for the quantification of both enantiomers of metoprolol.
Experimental Protocol: Quantification of Metoprolol in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This section outlines a typical experimental protocol for the analysis of metoprolol in human plasma.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples to room temperature.
-
Pipette 500 µL of plasma into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (this compound) to each plasma sample (except for the blank).
-
Vortex the samples for 30 seconds.
-
Add 200 µL of a pre-treatment solution (e.g., 2% ammonia (B1221849) in water) and vortex again.[7]
-
Add 2.5 mL of an extraction solvent mixture (e.g., diethyl ether and dichloromethane (B109758) in a 70:30 ratio).[5]
-
Shake the tubes vigorously for 15 minutes.
-
Centrifuge the samples at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | HPLC system (e.g., Shimadzu) |
| Column | C18 column (e.g., Phenomenex LUNA C8) |
| Mobile Phase | Acetonitrile, methanol, and 0.1% formic acid |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., Thermo) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Table 2: Typical LC-MS/MS parameters for Metoprolol analysis.
Mass Spectrometry Parameters
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. The precursor and product ions for metoprolol and this compound are monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Metoprolol | 268.1 | 116.2 |
| This compound | 275.1 | 123.2 |
Table 3: Exemplary MRM transitions for Metoprolol and this compound. (Note: Specific m/z values may vary slightly depending on the instrument and adduct ion formed).
Signaling Pathway and Experimental Workflow
Metoprolol's Mechanism of Action: β1-Adrenergic Receptor Signaling Pathway
Metoprolol exerts its therapeutic effect by blocking the β1-adrenergic receptor, which is predominantly found in cardiac tissue.[8] This receptor is a G-protein-coupled receptor (GPCR) that, upon stimulation by catecholamines like norepinephrine, activates a downstream signaling cascade. The blockage of this pathway by metoprolol leads to a decrease in heart rate, cardiac contractility, and blood pressure.[2]
Caption: Simplified β1-Adrenergic Receptor Signaling Pathway and the inhibitory action of (S)-Metoprolol.
Experimental Workflow for Bioanalysis
The following diagram illustrates the typical workflow for quantifying metoprolol in a biological sample using this compound as an internal standard.
Caption: General workflow for the quantitative analysis of Metoprolol in plasma using an internal standard.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals involved in the study of metoprolol. Its use as an internal standard in LC-MS/MS methods ensures the generation of high-quality, reliable data for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The detailed methodologies and understanding of the underlying pharmacology provided in this guide serve as a valuable resource for the scientific community.
References
- 1. Metoprolol: MedlinePlus Drug Information [medlineplus.gov]
- 2. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions | MDPI [mdpi.com]
- 4. Aging and the pharmacokinetics and metabolism of metoprolol enantiomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-Metoprolol-d7: Chemical Structure, Properties, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Metoprolol-d7 is the deuterated, R-enantiomer of the widely used beta-1-selective adrenergic receptor antagonist, metoprolol (B1676517). This technical guide provides a comprehensive overview of its chemical structure, and physicochemical properties, and delves into the analytical methodologies crucial for its quantification. While specific pharmacokinetic and metabolic data for this compound are not extensively available in the public domain, this guide discusses the known stereoselective metabolism of metoprolol and the potential implications of deuteration. Furthermore, it outlines the beta-1 adrenergic receptor signaling pathway, the primary target of metoprolol, and provides detailed experimental protocols for the chiral separation and analysis of metoprolol enantiomers. This document serves as a valuable resource for researchers utilizing this compound as an internal standard in pharmacokinetic and metabolic studies, as well as for those investigating the effects of deuterium (B1214612) substitution on drug disposition.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of (R)-metoprolol, where seven hydrogen atoms on the isopropyl group have been replaced by deuterium. This substitution results in a higher molecular weight compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2R)-1-[4-(2-Methoxyethyl)phenoxy]-3-{[1,1,1,3,3,3-hexadeuterio-2-(deuterio)propan-2-yl]amino}propan-2-ol | [1] |
| CAS Number | 1292907-84-6 | [1] |
| Molecular Formula | C₁₅H₁₈D₇NO₃ | [1] |
| Molecular Weight | 274.41 g/mol | |
| Appearance | White solid | |
| Melting Point | 82-85°C (for hydrochloride salt) | |
| Solubility | No data available |
Synthesis
The enantioselective synthesis of metoprolol and its analogs is well-documented. A common approach involves the use of a chiral precursor, such as (R)- or (S)-epichlorohydrin, which is reacted with 4-(2-methoxyethyl)phenol. The resulting epoxide is then opened with isopropylamine-d7 to yield the desired deuterated enantiomer.
A chemoenzymatic approach has also been described for the synthesis of enantiopure (S)-metoprolol, which involves the kinetic resolution of a chlorohydrin intermediate using a lipase. A similar strategy could be adapted for the synthesis of the (R)-enantiomer.
Mechanism of Action: Beta-1 Adrenergic Receptor Signaling
Metoprolol is a selective antagonist of beta-1 adrenergic receptors, which are predominantly found in cardiac tissue. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating heart rate, contractility, and blood pressure. The binding of catecholamines (epinephrine and norepinephrine) to beta-1 adrenergic receptors primarily activates the Gs alpha subunit (Gαs) of the associated G-protein. This initiates a signaling cascade that ultimately leads to increased cardiac function. Metoprolol competitively inhibits this binding, thereby reducing the effects of catecholamine stimulation.
Interestingly, evidence suggests that the β1-adrenergic receptor can also couple to the Gi alpha subunit (Gαi), which can trigger cardioprotective pathways.
Below is a diagram illustrating the canonical Gs-coupled signaling pathway of the beta-1 adrenergic receptor.
Caption: Beta-1 Adrenergic Receptor Signaling Pathway.
Metabolism and Pharmacokinetics
The metabolism of metoprolol is stereoselective and primarily occurs in the liver via the cytochrome P450 enzyme CYP2D6. The major metabolic pathways are O-demethylation and α-hydroxylation. The R-enantiomer is reported to have a higher clearance than the S-enantiomer in extensive metabolizers.
Table 2: Summary of Metoprolol Pharmacokinetic Parameters (Non-deuterated)
| Parameter | Enantiomer | Value |
| Bioavailability | Racemic | ~50% (oral) |
| Protein Binding | Racemic | ~12% |
| Half-life | Racemic | 3-7 hours |
| Metabolism | Both | Primarily hepatic (CYP2D6) |
| Excretion | Both | >95% renal (as metabolites) |
Note: Data for non-deuterated metoprolol. Specific values for this compound are not available.
Experimental Protocols
This compound is predominantly used as an internal standard for the quantification of metoprolol and its enantiomers in biological matrices. Below are representative experimental protocols for the chiral separation and quantification of metoprolol enantiomers using HPLC and LC-MS/MS.
Chiral Separation of Metoprolol Enantiomers by HPLC
This protocol is adapted from a method using a chiral mobile phase additive.
Objective: To separate (R)- and (S)-metoprolol enantiomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Macherey Nagel C18 column (250 mm × 4.6 mm, 5.0 µm)
Reagents:
-
Metoprolol tartrate standard
-
Methyl-β-cyclodextrin (M-β-CD)
-
Triethylamine (TEA)
-
Glacial acetic acid
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation:
-
Prepare an aqueous solution by adding 3.3 mL of TEA to 1 L of HPLC grade water.
-
Adjust the pH to 3.1 with glacial acetic acid.
-
Dissolve M-β-CD in the aqueous solution to a final concentration of 1.5 g/L.
-
The final mobile phase consists of a mixture of the aqueous M-β-CD solution and methanol in a volumetric ratio of 86:14 (v/v).
-
Filter the mobile phase through a 0.45 µm filter and degas.
-
-
Chromatographic Conditions:
-
Flow rate: 0.5 mL/min
-
Injection volume: 20 µL
-
Column temperature: Ambient
-
UV detection: 274 nm
-
-
Sample Preparation:
-
Prepare a stock solution of racemic metoprolol tartrate (1000 mg/L) by dissolving 50 mg of the drug in 50 mL of the mobile phase without the chiral selector.
-
Prepare working standards by diluting the stock solution.
-
-
Analysis:
-
Inject the samples onto the HPLC system and record the chromatograms. The two enantiomers should be well-resolved.
-
Caption: HPLC Workflow for Chiral Separation.
Quantification of Metoprolol in Human Plasma by LC-MS/MS using this compound as Internal Standard
This protocol is a representative example based on common practices for bioanalytical method development.
Objective: To quantify metoprolol in human plasma using a deuterated internal standard.
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Phenomenex LUNA C8 column or equivalent
Reagents:
-
Metoprolol standard
-
This compound (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Human plasma (blank)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of metoprolol (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare working solutions of metoprolol for calibration curve and quality control (QC) samples by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add the internal standard working solution.
-
Add 300 µL of cold acetonitrile or methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Metoprolol: Q1 m/z 268.2 -> Q3 m/z 116.1 (example)
-
This compound: Q1 m/z 275.2 -> Q3 m/z 123.1 (example, exact mass may vary)
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of metoprolol in the unknown samples from the calibration curve.
-
Caption: LC-MS/MS Workflow for Quantification.
Conclusion
This compound is an indispensable tool in the field of drug metabolism and pharmacokinetics, particularly for studies involving its non-deuterated counterpart. Its chemical and physical properties are well-defined, and robust analytical methods for its use as an internal standard are established. While specific in-vivo data for this compound is limited, an understanding of the stereoselective metabolism of metoprolol and the kinetic isotope effect provides a strong theoretical framework for its behavior. The detailed signaling pathway and experimental protocols provided in this guide offer a solid foundation for researchers working with this important compound. Further studies are warranted to fully elucidate the pharmacokinetic and metabolic profile of this compound and to explore the potential therapeutic implications of deuteration on the R-enantiomer of metoprolol.
References
An In-depth Technical Guide to the Purpose of Deuterium Labeling in Metoprolol
Audience: Researchers, Scientists, and Drug Development Professionals
Core Objective: This document elucidates the scientific rationale and practical applications of deuterium (B1214612) labeling in the context of the beta-blocker metoprolol (B1676517). It explores the underlying principles of the kinetic isotope effect, details the metabolic pathways of metoprolol, and provides representative experimental methodologies for the synthesis, in vitro evaluation, and bioanalysis of its deuterated analogues.
Introduction: The Principle of Deuterium Labeling in Drug Development
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a strategic tool in medicinal chemistry to enhance the pharmacokinetic properties of drug molecules. The core principle behind this strategy is the Deuterium Kinetic Isotope Effect (KIE) . The bond between a carbon atom and a deuterium atom (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, a significantly higher activation energy is required to break a C-D bond compared to a C-H bond.
In drug metabolism, many enzymatic reactions, particularly those mediated by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds as a rate-determining step. By selectively replacing hydrogen atoms with deuterium at metabolically vulnerable positions ("soft spots") on a drug molecule, the rate of metabolism at that site can be substantially reduced.[1]
This strategic slowing of metabolic processes can offer several potential therapeutic advantages:
-
Improved Metabolic Stability: A reduced rate of metabolism can lead to a longer plasma half-life (t½) of the drug.
-
Increased Drug Exposure: Slower clearance can result in a higher area under the plasma concentration-time curve (AUC), meaning the body is exposed to the therapeutic agent for a longer period.
-
Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, which can improve patient adherence to therapy.[2]
-
Lowered Effective Dose: Increased bioavailability and exposure might permit the use of lower doses to achieve the same therapeutic effect.
-
Minimized Formation of Toxic Metabolites: In cases where a metabolite is responsible for adverse effects, slowing its formation can improve the drug's safety profile.
Metoprolol, a widely prescribed beta-blocker, is an interesting candidate for such a strategy due to its extensive hepatic metabolism.
The Metabolic Landscape of Metoprolol
Metoprolol is administered as a racemic mixture of R- and S-enantiomers and undergoes extensive first-pass metabolism in the liver, with approximately 95% of an administered dose being metabolized before excretion.[3] The primary enzyme responsible for the metabolism of metoprolol is Cytochrome P450 2D6 (CYP2D6) .[4] The gene for CYP2D6 is highly polymorphic, leading to significant inter-individual variability in metoprolol plasma concentrations and clinical outcomes.[5]
The metabolism of metoprolol proceeds via three main oxidative pathways:
-
O-demethylation (~65%): This is the major metabolic pathway and involves the removal of the methyl group from the methoxyethyl side chain. This pathway is stereoselective for the R-enantiomer of metoprolol.
-
α-hydroxylation (~10%): This pathway involves the addition of a hydroxyl group to the carbon adjacent to the aromatic ring. The resulting metabolite, α-hydroxymetoprolol, is pharmacologically active, though with about one-tenth the potency of the parent drug. This pathway is stereoselective for the S-enantiomer.
-
N-dealkylation (~10%): This involves the removal of the isopropyl group from the nitrogen atom.
Given that these primary metabolic routes involve the cleavage of C-H bonds, they represent potential sites for deuterium substitution to attenuate the rate of metoprolol's clearance from the body.
dot
Caption: Metabolic pathways of metoprolol mediated primarily by CYP2D6.
Primary Application of Deuterated Metoprolol: Bioanalytical Internal Standard
A thorough review of the scientific literature indicates that the predominant application of deuterium-labeled metoprolol (e.g., metoprolol-d6 or metoprolol-d7) is not as a therapeutic agent with improved pharmacokinetics, but rather as an internal standard (IS) for quantitative bioanalysis.
In pharmacokinetic studies, accurate measurement of drug concentrations in biological matrices like plasma is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as deuterated metoprolol, is essential for reliable quantification.
The deuterated IS is chemically identical to the analyte (metoprolol) and thus exhibits very similar behavior during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and chromatographic separation. However, due to its higher mass, it can be distinguished from the non-deuterated drug by the mass spectrometer. By adding a known amount of the deuterated IS to each sample, any variability or loss during the analytical process can be corrected for, thereby ensuring the accuracy and precision of the measurement of the actual drug concentration.
dot
Caption: Workflow of a pharmacokinetic study using deuterated metoprolol as an internal standard.
Quantitative Data: Pharmacokinetics of Metoprolol
To date, there is a notable absence of publicly available clinical or preclinical data directly comparing the pharmacokinetic profiles of a therapeutically designed deuterated metoprolol with standard, non-deuterated metoprolol. The primary purpose of altering its metabolic fate would be to improve upon the parameters listed below. The following table summarizes the key pharmacokinetic parameters for standard metoprolol tartrate, which serves as a baseline for any potential improvements sought through deuteration.
| Pharmacokinetic Parameter | Value | Notes |
| Time to Peak (Tₘₐₓ) | 1-2 hours | For immediate-release formulations. |
| Plasma Half-life (t½) | 3-4 hours | In extensive CYP2D6 metabolizers. |
| 7-9 hours | In poor CYP2D6 metabolizers. | |
| Bioavailability | ~40-50% | Due to extensive first-pass metabolism. |
| Plasma Protein Binding | ~12% | Primarily to albumin. |
| Metabolism | ~95% hepatic | Primarily via CYP2D6. |
| Excretion | Renal | Less than 5-10% excreted unchanged in urine. |
Table 1: Summary of key pharmacokinetic parameters for standard metoprolol tartrate.
The Deuterium Kinetic Isotope Effect in Metoprolol Metabolism
The theoretical benefit of deuterating metoprolol lies in slowing the rate-limiting C-H bond cleavage step in its metabolism. By placing deuterium atoms on the methoxyethyl or isopropyl groups, the O-demethylation and N-dealkylation pathways could be slowed. Similarly, deuteration at the α-carbon could reduce the rate of α-hydroxylation.
dot
Caption: The Kinetic Isotope Effect (KIE) slows metabolism at deuterated sites.
Representative Experimental Protocols
The following sections provide an overview of typical methodologies that would be employed in the synthesis and evaluation of deuterated metoprolol. These are representative protocols compiled from various sources and should be adapted and optimized for specific laboratory conditions.
Synthesis of Deuterated Metoprolol (d₂-Metoprolol)
A common strategy for synthesizing deuterated metoprolol involves the use of deuterated building blocks. The following is a representative scheme based on modern synthetic methods.
Objective: To synthesize d₂-metoprolol via coupling of a deuterated alkyl salt with an aryl bromide intermediate.
Materials:
-
Deuterated isopropylamine (B41738) (e.g., (CD₃)₂CHNH₂)
-
Appropriate solvents (e.g., DMF, ethanol)
-
Base (e.g., sodium hydroxide)
Protocol:
-
Step 1: Synthesis of the Epoxide Intermediate.
-
Dissolve 4-(2-methoxyethyl)phenol in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, such as sodium hydroxide, and stir to form the phenoxide.
-
Add epichlorohydrin to the reaction mixture and heat to form 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the intermediate by column chromatography.
-
-
Step 2: Ring-Opening with Deuterated Isopropylamine.
-
Dissolve the purified epoxide intermediate in a solvent such as ethanol.
-
Add deuterated isopropylamine to the solution.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the final product, deuterated metoprolol, by recrystallization or column chromatography.
-
Confirm the structure and deuterium incorporation by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Metabolic Stability Assay
This protocol describes a typical procedure to assess the metabolic stability of a compound using human liver microsomes (HLM).
Objective: To compare the rate of metabolism of deuterated metoprolol versus non-deuterated metoprolol.
Materials:
-
Deuterated and non-deuterated metoprolol stock solutions (e.g., in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Ice-cold acetonitrile (B52724) with an internal standard (e.g., propranolol) to stop the reaction
-
96-well plates, incubator, centrifuge
Protocol:
-
Preparation:
-
Prepare a working solution of HLM in phosphate buffer.
-
Prepare working solutions of the test compounds (deuterated and non-deuterated metoprolol) in phosphate buffer. The final DMSO concentration in the incubation should be low (<0.5%).
-
-
Incubation:
-
In a 96-well plate, add the HLM solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Add the test compound working solutions to initiate the reaction.
-
Immediately add the NADPH regenerating system to start the metabolic process.
-
-
Time Points:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Compare the t½ of deuterated metoprolol to that of non-deuterated metoprolol. A longer t½ for the deuterated compound would indicate a positive kinetic isotope effect.
-
LC-MS/MS Bioanalytical Method
This protocol outlines a general method for the quantification of metoprolol in human plasma using deuterated metoprolol as an internal standard.
Objective: To accurately measure the concentration of metoprolol in plasma samples from a pharmacokinetic study.
Materials:
-
Human plasma samples
-
Metoprolol calibration standards and quality control (QC) samples
-
Metoprolol-d7 (internal standard) stock solution
-
Acetonitrile (for protein precipitation)
-
Formic acid
-
HPLC-grade water and methanol
-
LC-MS/MS system with a triple quadrupole mass spectrometer
Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the metoprolol-d7 internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate for injection.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate metoprolol from endogenous plasma components.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Metoprolol: Precursor ion (Q1) m/z 268.2 → Product ion (Q3) m/z 116.1.
-
Metoprolol-d7 (IS): Precursor ion (Q1) m/z 275.2 → Product ion (Q3) m/z 123.1.
-
-
Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of metoprolol to the internal standard versus the nominal concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of metoprolol in the unknown plasma samples.
-
Conclusion
The strategic replacement of hydrogen with deuterium is a validated approach in drug discovery for improving the pharmacokinetic profile of metabolically labile compounds. Metoprolol, with its extensive CYP2D6-mediated metabolism, represents a theoretically sound candidate for this type of modification. Deuteration at the sites of O-demethylation, α-hydroxylation, or N-dealkylation could slow its clearance, potentially leading to a longer half-life and increased drug exposure.
However, the current body of scientific literature primarily documents the use of deuterated metoprolol as an indispensable tool—an internal standard—for the accurate bioanalysis of the parent drug in pharmacokinetic research. While the principles of the kinetic isotope effect are well-established, comprehensive public data demonstrating the therapeutic benefits of a deuterated metoprolol analogue are not yet available. Future research and clinical development would be necessary to fully realize the potential of this approach for improving metoprolol therapy.
References
- 1. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Examination of Metoprolol Pharmacokinetics and Pharmacodynamics Across CYP2D6 Genotype‐Derived Activity Scores - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide: (R)-Metoprolol-d7 vs. Racemic Metoprolol-d7 in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metoprolol (B1676517), a selective β1-adrenergic receptor antagonist, is a cornerstone therapy for cardiovascular diseases. It is administered clinically as a racemic mixture of its (R)- and (S)-enantiomers. The therapeutic activity, however, resides almost exclusively with the (S)-enantiomer. In the context of drug development and clinical pharmacology, stable isotope-labeled analogs, specifically deuterated forms like (R)-Metoprolol-d7 and racemic Metoprolol-d7, are indispensable tools. This technical guide provides an in-depth comparison of these deuterated isotopologues, focusing on their distinct roles in bioanalytical assays and our understanding of metoprolol's stereoselective pharmacokinetics and pharmacodynamics. While direct pharmacological comparisons of these deuterated forms are not documented, this paper extrapolates from the known properties of their non-deuterated parent enantiomers and details their primary application as internal standards in quantitative mass spectrometry.
Introduction: Chirality and Deuteration in Metoprolol
Metoprolol contains a single chiral center, resulting in two enantiomers: (R)-Metoprolol and (S)-Metoprolol. Although administered as a 1:1 racemic mixture, the enantiomers exhibit significant differences in their pharmacological and pharmacokinetic profiles.[1] The β1-blocking activity is predominantly associated with the (S)-enantiomer, which is reported to be 33-fold more potent than the (R)-enantiomer.[2]
Deuterated compounds, such as this compound and racemic Metoprolol-d7, are stable isotope-labeled versions of the drug where seven hydrogen atoms on the isopropyl group have been replaced with deuterium.[3] This modification increases the molecular weight without significantly altering the physicochemical properties.[4] Their primary and most critical application is as internal standards (IS) in bioanalytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for pharmacokinetic analysis.[4][5][6][7] Using a deuterated IS allows for precise quantification by correcting for variability during sample preparation and analysis.[8]
Comparative Physicochemical and Pharmacological Properties
Direct comparative studies on the pharmacokinetics or pharmacodynamics of this compound versus racemic Metoprolol-d7 are not available in published literature. The understanding of their differential biology is inferred from extensive studies of their non-deuterated parent compounds. Deuteration is generally presumed not to alter the fundamental biological activity of the molecule.
Physicochemical Data
The key difference between the deuterated and non-deuterated compounds is their molecular weight. Racemic Metoprolol-d7 is a mixture of this compound and (S)-Metoprolol-d7.
| Property | (R)-Metoprolol | (S)-Metoprolol | Racemic Metoprolol-d7 (Tartrate Salt) |
| Molecular Formula | C15H25NO3 | C15H25NO3 | C30D14H36N2O6 · C4H6O6 |
| Molecular Weight | 267.36 g/mol | 267.36 g/mol | 698.90 g/mol |
| Primary Role | Weak β1-antagonist | Potent β1-antagonist | Internal Standard for Bioanalysis |
| CAS Number | 81024-43-3 | 81024-42-2 | 959787-96-3[9] |
Pharmacodynamics: The Role of Enantiomers
The therapeutic action of metoprolol is achieved through the blockade of β1-adrenergic receptors, primarily in cardiac tissue.[10] This antagonism inhibits the effects of catecholamines like norepinephrine, leading to reduced heart rate, cardiac output, and blood pressure.
-
(S)-Metoprolol : This is the pharmacologically active enantiomer, exhibiting high affinity and potent antagonism at the β1-receptor.[1][11]
-
(R)-Metoprolol : This enantiomer has a significantly lower affinity for the β1-receptor and contributes minimally to the therapeutic effect.[12]
Administering racemic metoprolol means that 50% of the dose consists of the less active (R)-enantiomer.[1] The logical relationship between the racemate and its components is fundamental to understanding its application.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Metoprolol-D7 Hydrochloride | C15H26ClNO3 | CID 76974368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (±)-Metoprolol-(isopropyl-d7) (+)-tartrate salt VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Stereoselective determination of metoprolol and its metabolite α-hydroxymetoprolol in plasma by LC-MS/MS: application to pharmacokinetics during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The racemic metoprolol H2-antagonist interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of (R)-Metoprolol-d7
This technical guide provides a comprehensive overview of the known physical and chemical properties of (R)-Metoprolol-d7, a deuterated isotopologue of the cardio-selective beta-1 adrenergic receptor antagonist, Metoprolol. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analyses or as tracers in metabolic studies.
Chemical Identity and Structure
This compound is the R-enantiomer of Metoprolol in which seven hydrogen atoms on the isopropyl group have been replaced with deuterium (B1214612). This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Metoprolol.
The chemical structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of this compound and its hydrochloride salt. Data for the non-deuterated parent compound, (R)-Metoprolol, is also provided for comparison where available.
Table 1: General and Physical Properties
| Property | This compound | This compound Hydrochloride | (R)-Metoprolol |
| CAS Number | 1292907-84-6[1] | 1219798-61-4[2][3] | 81024-43-3 |
| Molecular Formula | C₁₅H₁₈D₇NO₃ | C₁₅H₁₉D₇ClNO₃ | C₁₅H₂₅NO₃ |
| Molecular Weight | 274.41 g/mol | 310.87 g/mol | 267.36 g/mol |
| Appearance | Solid (Assumed) | Solid | Not specified |
| Melting Point | Not available | 82-85°C | 120 °C (racemic mixture) |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available |
| Storage Temperature | Not specified | -20°C, protect from light | Not specified |
Table 2: Spectroscopic and Structural Identifiers
| Identifier | This compound |
| InChI | InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1/i1D3,2D3,12D |
| SMILES | COCCC1=CC=C(C=C1)OC--INVALID-LINK--CNC(C([2H])([2H])[2H])([2H])C([2H])([2H])[2H] |
Mechanism of Action and Signaling Pathway
Metoprolol is a selective inhibitor of β1-adrenergic receptors, which are predominantly located in cardiac tissue. By competitively blocking the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to these receptors, Metoprolol reduces the downstream signaling cascade. This blockade leads to a decrease in the production of cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). The physiological consequences of this action include a reduction in heart rate (negative chronotropic effect), decreased myocardial contractility (negative inotropic effect), and a lowering of blood pressure.
Caption: Signaling pathway of Metoprolol's action on cardiac myocytes.
Experimental Protocols
While specific experimental protocols for the synthesis and characterization of this compound are proprietary to the manufacturers, a general workflow for the characterization of a stable isotope-labeled compound is outlined below. This workflow is representative of the analytical procedures required to confirm the identity, purity, and isotopic enrichment of the final product.
General Characterization Workflow
The characterization of this compound typically involves a multi-step analytical process to ensure the compound meets the required specifications for its intended use as an internal standard.
Caption: General workflow for the characterization of this compound.
Methodologies
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be employed to determine the chemical purity of this compound. A C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient with a suitable buffer is a common starting point.
-
Chiral HPLC: To confirm the enantiomeric purity of the (R)-enantiomer, a chiral stationary phase is necessary. The mobile phase would be optimized to achieve baseline separation of the (R) and (S) enantiomers.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, which should correspond to the deuterated formula. The isotopic distribution pattern would also be analyzed to determine the degree of deuterium incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be used to confirm the overall structure of the molecule. The absence of signals corresponding to the isopropyl protons would be a key indicator of successful deuteration.
-
¹³C NMR: The carbon-13 NMR spectrum would confirm the carbon framework of the molecule.
-
²H NMR: Deuterium NMR could be used to directly observe the deuterium atoms and confirm their location in the molecule.
-
Applications
The primary application of this compound is as an internal standard for the quantification of Metoprolol in biological samples, such as plasma or urine, by techniques like liquid chromatography-mass spectrometry (LC-MS). Its use is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.
Safety and Handling
This compound should be handled in a laboratory setting by trained personnel. While a specific safety data sheet (SDS) for the free base was not found, the SDS for Metoprolol-d7 hydrochloride indicates that it is not classified as a hazardous substance. However, standard laboratory precautions should be taken, including the use of personal protective equipment such as gloves and safety glasses. It is recommended to store the compound at -20°C and protect it from light.
References
Synthesis and Isotopic Purity of (R)-Metoprolol-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of (R)-Metoprolol-d7. This deuterated analog of the selective β1-adrenergic receptor antagonist, Metoprolol, is a critical tool in pharmacokinetic studies and serves as an internal standard for quantitative bioanalysis. This document outlines the enantioselective synthetic route, details the analytical methodologies for assessing isotopic enrichment, and presents the mechanism of action of Metoprolol.
Introduction
Metoprolol is a cardioselective β1-adrenergic receptor blocker widely prescribed for the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1] The pharmacological activity of Metoprolol primarily resides in its (S)-enantiomer. However, the (R)-enantiomer, particularly its deuterated form, this compound, is of significant interest as an internal standard in clinical and preclinical studies. The incorporation of seven deuterium (B1214612) atoms on the isopropyl group provides a distinct mass shift, enabling precise quantification by mass spectrometry while maintaining similar physicochemical properties to the parent drug.
Enantioselective Synthesis of this compound
The synthesis of this compound is achieved through a two-step enantioselective process. The key strategies involve a Williamson ether synthesis to form a chiral epoxide intermediate, followed by a nucleophilic ring-opening with isotopically labeled isopropylamine-d7. The chirality of the final product is controlled by the use of a specific chiral precursor, (S)-epichlorohydrin.
Overall Synthetic Scheme
The synthesis commences with the reaction of 4-(2-methoxyethyl)phenol (B22458) with (S)-epichlorohydrin to yield the chiral intermediate, (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane. This intermediate is subsequently reacted with isopropylamine-d7 to produce this compound.
Experimental Protocols
Step 1: Synthesis of (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (Chiral Epoxide Intermediate)
This procedure details the formation of the key chiral epoxide intermediate via a Williamson ether synthesis.
-
Materials:
-
4-(2-methoxyethyl)phenol
-
(S)-Epichlorohydrin
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 4-(2-methoxyethyl)phenol (1.0 eq) in water, add sodium hydroxide (1.1 eq).
-
Heat the mixture to 60°C and add (S)-epichlorohydrin (1.2 eq) dropwise.
-
Maintain the reaction at 60°C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Synthesis of this compound
The chiral epoxide intermediate undergoes a ring-opening reaction with isopropylamine-d7 to yield the final product.
-
Materials:
-
(R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane
-
Isopropylamine-d7 (commercially available)
-
Water
-
-
Procedure:
-
Dissolve (R)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (1.0 eq) in a mixture of methanol and water.
-
Add isopropylamine-d7 (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 70-80°C) for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by recrystallization or column chromatography to obtain the final product as a white solid.
-
Isotopic Purity and Characterization
The isotopic purity of this compound is a critical parameter and is typically determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data on Isotopic Purity
Commercial suppliers of this compound provide specifications for its isotopic and chemical purity. This data is crucial for its application as an internal standard.
| Parameter | Specification | Source |
| Isotopic Enrichment | 99 atom % D | CDN Isotopes[2] |
| Chemical Purity | >98% | MedChemExpress[3] |
Analytical Methodologies
Mass Spectrometry (MS):
High-resolution mass spectrometry is employed to confirm the mass of the deuterated compound and to assess its isotopic distribution. The mass spectrum of this compound will show a molecular ion peak at an m/z corresponding to the addition of seven deuterium atoms compared to the unlabeled Metoprolol. For instance, in electrospray ionization (ESI), unlabeled Metoprolol exhibits a protonated molecule at m/z 268.1907, while Metoprolol-d7 shows a corresponding ion at m/z 275.2455.[4] The relative intensities of the ions corresponding to d0 to d7 species can be used to calculate the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is a powerful tool for determining the degree of deuteration. In the ¹H NMR spectrum of highly deuterated this compound, the signals corresponding to the protons on the isopropyl group will be significantly diminished or absent. The isotopic purity can be quantified by comparing the integration of the residual proton signals in the deuterated positions to the integration of a non-deuterated proton signal within the molecule.
Mandatory Visualizations
Synthetic Workflow of this compound
Caption: Synthetic workflow for this compound.
Mechanism of Action: β1-Adrenergic Receptor Blockade
Caption: Metoprolol blocks the β1-adrenergic signaling pathway.
References
Decoding the Certificate of Analysis for (R)-Metoprolol-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Certificate of Analysis (CoA) for a deuterated internal standard like (R)-Metoprolol-d7 is a critical document that guarantees its identity, purity, and isotopic enrichment. This guide provides an in-depth explanation of the key components of a typical CoA for this compound, enabling researchers to confidently utilize this material in their studies. This compound is a stable isotope-labeled version of (R)-Metoprolol, a selective β1 receptor blocker, and is commonly used as an internal standard in quantitative bioanalytical studies by mass spectrometry.[1][2][3]
Compound Information
This section provides fundamental details about the compound.
| Parameter | Typical Specification |
| Compound Name | This compound |
| CAS Number | 1292907-84-6 |
| Molecular Formula | C₁₅H₁₈D₇NO₃ |
| Molecular Weight | 274.41 g/mol |
| Appearance | White solid[4][5] |
| Lot Number | Example: GR-9-165[4][5] |
| Storage Conditions | Store at -18°C in a dry place away from direct sunlight.[4] |
Quantitative Data Summary
The following tables summarize the critical quantitative data found on a CoA for this compound, ensuring its suitability for use as an internal standard.
Table 2.1: Purity and Impurity Profile
| Test | Method | Result |
| Chemical Purity | HPLC | 99.6%[4] |
| Isotopic Purity (Atom % D) | Mass Spectrometry | 99.5%[4] |
| Residual Solvents | GC-HS | Complies with ICH Q3C limits |
| Water Content | Karl Fischer Titration | < 0.5% |
Table 2.2: Identity Confirmation
| Test | Method | Result |
| ¹H NMR Spectroscopy | NMR | Conforms to structure[4] |
| Mass Spectrometry | ESI-MS | Conforms to expected mass[4] |
Detailed Experimental Protocols
This section outlines the methodologies used to generate the data presented in the CoA.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
The chemical purity of this compound is determined by HPLC, which separates the main compound from any non-labeled or other impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A reversed-phase C18 column (e.g., Agilent Eclipse XBD-C18, 5 µm, 150 mm × 4.6 mm I.D.) is commonly used for metoprolol (B1676517) and related substances.[6]
-
Mobile Phase : A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer) is typical.[6][7][8] For example, a mobile phase could be a mixture of acetonitrile and 10 mM KH₂PO₄ buffer (pH adjusted to 2.75 with orthophosphoric acid) in a 70:30 v/v ratio.[6]
-
Detection : UV detection at a wavelength where metoprolol has significant absorbance, such as 225 nm or 280 nm.[6][9]
-
Quantification : The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Mass Spectrometry (MS) for Isotopic Purity and Identity
Mass spectrometry is a crucial technique for confirming the molecular weight and determining the isotopic enrichment of this compound.[10][11]
-
Instrumentation : A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is often employed.[10][11]
-
Method : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. For this compound, the protonated molecule [M+H]⁺ would be observed.
-
Identity Confirmation : The observed m/z is compared to the theoretical m/z for the deuterated compound. For instance, a peak at m/z = 483.36 for the free base [M+H]⁺ has been reported for a related deuterated metoprolol impurity.[4] For this compound, the expected m/z for the protonated molecule would be approximately 275.2.[12]
-
Isotopic Purity Calculation : The isotopic purity is determined by analyzing the relative abundances of the different isotopologue peaks (D0 to Dn).[10][11] The percentage of the desired deuterated species (d7) is calculated relative to the sum of all isotopic species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to provide an estimate of the degree of deuteration.[13][14]
-
Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or 600 MHz).[4][15]
-
Solvent : A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or CDCl₃.[4][15]
-
Analysis : The ¹H NMR spectrum of this compound will show a significant reduction or absence of signals corresponding to the positions where deuterium (B1214612) has been incorporated. The remaining proton signals are integrated and compared to the expected pattern for the non-deuterated compound to confirm the structural integrity. The degree of deuteration can be estimated by comparing the integrals of the residual proton signals at the deuterated positions to the integrals of protons at non-deuterated positions.[14]
Mandatory Visualizations
Diagram 1: Certificate of Analysis Workflow
Caption: Workflow for the generation of a Certificate of Analysis.
Diagram 2: Analytical Techniques for this compound Characterization
Caption: Relationship between analytical properties and methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. cdn.gentaur.com [cdn.gentaur.com]
- 5. esschemco.com [esschemco.com]
- 6. asianpubs.org [asianpubs.org]
- 7. scispace.com [scispace.com]
- 8. Analytical Method for the Simultaneous Estimation of Hydrochlorothiazide and Metoprolol Tartrate using RP HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001932) [hmdb.ca]
An In-depth Technical Guide to the Applications of Stable Isotope-Labeled Metoprolol
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide details the multifaceted applications of stable isotope-labeled metoprolol (B1676517), with a focus on its use as an internal standard in bioanalytical methods, its role in pharmacokinetic studies, and its utility in metabolic profiling. The document provides structured data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Introduction to Stable Isotope-Labeled Metoprolol
Stable isotope labeling involves the substitution of one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H or Deuterium (B1214612), ¹²C with ¹³C, ¹⁴N with ¹⁵N). In the context of the beta-blocker metoprolol, deuterium-labeled metoprolol (commonly metoprolol-d7) is the most frequently utilized variant. The key advantage of stable isotope labeling is that the labeled molecule is chemically identical to the unlabeled parent drug but has a different mass. This mass difference allows for its distinct detection by mass spectrometry (MS) without altering its physicochemical properties, receptor binding affinity, or metabolic pathways. This unique characteristic makes stable isotope-labeled metoprolol an invaluable tool in various stages of drug research and development.
Core Applications
The primary applications of stable isotope-labeled metoprolol can be categorized into three main areas: as an internal standard for quantitative bioanalysis, in pharmacokinetic studies, and for metabolic pathway elucidation.
Internal Standard for Bioanalytical Methods
The most prevalent application of stable isotope-labeled metoprolol, particularly metoprolol-d7, is as an internal standard (ISTD) in the quantification of metoprolol in biological matrices such as plasma, serum, and urine.[1][2][3][4] The use of a stable isotope-labeled ISTD is considered the gold standard for quantitative LC-MS/MS assays due to its ability to compensate for variability during sample preparation and analysis.[]
Key Advantages:
-
Compensates for Matrix Effects: Co-elution of the analyte and the ISTD ensures that both are subjected to the same degree of ion suppression or enhancement in the mass spectrometer's source, leading to more accurate quantification.
-
Corrects for Extraction Inefficiency: Any loss of analyte during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is mirrored by a proportional loss of the ISTD, thus maintaining an accurate analyte-to-ISTD ratio.
-
Accounts for Instrumental Variability: Fluctuations in injection volume and instrument response are normalized by the consistent presence of the ISTD.
This protocol is a composite of methodologies reported in the literature.
1. Materials and Reagents:
- Metoprolol reference standard
- Metoprolol-d7 (ISTD)
- HPLC-grade methanol (B129727), acetonitrile (B52724)
- Formic acid
- Ammonium (B1175870) acetate
- Human plasma (K2EDTA as anticoagulant)
- Extraction solvent (e.g., methyl tertiary butyl ether or a mixture of diethyl ether and dichloromethane)
2. Preparation of Solutions:
- Stock Solutions: Prepare individual stock solutions of metoprolol and metoprolol-d7 in methanol (e.g., 1 mg/mL).
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the metoprolol stock solution with a methanol/water mixture to create calibration standards.
- Internal Standard Working Solution: Prepare a working solution of metoprolol-d7 at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Liquid-Liquid Extraction):
- Pipette 100-500 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
- Add a fixed volume (e.g., 50 µL) of the internal standard working solution to all samples except for the blank.
- Vortex mix for 30 seconds.
- Add the extraction solvent (e.g., 2.5 mL of diethyl ether/dichloromethane 70:30 v/v).
- Vortex or shake vigorously for 5-10 minutes.
- Centrifuge at high speed (e.g., 4000 rpm) for 5 minutes to separate the organic and aqueous layers.
- Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the residue in a specific volume (e.g., 200 µL) of the mobile phase.
- Vortex to mix and transfer to an autosampler vial for analysis.
4. LC-MS/MS Conditions:
| Parameter | Typical Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 or C8 reversed-phase column (e.g., Phenomenex LUNA C8) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water, often with a modifier like 0.1% formic acid or ammonium acetate. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Metoprolol: m/z 268.1 -> 116.2; Metoprolol-d7: m/z 275.2 -> 123.2 (example) |
| Source Parameters | Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows) |
5. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, stability, and matrix effect.
The following table summarizes typical validation parameters for LC-MS/MS methods for metoprolol quantification using a stable isotope-labeled internal standard.
| Parameter | Typical Performance |
| Linearity Range | 0.5 ng/mL to 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.042 ng/L to 1.5 ng/mL |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%RE) | Within ±15% |
| Extraction Recovery | > 80% |
Pharmacokinetic (PK) Studies
Stable isotope-labeled metoprolol is a powerful tool for conducting sophisticated pharmacokinetic studies that can be challenging with conventional methods.
-
Absolute Bioavailability Studies: This is a "gold standard" application. A single study design can be used where an oral dose of unlabeled metoprolol is administered concurrently with an intravenous (IV) microdose of stable isotope-labeled metoprolol. By analyzing the plasma concentrations of both the labeled and unlabeled drug over time, the absolute bioavailability (the fraction of the oral dose that reaches systemic circulation) can be calculated from the ratio of the areas under the curve (AUC) without the need for a separate IV dosing session and washout period. This intra-subject comparison minimizes variability.
-
Drug-Drug Interaction Studies: The effect of an interacting drug on the pharmacokinetics of metoprolol can be assessed in a single study by administering metoprolol before and during treatment with the interacting drug, using the labeled version for one of the administrations.
-
Metabolite Pharmacokinetics: Labeled metoprolol can be used to trace the formation and elimination of its metabolites, providing a more accurate pharmacokinetic profile of the metabolites.
Caption: Workflow for an absolute bioavailability study.
Metabolic Profiling and Pathway Elucidation
Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6. Stable isotope labeling is instrumental in studying its metabolism.
-
Metabolite Identification: By administering labeled metoprolol, metabolites can be easily identified in complex biological matrices using mass spectrometry by searching for the characteristic mass shift and isotopic pattern. This helps to distinguish drug-related material from endogenous compounds.
-
Kinetic Isotope Effect: Deuterium substitution at a site of metabolism can slow down the rate of that metabolic reaction (the kinetic isotope effect). This can be used to investigate the contribution of different metabolic pathways to the overall clearance of the drug. For instance, if a deuterium is placed at the alpha-carbon, the rate of α-hydroxylation may be reduced, potentially shunting metabolism towards O-demethylation. This provides insights into the flexibility and relative importance of different metabolic routes.
-
Stereoselective Metabolism: Metoprolol is a racemic mixture of R- and S-enantiomers, and its metabolism by CYP2D6 is stereoselective, with the R-enantiomer being metabolized faster in extensive metabolizers. Stable isotope-labeled enantiomers can be used to study this phenomenon with high precision.
Metoprolol undergoes three primary metabolic transformations: O-demethylation, α-hydroxylation, and N-dealkylation.
Caption: Primary metabolic pathways of metoprolol.
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetics of metoprolol, which are often determined using assays that rely on stable isotope-labeled internal standards.
Table 1: Pharmacokinetic Parameters of Metoprolol in Bioequivalence Studies
Data represents typical values observed in studies comparing generic and innovator products.
| Parameter | Test Product (Mean) | Reference Product (Mean) | 90% Confidence Interval for Ratio |
| AUC₀-t (ng*h/mL) | Varies by dose and formulation | Varies by dose and formulation | Typically within 80-125% |
| Cₘₐₓ (ng/mL) | Varies by dose and formulation | Varies by dose and formulation | Typically within 80-125% |
| Tₘₐₓ (h) | Varies by formulation | Varies by formulation | Not always subject to the same strict limits |
Table 2: Influence of CYP2D6 Phenotype on Metoprolol Pharmacokinetics
This table illustrates the significant impact of genetic polymorphisms in the CYP2D6 enzyme on metoprolol exposure.
| Parameter | Ultrarapid Metabolizer (UM) | Extensive Metabolizer (EM) | Poor Metabolizer (PM) |
| Peak Plasma Concentration | 5.3-fold lower than PM | - | Several-fold higher than EM |
| Area Under the Curve (AUC) | 13-fold lower than PM | - | 4.9-fold higher than EM |
| Elimination Half-life | 2.6-fold shorter than PM | 3-4 hours | 7-9 hours |
| Apparent Oral Clearance | 15-fold higher than PM | - | 5.9-fold lower than EM |
Conclusion
Stable isotope-labeled metoprolol, particularly metoprolol-d7, is an indispensable tool in modern pharmaceutical research. Its application as an internal standard has revolutionized the accuracy and reliability of bioanalytical methods for quantifying metoprolol in biological fluids. Furthermore, its use in advanced pharmacokinetic studies allows for elegant and efficient study designs to determine parameters such as absolute bioavailability. In the realm of drug metabolism, it provides unparalleled precision in identifying metabolites and elucidating complex metabolic pathways. For any researcher, scientist, or drug development professional working with metoprolol, a thorough understanding of the applications of its stable isotope-labeled counterparts is essential for conducting high-quality, robust, and insightful studies.
References
The Isotopic Investigator: A Technical Review of (R)-Metoprolol-d7 in Scientific Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Metoprolol-d7, a deuterated isotopologue of the active R-enantiomer of the widely used beta-blocker metoprolol (B1676517), serves as a critical tool in pharmacokinetic and metabolic research. While a comprehensive literature search reveals no evidence of this compound being used as a therapeutic agent in clinical trials, its application as an internal standard in bioanalytical assays is well-documented. This technical guide synthesizes the available scientific information on metoprolol's stereoselectivity, the role of deuterium (B1214612) substitution, and the analytical methodologies where this compound is employed. The metabolism of metoprolol is a key area of focus, with detailed pathways and enzymatic contributors elucidated. This document aims to provide researchers and drug development professionals with a thorough understanding of the current scientific landscape surrounding this compound and the broader context of metoprolol stereopharmacology.
Introduction to Metoprolol and the Significance of Stereochemistry
Metoprolol is a cardioselective β1-adrenergic receptor antagonist prescribed for a range of cardiovascular conditions, including hypertension, angina pectoris, and heart failure.[1][2] It is administered as a racemic mixture of two enantiomers, (R)- and (S)-metoprolol.[1] Although administered in a 1:1 ratio, the enantiomers exhibit different pharmacokinetic and pharmacodynamic properties.[1] The S-enantiomer is primarily responsible for the β1-blocking activity, while the R-enantiomer is less potent.[1] The metabolism of metoprolol is also stereoselective, with the R-enantiomer being more susceptible to metabolism by the polymorphic enzyme CYP2D6.
Deuterium substitution, the replacement of hydrogen with its heavier, stable isotope deuterium, can alter the pharmacokinetic profile of a drug. This is due to the "kinetic isotope effect," where the stronger carbon-deuterium bond can slow the rate of metabolic reactions that involve the cleavage of this bond. While this has been explored for various pharmaceuticals to develop "deuterated drugs" with potentially improved pharmacokinetic properties, this compound has, to date, primarily been utilized as an analytical tool.
The Role of this compound in Clinical and Preclinical Research
Based on an extensive review of the scientific literature, there are no published clinical studies that have investigated the therapeutic effects, safety, or pharmacokinetic profile of this compound in humans. Its primary and critical role is as an internal standard for the quantitative analysis of metoprolol and its metabolites in biological matrices such as plasma and urine. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based bioanalysis, as it closely mimics the analyte of interest during sample extraction, ionization, and detection, thereby correcting for variability and improving the accuracy and precision of the measurement.
Pharmacokinetics of Metoprolol Enantiomers
Understanding the pharmacokinetics of the individual enantiomers of metoprolol is crucial for appreciating the potential impact of stereochemistry on its clinical effects. The following tables summarize key pharmacokinetic parameters for (R)- and (S)-metoprolol from available studies. It is important to note that these values can vary significantly between individuals due to genetic polymorphisms in metabolizing enzymes, particularly CYP2D6.
Table 1: Pharmacokinetic Parameters of Metoprolol Enantiomers in Healthy Subjects
| Parameter | (R)-Metoprolol | (S)-Metoprolol | Reference |
| Cmax (Maximum Plasma Concentration) | Lower | Higher | |
| Tmax (Time to Cmax) | Similar | Similar | |
| AUC (Area Under the Curve) | Lower | Higher | |
| Clearance (CL) | Higher | Lower | |
| Elimination Half-life (t1/2) | Shorter | Longer |
Table 2: Influence of CYP2D6 Phenotype on Metoprolol Pharmacokinetics
| Parameter | Poor Metabolizers | Extensive Metabolizers | Ultrarapid Metabolizers | Reference |
| Peak Plasma Concentration | Significantly Higher | Intermediate | Lower | |
| Area Under the Curve (AUC) | Significantly Higher | Intermediate | Lower | |
| Oral Clearance | Significantly Lower | Intermediate | Higher |
Experimental Protocols: Bioanalysis of Metoprolol Using this compound
The quantification of metoprolol and its metabolites from biological samples is a critical component of pharmacokinetic studies. The following provides a generalized experimental protocol for such an analysis, where this compound would be used as an internal standard.
Objective: To determine the concentration of metoprolol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Human plasma samples
-
Metoprolol analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water, HPLC grade
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system
Generalized Procedure:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a known volume of plasma (e.g., 100 µL), add a precise amount of this compound solution of a known concentration.
-
Protein Precipitation: Add a precipitating agent (e.g., 3 volumes of ACN). Vortex to mix and centrifuge to pellet the precipitated proteins. Collect the supernatant.
-
Solid-Phase Extraction (alternative): Condition an SPE cartridge with MeOH and then water. Load the plasma sample. Wash the cartridge to remove interferences. Elute the analyte and internal standard with an appropriate solvent (e.g., MeOH with FA).
-
Evaporate the supernatant or eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Inject the reconstituted sample onto an appropriate LC column (e.g., C18). Use a gradient elution with a mobile phase consisting of water with FA and ACN with FA to separate metoprolol from other components.
-
Mass Spectrometry: The LC eluent is introduced into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific precursor-to-product ion transitions for metoprolol and this compound (multiple reaction monitoring - MRM).
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of known concentrations of metoprolol standard spiked into a blank biological matrix and processed with the internal standard.
-
Calculate the ratio of the peak area of metoprolol to the peak area of this compound for both the standards and the unknown samples.
-
Determine the concentration of metoprolol in the unknown samples by interpolating their peak area ratios against the calibration curve.
-
Visualization of Metoprolol Metabolism
The metabolism of metoprolol is complex and primarily occurs in the liver via the cytochrome P450 enzyme system, with CYP2D6 playing a major role. The main metabolic pathways are O-demethylation, α-hydroxylation, and N-dealkylation.
Caption: Metabolic pathways of metoprolol.
Conclusion and Future Directions
This compound is an indispensable tool in the precise quantification of metoprolol in biological systems. While the concept of using deuterated drugs to favorably alter pharmacokinetic properties is an active area of pharmaceutical research, there is currently no clinical evidence to suggest that this compound is being developed as a therapeutic agent. The significant inter-individual variability in metoprolol metabolism, largely driven by CYP2D6 polymorphism, underscores the importance of accurate pharmacokinetic studies. Future research may explore the kinetic isotope effect of deuterium substitution on the stereoselective metabolism of metoprolol, potentially leading to the design of novel metoprolol analogs with improved pharmacokinetic profiles. For now, this compound remains a cornerstone of bioanalytical research, enabling the robust and reliable characterization of metoprolol's disposition in the body.
References
Understanding the Mass Shift in Deuterated Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterated internal standards in mass spectrometry. From the underlying physicochemical properties to detailed experimental protocols and data interpretation, this document serves as a core resource for scientists seeking to enhance the accuracy, precision, and robustness of their quantitative analytical methods.
Introduction to Deuterated Internal Standards
In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response. Deuterated internal standards, which are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium (B1214612), are widely considered the gold standard for quantitative bioanalysis.[1] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This near-identical chemical nature ensures they effectively track the analyte through the entire analytical process.
The use of deuterated standards significantly enhances the reliability and robustness of quantitative assays, a critical factor in regulated environments and for making crucial decisions in drug development. They are instrumental in correcting for a variety of potential errors that can occur during the analytical workflow.
Core Principles of Mass Shift in Deuterated Standards
The foundational principle behind the utility of deuterated standards is the mass difference between hydrogen (protium, ¹H) and its stable isotope, deuterium (²H or D). The mass of a proton is approximately 1.007825 atomic mass units (amu), while a neutron has a mass of about 1.008665 amu. Deuterium, containing one proton and one neutron, has a mass of approximately 2.014102 amu. This difference in mass is the basis for the "mass shift" observed in mass spectrometry.
The Kinetic Isotope Effect (KIE)
The replacement of hydrogen with deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond vibrates at a lower frequency, resulting in a lower zero-point energy.[2] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic pathway.[1] This phenomenon is known as the Kinetic Isotope Effect (KIE) and is a cornerstone of using deuteration to improve the metabolic stability of drugs.[3] The KIE is typically expressed as the ratio of the reaction rate constants for the light (kH) and heavy (kD) isotopes (kH/kD).
Chromatographic Isotope Effect
While chemically very similar, the substitution of hydrogen with deuterium can lead to slight differences in physicochemical properties, which can, in turn, affect their chromatographic behavior. This is known as the chromatographic isotope effect. In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less hydrophobic and may elute slightly earlier than their non-deuterated counterparts.[4] This retention time shift is influenced by the number and position of deuterium atoms in the molecule, as well as the chromatographic conditions. While often negligible, a significant chromatographic shift can be problematic if the analyte and internal standard do not experience the same matrix effects at their respective elution times.
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data related to the use of deuterated standards.
Table 1: Mass Shift Calculation for Common Deuterated Analogs
| Analyte | Molecular Formula | Number of Deuteriums | Deuterated Analog | Nominal Mass (Analyte) | Nominal Mass (Deuterated) | Mass Shift (amu) |
| Caffeine | C₈H₁₀N₄O₂ | 3 | Caffeine-d₃ | 194 | 197 | +3 |
| Testosterone | C₁₉H₂₈O₂ | 5 | Testosterone-d₅ | 288 | 293 | +5 |
| Morphine | C₁₇H₁₉NO₃ | 3 | Morphine-d₃ | 285 | 288 | +3 |
| Diazepam | C₁₆H₁₃ClN₂O | 5 | Diazepam-d₅ | 284 | 289 | +5 |
Table 2: Kinetic Isotope Effect (kH/kD) in Cytochrome P450 Mediated Metabolism
| Substrate | CYP Isoform | Metabolic Reaction | kH/kD | Reference |
| Tolbutamide | CYP2C9 | Methyl Hydroxylation | 3.8 | |
| Flurbiprofen | CYP2C9 | 4'-Hydroxylation | 1.5 | |
| (S)-Mephenytoin | CYP2C19 | 4'-Hydroxylation | 1.2 | |
| Enzalutamide | CYP3A4 | N-demethylation | ~2 | |
| Midazolam | CYP3A4 | 1'-Hydroxylation | 4.5 |
Table 3: Observed Chromatographic Retention Time Shifts (Reversed-Phase LC)
| Analyte | Deuterated Analog | Chromatographic Conditions | Retention Time Analyte (min) | Retention Time Deuterated (min) | Shift (Δt_R, min) | Reference |
| Metformin | Metformin-d₆ | GC-MS | 3.60 | 3.57 | 0.03 | |
| Olanzapine | Olanzapine-d₃ | Normal-Phase LC-MS/MS | 1.60 | 1.66 | -0.06 | |
| Des-methyl Olanzapine | Des-methyl Olanzapine-d₈ | Normal-Phase LC-MS/MS | 2.62 | 2.74 | -0.12 | |
| Various Amino Acids | d₃-Methyl Esters | GC-MS | Varied | Varied | 0.002 - 0.006 (hdIEC) |
Note: A positive shift indicates the deuterated compound elutes earlier. hdIEC (hydrogen/deuterium isotope effect in chromatography) is calculated as t_R(H)/t_R(D).
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful application of deuterated standards in quantitative analysis. The following sections outline generalized methodologies for common sample preparation techniques and LC-MS/MS analysis.
Sample Preparation
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.
Materials:
-
Plasma sample
-
Deuterated internal standard working solution
-
Acetonitrile (ACN), ice-cold, containing 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 50 µL of the deuterated internal standard working solution to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold ACN with 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial, avoiding the protein pellet.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples (Opioids)
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects. This example is tailored for the extraction of opioids.
Materials:
-
Urine sample
-
Deuterated internal standard working solution (e.g., morphine-d₃)
-
Phosphate (B84403) buffer (pH 6)
-
β-glucuronidase solution
-
SPE cartridges (e.g., Cation Exchange)
-
Elution solvent (e.g., Dichloromethane:Isopropanol:Ammonium Hydroxide)
-
Vacuum manifold
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent
Procedure:
-
To 4 mL of urine in a culture tube, add the deuterated internal standard solution (e.g., 100 ng of morphine-d₃).
-
Add 3 mL of phosphate buffer (pH 6) and β-glucuronidase solution.
-
Incubate the sample (e.g., at 60°C for 3 hours) to hydrolyze conjugated metabolites.
-
Cool the sample and load it onto the SPE cartridge.
-
Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.
-
Equilibration: Pass 1 mL of water through each cartridge.
-
Loading: Apply the pre-treated urine sample to the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak wash solvent (e.g., dilute acid or buffer) to remove interfering substances. Follow with a wash of a non-polar solvent like hexane.
-
Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent (e.g., mobile phase).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
LC-MS/MS Analysis
This protocol provides a general framework for the analysis of small molecule drugs and their deuterated internal standards. Specific parameters will need to be optimized for the particular analyte.
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol
-
Gradient: A linear gradient tailored to the analyte's retention time (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode as appropriate for the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard for confirmation and quantification.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for the specific analytes.
Mandatory Visualizations
Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: A diagram illustrating the kinetic isotope effect on reaction rates.
Caption: A logical workflow for troubleshooting common issues with deuterated standards.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. A thorough understanding of their physicochemical properties, appropriate selection, and careful method validation are essential for their successful implementation in regulated and research environments. By leveraging the principles of mass shift and accounting for potential isotopic effects, researchers can significantly enhance the quality and reliability of their quantitative data.
References
Methodological & Application
Application Note: (R)-Metoprolol-d7 as an Internal Standard for the LC-MS/MS Quantification of Metoprolol in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metoprolol (B1676517) is a selective β1 receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension.[1] Accurate and reliable quantification of metoprolol in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for bioanalysis due to its high sensitivity, selectivity, and robustness.[3][4] The use of a stable isotope-labeled internal standard is essential to correct for variations in sample preparation and instrument response. (R)-Metoprolol-d7, a deuterated analog of metoprolol, is an ideal internal standard for the quantification of metoprolol, as it shares similar physicochemical properties with the analyte, ensuring accurate and precise results.[2][5] This application note provides a detailed protocol for the determination of metoprolol in human plasma using this compound as an internal standard with LC-MS/MS.
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS/MS analysis, and preparation of calibration standards and quality control samples.
1. Materials and Reagents
-
Metoprolol tartrate reference standard
-
This compound (Internal Standard, ISTD)
-
HPLC grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (analytical grade)
-
Human plasma (with K2EDTA as anticoagulant)
-
Diethylether and dichloromethane (B109758) (for liquid-liquid extraction)
2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of metoprolol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working standard solutions of metoprolol by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
Calibration Standards (CS): Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of, for example, 2 to 200 ng/mL.[6]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 5.94 ng/mL for LQC, 64.5 ng/mL for MQC, and 145 ng/mL for HQC).[6]
3. Sample Preparation (Liquid-Liquid Extraction)
A liquid-liquid extraction (LLE) technique is employed to isolate metoprolol and the internal standard from the plasma matrix.[3]
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution to each tube and vortex briefly.
-
Add a mixture of diethylether and dichloromethane for extraction.[3]
-
Vortex the tubes to ensure thorough mixing.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase and inject it into the LC-MS/MS system.
Alternatively, a simple protein precipitation can be performed by adding methanol to the plasma sample, vortexing, centrifuging, and injecting the supernatant.[7]
4. LC-MS/MS Conditions
The following are typical LC-MS/MS conditions for the analysis of metoprolol.
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
Data Presentation
The following tables summarize the expected performance characteristics of the method.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Linearity Range | 2 - 200 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.99[6] |
| LLOQ | 2.0 µg/L[5] |
| Weighing Factor | 1/x²[7] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low (LQC) | 5.94[6] | < 15 | < 15 | 85 - 115 |
| Medium (MQC) | 64.5[6] | < 15 | < 15 | 85 - 115 |
| High (HQC) | 145[6] | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 5.94[6] | 76.06 - 95.25[7] | 93.67 - 104.19[7] |
| High | 145[6] | 76.06 - 95.25[7] | 93.67 - 104.19[7] |
Visualizations
Diagram 1: LC-MS/MS Workflow for Metoprolol Analysis
Caption: Workflow for the quantification of metoprolol in plasma using LC-MS/MS.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and accurate approach for the quantification of metoprolol in human plasma. The detailed protocol and performance characteristics demonstrate its suitability for pharmacokinetic studies and therapeutic drug monitoring, ensuring high-quality data for researchers and drug development professionals.
References
- 1. eijppr.com [eijppr.com]
- 2. Reliable and easy-to-use LC-MS/MS-method for simultaneous determination of the antihypertensives metoprolol, amlodipine, canrenone and hydrochlorothiazide in patients with therapy-refractory arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma [pharmacia.pensoft.net]
- 7. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of (R)-Metoprolol-d7 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of (R)-Metoprolol-d7 stock solutions, intended for use as an internal standard in analytical chromatography and other research applications. The information is compiled from various sources to ensure safe and effective handling and preparation.
Introduction
This compound is the deuterium-labeled form of (R)-Metoprolol, a selective β1 receptor blocker.[1] It is commonly used as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Proper preparation of stock solutions is critical for accurate and reproducible experimental results.
Materials and Equipment
-
This compound (solid form)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator
-
Appropriate organic solvents (e.g., Methanol (B129727), Ethanol, DMSO, Acetonitrile)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Quantitative Data
The following tables summarize key quantitative data for Metoprolol and its deuterated forms. Note that solubility can be form-dependent (free base vs. salt).
Table 1: Solubility of Metoprolol Forms in Various Solvents
| Compound/Salt Form | Solvent | Solubility |
| Metoprolol Succinate | DMSO | Approx. 10 mg/mL |
| Metoprolol Succinate | Dimethylformamide | Approx. 2 mg/mL |
| Metoprolol Succinate | PBS (pH 7.2) | Approx. 5 mg/mL |
| Metoprolol-d7 Hydrochloride | Water | 100 mg/mL (ultrasonic and warming needed) |
| Metoprolol Succinate | Methanol | High |
| Metoprolol Succinate | Ethanol | High |
Table 2: Recommended Storage Conditions
| Form | Condition |
| This compound (Solid) | -20°C, protect from light.[1] |
| Metoprolol-d7 HCl (Solid) | -20°C, protect from light, stored under nitrogen.[2] |
| Stock Solution in Solvent | -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen).[3] |
| Aqueous Solution | Not recommended for storage more than one day. |
| (±)-Metoprolol-d7 HCl (Solid) | Store at room temperature. Stable for at least three years under recommended conditions. |
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in methanol. Methanol is a common solvent for Metoprolol and its analogs for analytical applications.
4.1. Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with skin and eyes.
4.2. Procedure
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh 1 mg of this compound using an analytical balance and transfer it to a 1 mL Class A volumetric flask.
-
Dissolution:
-
Add approximately 0.7 mL of HPLC-grade methanol to the volumetric flask.
-
Vortex the flask for 30 seconds to facilitate dissolution.
-
If the solid does not fully dissolve, place the flask in a sonicator bath for 5-10 minutes.
-
-
Volume Adjustment: Once the solid is completely dissolved, add methanol to the 1 mL mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled, amber glass vial. Store at -20°C or -80°C for long-term stability.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for the Quantitative Analysis of Metoprolol Enantiomers using (R)-Metoprolol-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of metoprolol (B1676517) enantiomers, (S)-metoprolol and (R)-metoprolol, in human plasma. The protocol utilizes a deuterated internal standard, (R)-Metoprolol-d7, for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Metoprolol is a selective β1-adrenergic receptor antagonist prescribed as a racemic mixture of (S)- and (R)-enantiomers. The (S)-enantiomer is primarily responsible for the therapeutic effect, exhibiting a significantly higher binding affinity for the β1-adrenergic receptor than the (R)-enantiomer.[1][2] Due to the stereoselective metabolism and pharmacokinetic profiles of the enantiomers, it is crucial to employ analytical methods that can differentiate and quantify them individually.[1][3][4] This application note describes a robust and sensitive LC-MS/MS method for the enantioselective analysis of metoprolol in human plasma, which is essential for pharmacokinetic and pharmacodynamic studies.
Experimental Protocols
This section details the complete workflow for the quantitative analysis of metoprolol enantiomers, from sample preparation to LC-MS/MS analysis.
Materials and Reagents
-
(S)-Metoprolol and (R)-Metoprolol reference standards
-
This compound (Internal Standard, IS)
-
HPLC-grade methanol (B129727), acetonitrile, and isopropanol
-
Formic acid (≥98%)
-
Ammonium acetate (B1210297)
-
Human plasma (K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Deionized water (18.2 MΩ·cm)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Spike 200 µL of plasma with 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Pre-condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
| Parameter | Condition |
| LC System | UHPLC system |
| Column | Chiral Lux Amylose-2 (250 mm x 4.6 mm, 5 µm) or equivalent chiral column[3] |
| Mobile Phase | A: 15 mM Ammonium acetate in water, pH 5.0B: 0.1% (v/v) Diethylamine in acetonitrile |
| Gradient | Isocratic: 50:50 (A:B)[3] |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25°C |
| Injection Vol. | 10 µL |
| Run Time | 7.0 min[3] |
Mass Spectrometry Conditions:
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | (S)- & (R)-Metoprolol: m/z 268.2 → 116.1this compound (IS): m/z 275.2 → 123.1 |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Nebulizer Gas | 50 psi |
| Heater Gas | 50 psi |
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the method. Data is compiled from representative studies on the chiral separation of metoprolol.[3][5][6]
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| (S)-Metoprolol | Human Plasma | 0.500 - 500 | >0.995 |
| (R)-Metoprolol | Human Plasma | 0.500 - 500 | >0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |
| (S)-Metoprolol | LQC | 1.5 | < 10 | 90 - 110 |
| MQC | 150 | < 10 | 90 - 110 | |
| HQC | 400 | < 10 | 90 - 110 | |
| (R)-Metoprolol | LQC | 1.5 | < 10 | 90 - 110 |
| MQC | 150 | < 10 | 90 - 110 | |
| HQC | 400 | < 10 | 90 - 110 |
Table 3: Sensitivity and Recovery
| Parameter | (S)-Metoprolol | (R)-Metoprolol |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL | 0.500 ng/mL |
| Mean Extraction Recovery | >90% | >90% |
Visualizations
The following diagrams illustrate the experimental workflow for the quantitative analysis of metoprolol enantiomers.
Caption: Experimental workflow for metoprolol enantiomer analysis.
Caption: MRM transitions for metoprolol enantiomers and the internal standard.
References
- 1. Stereoselective determination of metoprolol and its metabolite α-hydroxymetoprolol in plasma by LC-MS/MS: application to pharmacokinetics during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of a sensitive and rapid method for quantitation of (S)-(−)- and (R)-(+)-metoprolol in human plasma by chiral LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective analysis of metoprolol in plasma of hypertensive patients undergoing long-term therapy: Insights for personalized medicine [bi.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. faa.gov [faa.gov]
Application Note: High-Throughput Quantification of (R)-Metoprolol in Human Plasma Using (R)-Metoprolol-d7 as an Internal Standard for Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metoprolol (B1676517) is a selective β1-adrenergic receptor blocker widely prescribed for the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1] It is a chiral compound, and the (S)-enantiomer is primarily responsible for the β-blocking activity, being 33-fold more potent than the (R)-enantiomer.[2] Although administered as a racemic mixture, the enantiomers exhibit stereoselective pharmacokinetics.[3] Accurate and robust bioanalytical methods are crucial for the characterization of the pharmacokinetic profiles of individual enantiomers. The use of stable isotope-labeled internal standards, such as (R)-Metoprolol-d7, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The deuterated standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, ensuring high accuracy and precision.[4] This application note provides a detailed protocol for the quantification of (R)-Metoprolol in human plasma using this compound as an internal standard.
Experimental Protocols
A validated bioanalytical method for the simultaneous estimation of metoprolol in human plasma is essential for pharmacokinetic studies.[6][7] The following protocols are based on established methodologies for the analysis of metoprolol and its enantiomers.[3][8]
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward method for sample cleanup in plasma analysis.
-
Materials:
-
Human plasma (K2EDTA)
-
(R)-Metoprolol and this compound stock solutions (1 mg/mL in methanol)
-
Acetonitrile (B52724) (ACN) containing 0.1% formic acid (ice-cold)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Spike 100 µL of human plasma with the appropriate concentration of (R)-Metoprolol working standards.
-
Add 10 µL of this compound internal standard (IS) working solution (e.g., 100 ng/mL) to all samples except the blank.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
A stereoselective LC-MS/MS method is required to separate and quantify the enantiomers of metoprolol.[3]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., Lux Amylose-2, 250 mm x 4.6 mm, 5 µm)[3]
-
Mobile Phase: 15 mM ammonium (B1175870) acetate (B1210297) in water (pH 5.0) and 0.1% (v/v) diethylamine (B46881) in acetonitrile (50:50, v/v)[3]
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(R)-Metoprolol: m/z 268.3 → 116.3[3]
-
This compound: m/z 275.2 → 122.2 (Note: The fragment m/z 122.2 is a theoretical value for the deuterated fragment corresponding to the commonly monitored fragment of the unlabeled drug)
-
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Data Presentation
The pharmacokinetic parameters of (R)-Metoprolol are determined after oral administration of a single dose of racemic metoprolol. The data presented in the following table is a summary of typical values reported in the literature for the R-enantiomer.
| Pharmacokinetic Parameter | Symbol | (R)-Metoprolol | Units |
| Peak Plasma Concentration | Cmax | 55.8 ± 23.4 | ng/mL |
| Time to Peak Concentration | Tmax | 1.8 ± 0.5 | h |
| Area Under the Curve (0-t) | AUC(0-t) | 334.7 ± 156.2 | ng·h/mL |
| Area Under the Curve (0-∞) | AUC(0-∞) | 352.9 ± 168.7 | ng·h/mL |
| Elimination Half-Life | t1/2 | 3.2 ± 0.8 | h |
| Oral Clearance | CL/F | 1.99 ± 0.87 | L/h/kg |
Note: The values presented are representative and may vary depending on the study population, dosage, and analytical methodology.[9]
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for the bioanalysis of (R)-Metoprolol in plasma.
Metabolism of Metoprolol
Caption: Metabolic pathways of Metoprolol.
References
- 1. japsonline.com [japsonline.com]
- 2. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions [mdpi.com]
- 3. Development of a sensitive and rapid method for quantitation of (S)-(−)- and (R)-(+)-metoprolol in human plasma by chiral LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Bioanalytical Method Development and Validation for the Estimation of Metoprolol in Human K2EDTA Plasma Using Liquid Chromatography Tandem–Mass Spectrometry | PDF [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of metoprolol enantiomers following single and multiple administration of racemate in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Robust Method for the Quantification of Metoprolol in Human Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol (B1676517) is a selective β1 receptor blocker widely prescribed for the treatment of cardiovascular diseases, primarily hypertension. Monitoring its excretion in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its metabolism. Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its main metabolites, α-hydroxymetoprolol and O-demethylmetoprolol.[1] These metabolites, along with a small fraction of the unchanged drug, are primarily excreted through the kidneys, making urine a suitable matrix for quantifying metoprolol and assessing patient adherence and metabolic phenotype.[1]
This application note provides detailed protocols for the quantification of metoprolol in human urine samples using two common bioanalytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The protocols include comprehensive sample preparation procedures using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), as well as validated analytical methods.
Signaling Pathway of Metoprolol Metabolism
Caption: Metabolic pathway of metoprolol.
Experimental Protocols
Sample Preparation
Two robust methods for the extraction of metoprolol from urine are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
This protocol utilizes a mixed-mode cation-exchange sorbent for efficient cleanup and concentration of metoprolol from urine.
Materials:
-
Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
2% Formic acid in water
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Conditioning: Condition the Oasis MCX cartridge with 2 mL of methanol followed by 2 mL of water.
-
Equilibration: Equilibrate the cartridge with 2 mL of 2% formic acid in water.
-
Loading: To 1 mL of urine sample, add 10 µL of internal standard solution (e.g., Metoprolol-d7, 1 µg/mL). Acidify the sample with 200 µL of 2% formic acid. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol.
-
Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS or HPLC-UV analysis.
This protocol offers a classic and effective method for the extraction of metoprolol.
Materials:
-
Ethyl acetate (B1210297) (HPLC grade)
-
Diethyl ether (HPLC grade)
-
1 M Sodium hydroxide solution
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 0.5 mL of urine sample in a centrifuge tube, add 20 µL of internal standard solution (e.g., Atenolol, 1 µg/mL) and 0.5 mL of 1 M sodium hydroxide solution. Vortex briefly.
-
Extraction: Add 3 mL of a mixture of ethyl acetate and diethyl ether (2:1, v/v). Vortex for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 3000 x g for 7 minutes.
-
Solvent Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 200 µL of the mobile phase for analysis.
Analytical Quantification
Instrumentation:
-
Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Metoprolol: Precursor ion m/z 268.2 → Product ion m/z 116.2[2]
-
Metoprolol-d7 (IS): Precursor ion m/z 275.2 → Product ion m/z 122.2
-
-
Cone Voltage: 30 V
-
Collision Energy: 20 eV
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Methanol and water (50:50, v/v) containing 0.1% trifluoroacetic acid (TFA).[3]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 276 nm
Experimental Workflow
Caption: Workflow for metoprolol quantification.
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of metoprolol in urine based on published methods.
Table 1: LC-MS/MS Method Validation Data
| Parameter | Result | Reference |
| Linearity Range | 1.0 - 75.0 µg/L | |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/L | |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% | |
| Accuracy (%RE) | Within ±15% | |
| Recovery | 69.4 - 78.7% |
Table 2: HPLC-UV Method Validation Data
| Parameter | Result | Reference |
| Linearity Range | 5 - 300 ng/mL | |
| Correlation Coefficient (r) | > 0.999 | |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | |
| Limit of Detection (LOD) | 1.5 ng/mL | |
| Intra-day Precision (%RSD) | < 5.0% | |
| Inter-day Precision (%RSD) | < 5.0% | |
| Accuracy (%RE) | < 7.0% | |
| Recovery | 96.4 ± 1.75% |
Method Validation Logical Relationship
Caption: Key parameters for method validation.
Conclusion
The presented application note provides two comprehensive and validated methods for the quantification of metoprolol in human urine samples. The LC-MS/MS method offers higher sensitivity and selectivity, making it ideal for studies requiring low detection limits. The HPLC-UV method, while less sensitive, is a robust and cost-effective alternative for routine analysis. The detailed sample preparation and analytical protocols, along with the summarized validation data, offer a solid foundation for researchers and scientists to implement these methods in their laboratories for pharmacokinetic and clinical studies involving metoprolol. The choice between SPE and LLE, and between LC-MS/MS and HPLC-UV, will depend on the specific requirements of the study, including sample throughput, required sensitivity, and available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced LC-MS/MS Analysis for Concurrent Quantification of Metoprolol Succinate and Hydrochlorothiazide in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Detection of (R)-Metoprolol-d7 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metoprolol (B1676517) is a selective β1 receptor antagonist widely used in the treatment of cardiovascular diseases, primarily hypertension. For pharmacokinetic and bioequivalence studies, a robust and sensitive analytical method for the quantification of metoprolol in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as (R)-Metoprolol-d7, is crucial for accurate and precise quantification by correcting for matrix effects and variations during sample processing and analysis.[1]
This document provides detailed application notes and protocols for the detection and quantification of metoprolol using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are based on established and validated procedures to ensure high sensitivity, specificity, and reliability.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting metoprolol from plasma samples.[2]
Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
Metoprolol stock solution
-
This compound internal standard (IS) working solution
-
Methanol (B129727) (HPLC grade)
-
Centrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL centrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 20 µL of methanol and vortex for 10 seconds.[2]
-
Add an additional 760 µL of methanol to the mixture and vortex vigorously for 30 seconds to precipitate proteins.[2]
-
Centrifuge the mixture at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer 200 µL of the clear supernatant to a clean tube.
-
Add 50 µL of 0.25% formic acid solution to the supernatant.[2]
-
Vortex briefly and inject the sample into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction offers a higher degree of sample cleanup and can be advantageous for minimizing matrix effects.
Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
Metoprolol stock solution
-
This compound internal standard (IS) working solution
-
2% Ammonia (B1221849) in water
-
Extraction solvent: Diethyl ether and Dichloromethane (70:30 v/v)
-
Centrifuge tubes (5 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (Mobile Phase)
Procedure:
-
Pipette 500 µL of human plasma into a 5 mL centrifuge tube.
-
Add 50 µL of the this compound internal standard working solution and vortex.
-
Add 200 µL of 2% ammonia in water and vortex.
-
Add 2.5 mL of the extraction solvent (diethyl ether:dichloromethane, 70:30 v/v).
-
Shake the tubes on a vibrating shaker at 2500 rpm for 10 minutes.
-
Centrifuge at 4000 rpm and 10°C for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 300 µL of the mobile phase.
-
Vortex to mix and inject into the LC-MS/MS system.
LC-MS/MS Parameters
Accurate and sensitive detection of metoprolol and this compound is achieved using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | Ultimate XB-C18 (150 x 2.1 mm, 5 µm) or equivalent |
| Mobile Phase | A: Water with 0.2% Formic AcidB: Methanol |
| Gradient | Isocratic: 65% B |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Run Time | Approximately 3 minutes |
Note: Chromatographic conditions should be optimized for the specific instrument and column used.
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Metoprolol: m/z 268.1 → 115.6[2]** this compound:** m/z 275.2 → (Product ion to be optimized)* |
| Ion Spray Voltage | 5500 V[2] |
| Source Temperature | 500°C[2] |
| Nebulizer Gas (GS1) | 40 psi[2] |
| Turbo Gas (GS2) | 60 psi[2] |
| Curtain Gas (CUR) | 25 psi[2] |
| Collision Gas (CAD) | 5 psi[2] |
* The product ion for this compound should be determined by infusing a standard solution and optimizing the collision energy to obtain a stable and intense fragment ion. Based on the fragmentation of metoprolol, likely product ions for the deuterated standard would be expected at a higher m/z value corresponding to the deuterated fragment.
Data Presentation
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of metoprolol using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Metoprolol | 268.1 | 115.6 |
| This compound | 275.2 | To be determined |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 3.03 – 416.35 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 3.03 ng/mL[2] |
| Intra-day Precision (%CV) | < 15%[2] |
| Inter-day Precision (%CV) | < 15%[2] |
| Accuracy (% Bias) | Within ±15%[2] |
| Recovery | 76.06% – 95.25% (concentration dependent)[2] |
| Matrix Effect | 93.67% – 104.19%[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of metoprolol in plasma samples using protein precipitation followed by LC-MS/MS detection.
Logical Relationship for Quantification
The quantification of metoprolol is based on the ratio of the peak area of the analyte to that of the internal standard, which corrects for variations in sample processing and instrument response.
References
Application Notes and Protocols for Metoprolol Analysis using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of metoprolol (B1676517) from biological matrices, primarily human plasma, for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard (IS), such as metoprolol-d7, is a key component of these methods for ensuring accuracy and precision.
Introduction
Metoprolol is a selective β1 receptor blocker widely used in the treatment of cardiovascular diseases. Accurate quantification of metoprolol in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as deuterated metoprolol (e.g., metoprolol-d7), is the gold standard for LC-MS/MS-based bioanalysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to reliable and robust quantification.
This guide details three common and effective sample preparation techniques:
-
Protein Precipitation (PPT): A simple and rapid method for removing proteins from the sample matrix.
-
Liquid-Liquid Extraction (LLE): A technique that separates the analyte of interest based on its differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix.
Quantitative Data Summary
The choice of sample preparation method can significantly impact key analytical parameters such as recovery, limit of quantification (LOQ), and linearity. The following tables summarize quantitative data from various studies employing these techniques for metoprolol analysis.
Table 1: Protein Precipitation (PPT) Performance Data
| Parameter | Value | Matrix | Internal Standard | Analytical Method | Reference |
| Recovery | 87.32 ± 3.21% to 90.11 ± 3.64% | Human Plasma | Not Specified | Not Specified | [1] |
| Linearity Range | 5 - 750 µg/L | Plasma | [2H7]-Metoprolol | UHPLC-MS/MS | [2] |
| Lower Limit of Quantification (LLOQ) | 0.23 µg/L | Plasma | [2H7]-Metoprolol | UHPLC-MS/MS | [2] |
| Precision (%CV) | < 15% | Plasma | [2H7]-Metoprolol | UHPLC-MS/MS | [2] |
| Accuracy | 80 - 120% | Plasma | [2H7]-Metoprolol | UHPLC-MS/MS | [2] |
Table 2: Liquid-Liquid Extraction (LLE) Performance Data
| Parameter | Value | Matrix | Internal Standard | Analytical Method | Reference |
| Recovery | >82% | Human Plasma | Not Specified | LC-MS/MS | |
| Linearity Range | 1 - 500 ng/mL | Human Plasma | d7-Metoprolol | UPLC-MS/MS | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Human Plasma | d7-Metoprolol | UPLC-MS/MS | |
| Precision (%RSD) | < 15% | Human Plasma | d7-Metoprolol | UPLC-MS/MS | |
| Accuracy | 80 - 120% | Human Plasma | d7-Metoprolol | UPLC-MS/MS |
Table 3: Solid-Phase Extraction (SPE) Performance Data
| Parameter | Value | Matrix | Internal Standard | Analytical Method | Reference |
| Recovery | > 94% | Human Plasma | rac-metoprolol-d6 | LC-ESI-MS/MS | |
| Linearity Range | Not Specified | Human Plasma | (S)-MET-d7 | LC-MS/MS | |
| Lower Limit of Quantification (LLOQ) | Not Specified | Human Plasma | (S)-MET-d7 | LC-MS/MS | |
| Precision (%CV) | Not Specified | Human Plasma | (S)-MET-d7 | LC-MS/MS | |
| Accuracy | Not Specified | Human Plasma | (S)-MET-d7 | LC-MS/MS |
Experimental Workflows and Protocols
The following sections provide detailed protocols and visual workflows for each sample preparation technique.
Protein Precipitation (PPT)
PPT is a straightforward and high-throughput method ideal for initial sample clean-up. It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.
Caption: Workflow for Protein Precipitation.
Protocol:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Spike the plasma sample with an appropriate amount of deuterated internal standard solution (e.g., metoprolol-d7).
-
Add 300 µL of cold acetonitrile to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 6,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to an autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.
Liquid-Liquid Extraction (LLE)
LLE is a more selective technique than PPT, offering a cleaner extract by partitioning the analyte into an immiscible organic solvent.
Caption: Workflow for Liquid-Liquid Extraction.
Protocol:
-
Pipette 200 µL of human plasma into a clean centrifuge tube.
-
Add the deuterated internal standard (e.g., d7-metoprolol).
-
Add an appropriate volume of extraction solvent, for example, ethyl acetate. Other reported solvents include a mixture of diethyl ether and dichloromethane.
-
Vortex or shake the mixture vigorously for an adequate time to ensure efficient extraction.
-
Centrifuge the sample to achieve phase separation.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE is the most selective and powerful sample preparation technique, providing the cleanest extracts and allowing for analyte concentration. It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte.
Caption: Workflow for Solid-Phase Extraction.
Protocol (Example using a reversed-phase cartridge):
-
Spike 200 µL of human plasma with the deuterated internal standard (e.g., rac-metoprolol-d6).
-
Condition the SPE cartridge: Sequentially pass methanol and then water through the cartridge. Specific cartridges like Oasis PRiME MCX or Lichrosep DVB HL have been reported for metoprolol extraction.
-
Load the sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge to remove interfering substances. A common wash solution is a mixture of methanol and 2% ammonia solution in water (30:70 v/v).
-
Elute the analyte: Elute the metoprolol and the internal standard from the cartridge using an appropriate elution solvent, such as acetic acid in methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
Conclusion
The choice of sample preparation technique for metoprolol analysis depends on the specific requirements of the assay, such as the desired level of sensitivity, throughput, and the complexity of the sample matrix.
-
Protein Precipitation is a fast and simple method suitable for high-throughput screening.
-
Liquid-Liquid Extraction offers improved cleanliness of the extract compared to PPT.
-
Solid-Phase Extraction provides the highest degree of selectivity and concentration, resulting in the cleanest samples and the lowest limits of quantification.
For all methods, the use of a deuterated internal standard like metoprolol-d7 is highly recommended to ensure the accuracy and robustness of the quantitative results. The protocols and data presented in these application notes provide a solid foundation for developing and validating a reliable bioanalytical method for metoprolol.
References
- 1. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 2. Reliable and easy-to-use LC-MS/MS-method for simultaneous determination of the antihypertensives metoprolol, amlodipine, canrenone and hydrochlorothiazide in patients with therapy-refractory arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (R)-Metoprolol-d7 in Therapeutic Drug Monitoring
Application Note
Introduction
Metoprolol (B1676517) is a selective β1-adrenergic receptor antagonist widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. Therapeutic Drug Monitoring (TDM) of metoprolol is crucial to optimize dosage, ensure efficacy, and minimize toxicity, given its narrow therapeutic index and significant inter-individual pharmacokinetic variability. This variability is partly due to metabolism by the polymorphic cytochrome P450 enzyme CYP2D6. Accurate and precise quantification of metoprolol in biological matrices, such as human plasma, is therefore essential for effective TDM. The use of a stable isotope-labeled internal standard (IS) is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it compensates for variability in sample preparation and matrix effects. (R)-Metoprolol-d7, a deuterated analog of the R-enantiomer of metoprolol, serves as an ideal IS for the quantification of metoprolol in plasma. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.
Principle of the Method
This application note describes a robust and sensitive LC-MS/MS method for the quantification of metoprolol in human plasma. The method utilizes this compound as an internal standard to ensure high accuracy and precision. The procedure involves a simple and efficient protein precipitation method for sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Clinical Significance
TDM of metoprolol is particularly important in patients with impaired renal or hepatic function, those on polypharmacy, or individuals suspected of non-adherence to therapy. By accurately measuring plasma concentrations of metoprolol, clinicians can tailor dosages to individual patient needs, thereby maximizing therapeutic outcomes and minimizing the risk of adverse effects such as bradycardia, hypotension, and bronchospasm.
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of methanol (B129727) to precipitate plasma proteins.
-
Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 6000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 analytical column (e.g., 50 x 4.6 mm, 3.5 µm) is suitable for separation.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Gradient Elution: The gradient should be optimized to ensure good separation of metoprolol from potential interferences. A typical gradient might start at 10% B, ramp up to 90% B, hold, and then return to initial conditions for equilibration.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Metoprolol: m/z 268.2 → 116.1
-
This compound (IS): m/z 275.2 → 123.1
-
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.5 - 540 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL |
| Precision (%CV) | |
| Intra-day | < 10% |
| Inter-day | < 15% |
| Accuracy (% Bias) | |
| Intra-day | ± 15% |
| Inter-day | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Note: The values presented are typical and may vary depending on the specific instrumentation and laboratory conditions. Method validation should be performed according to regulatory guidelines (e.g., FDA, EMA).
Visualizations
Metoprolol Signaling Pathway
Caption: Metoprolol blocks the β1-adrenergic receptor signaling cascade.
Experimental Workflow for Therapeutic Drug Monitoring
Chiral Separation of Metoprolol Enantiomers with an Internal Standard: An Application Note and Protocol
Introduction
Metoprolol (B1676517) is a selective β1 receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. It is administered as a racemic mixture of its two enantiomers, (S)-(-)-metoprolol and (R)-(+)-metoprolol. The pharmacological activity of metoprolol resides primarily in the (S)-enantiomer, which is approximately 50-500 times more potent in its β-blocking activity than the (R)-enantiomer.[1] Due to this stereoselectivity in its mechanism of action and potential differences in pharmacokinetic and pharmacodynamic profiles between the enantiomers, the ability to separate and quantify individual enantiomers is crucial in both clinical and research settings.
This application note provides a detailed protocol for the chiral separation and quantification of metoprolol enantiomers in biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). The method incorporates the use of a deuterated internal standard, racemic metoprolol-d6, to ensure high accuracy and precision.
Experimental Protocols
This section details the methodologies for the chiral separation of metoprolol enantiomers.
Materials and Reagents
-
(S)-(-)-metoprolol and (R)-(+)-metoprolol reference standards
-
Racemic metoprolol-d6 (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Diethylamine (B46881) (analytical grade)
-
Water (deionized or HPLC grade)
-
Human plasma (for validation)
-
Solid Phase Extraction (SPE) cartridges (e.g., Lichrosep DVB HL)
Instrumentation
-
HPLC system capable of binary gradient elution
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Chiral stationary phase column: Lux Amylose-2 (250 mm × 4.6 mm, 5 µm)
Chromatographic Conditions
-
Column: Lux Amylose-2 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: 15 mM ammonium acetate in water, pH 5.0
-
B: 0.1% (v/v) diethylamine in acetonitrile
-
-
Isocratic Elution: 50:50 (v/v) A:B
-
Flow Rate: Not specified, typically 0.8-1.0 mL/min for similar columns
-
Injection Volume: 10 µL
-
Column Temperature: Ambient (approximately 25°C)
-
Total Run Time: 7.0 minutes
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (+ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor → Product Ion Transitions:
-
Metoprolol Enantiomers: m/z 268.3 → 116.3
-
rac-metoprolol-d6 (IS): m/z 274.3 → 122.3
-
Standard Solution and Sample Preparation
Standard Solutions:
-
Prepare individual stock solutions of (S)-metoprolol, (R)-metoprolol, and rac-metoprolol-d6 in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serially diluting the stock solutions with a 50:50 mixture of mobile phase A and B to achieve the desired concentrations for the calibration curve.
Sample Preparation (from Human Plasma):
-
To 200 µL of human plasma, add the internal standard (rac-metoprolol-d6) solution.
-
Perform solid-phase extraction (SPE) using Lichrosep DVB HL cartridges.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes (metoprolol enantiomers and IS) from the cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Data Presentation
The following table summarizes the quantitative data for the chiral separation of metoprolol enantiomers using the described method.
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | r² | LOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| (S)-(-)-metoprolol | ~5.5 | 0.500–500 | >0.99 | 0.500 | 2.1 - 11.1 | 3.2 - 11.0 |
| (R)-(+)-metoprolol | ~6.2 | 0.500–500 | >0.99 | 0.500 | 2.2 - 12.0 | 1.9 - 14.5 |
| rac-metoprolol-d6 (IS) | ~5.5 & ~6.2 | N/A | N/A | N/A | N/A | N/A |
Note: The resolution factor (Rs) between the enantiomers was reported to be 2.24.
Mandatory Visualization
Caption: Experimental workflow for the chiral separation of metoprolol enantiomers.
Conclusion
The presented application note and protocol describe a robust and sensitive LC-MS/MS method for the chiral separation and quantification of metoprolol enantiomers in a biological matrix. The use of a deuterated internal standard ensures reliable quantification, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications where the stereoselective analysis of metoprolol is required. The detailed experimental protocol and performance data provide a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories.
References
Application Note: The Use of (R)-Metoprolol-d7 in Drug Metabolism Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metoprolol (B1676517) is a selective β1-adrenergic receptor blocker widely prescribed for cardiovascular diseases.[1] It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the S-enantiomer being more pharmacologically active.[2] Metoprolol undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6.[3][4][5] The activity of CYP2D6 is subject to significant genetic polymorphism, leading to distinct patient populations categorized as poor, intermediate, extensive, or ultrarapid metabolizers. This variability can dramatically affect plasma concentrations of metoprolol, influencing both therapeutic efficacy and the risk of adverse effects like bradycardia.
Therefore, accurate quantification of metoprolol and its metabolites is crucial in drug metabolism and pharmacokinetic (DMPK) studies, including phenotyping and drug-drug interaction (DDI) assessments. (R)-Metoprolol-d7 is a stable isotope-labeled (SIL) version of the (R)-enantiomer of metoprolol. In drug metabolism studies, it serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because it is chemically and physically almost identical to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency, correcting for variations during sample preparation and analysis. This ensures high accuracy and precision in the bioanalysis of metoprolol.
Key Applications
The use of this compound is critical in several areas of drug metabolism research:
-
Pharmacokinetic (PK) Studies: Enables precise determination of metoprolol's absorption, distribution, metabolism, and excretion (ADME) profile by providing reliable quantitative data.
-
CYP2D6 Phenotyping: Facilitates the accurate calculation of the metabolic ratio (MR) of metoprolol to its primary CYP2D6-mediated metabolite, α-hydroxymetoprolol. This ratio is a well-established biomarker for determining an individual's CYP2D6 metabolizer status.
-
In Vitro Metabolism Assays: Serves as an internal standard in experiments using systems like human liver microsomes (HLM) or hepatocytes to study metabolic pathways, enzyme kinetics, and metabolic stability.
-
Drug-Drug Interaction (DDI) Studies: Used to quantify changes in metoprolol metabolism in the presence of potential CYP2D6 inhibitors or inducers.
Metabolic Pathway of Metoprolol
Metoprolol is primarily cleared through hepatic metabolism. The three main pathways are:
-
α-Hydroxylation: This pathway leads to the formation of α-hydroxymetoprolol, a pharmacologically active metabolite. This specific reaction is almost exclusively catalyzed by CYP2D6, making it a reliable probe for the enzyme's activity.
-
O-Demethylation: This involves the removal of a methyl group, also significantly driven by CYP2D6.
-
N-Dealkylation: A minor pathway involving the removal of the isopropyl group from the side chain.
While CYP2D6 is the dominant enzyme, other isoforms such as CYP3A4, CYP2B6, and CYP2C9 contribute to a lesser extent to these metabolic transformations.
Experimental Protocols
Protocol 1: Quantification of Metoprolol and α-Hydroxymetoprolol in Human Plasma
This protocol describes a standard method for quantifying metoprolol and its major metabolite, α-hydroxymetoprolol, in human plasma samples using this compound as an internal standard.
A. Materials
-
Human plasma (K2EDTA)
-
Metoprolol and α-hydroxymetoprolol reference standards
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Reagent-grade water
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
B. Experimental Workflow
C. Detailed Procedure
-
Preparation of Standards: Prepare stock solutions of metoprolol, α-hydroxymetoprolol, and this compound in methanol. Create a series of working standard solutions by serially diluting the stock solutions to prepare a calibration curve (e.g., 1-500 ng/mL). Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Sample Preparation:
-
Label microcentrifuge tubes for blanks, standards, QCs, and unknown samples.
-
Pipette 100 µL of the appropriate matrix (plasma, standard, or QC) into the tubes.
-
Add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to all tubes except the blank matrix. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
LC-MS/MS Analysis: Inject the prepared sample onto the LC-MS/MS system.
D. Data Analysis
-
Integrate the peak areas for metoprolol, α-hydroxymetoprolol, and the internal standard, this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.
-
Determine the concentration of metoprolol and α-hydroxymetoprolol in the unknown samples from the calibration curve.
Protocol 2: In Vitro Metabolism of Metoprolol in Human Liver Microsomes (HLM)
This protocol is designed to assess the metabolic stability of metoprolol and identify its primary metabolites using a pooled HLM incubation.
A. Materials
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
Metoprolol
-
This compound (Internal Standard)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Ice-cold acetonitrile
B. Procedure
-
Incubation Preparation:
-
Prepare a master mix containing phosphate buffer and HLM (final concentration e.g., 0.5 mg/mL). Pre-warm at 37°C for 5 minutes.
-
Prepare a separate solution of the NADPH regenerating system.
-
-
Reaction Initiation:
-
Add metoprolol to the HLM master mix to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
-
Reaction Termination:
-
Immediately quench the reaction by adding the aliquot to a tube containing 150 µL of ice-cold acetonitrile spiked with the internal standard, this compound.
-
-
Sample Processing:
-
Vortex the terminated samples and centrifuge at high speed to pellet the protein.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to determine the remaining concentration of metoprolol at each time point.
-
Data Presentation
Quantitative data from these studies should be clearly structured for interpretation and comparison.
Table 1: Typical LC-MS/MS Parameters for Analysis
| Parameter | Setting |
|---|---|
| LC System | UPLC/HPLC System |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analyte Transitions | |
| Metoprolol | Q1: 268.2 m/z → Q3: 116.1 m/z |
| α-Hydroxymetoprolol | Q1: 284.2 m/z → Q3: 132.1 m/z |
| this compound (IS) | Q1: 275.2 m/z → Q3: 123.1 m/z |
Note: Mass transitions should be optimized for the specific instrument used.
Table 2: Example Calibration Curve Data for Metoprolol
| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|---|---|---|
| 1.0 | 2,450 | 485,100 | 0.0051 | 1.02 | 102.0 |
| 5.0 | 12,300 | 491,200 | 0.0250 | 4.95 | 99.0 |
| 25.0 | 61,500 | 488,500 | 0.1259 | 25.3 | 101.2 |
| 100.0 | 255,100 | 495,300 | 0.5150 | 98.9 | 98.9 |
| 250.0 | 630,200 | 490,800 | 1.2840 | 248.5 | 99.4 |
| 500.0 | 1,288,000 | 492,100 | 2.6174 | 503.1 | 100.6 |
Regression: y = 0.0052x + 0.0001, r² = 0.9996
Table 3: Example CYP2D6 Phenotyping Results
| Phenotype Group | N | Mean Metoprolol Conc. (ng/mL) | Mean α-OH-Metoprolol Conc. (ng/mL) | Metabolic Ratio (Parent/Metabolite) |
|---|---|---|---|---|
| Poor Metabolizer (PM) | 10 | 185.4 | 8.2 | 22.6 |
| Extensive Metabolizer (EM) | 10 | 45.2 | 25.1 | 1.8 |
| Ultrarapid Metabolizer (UM) | 10 | 15.8 | 30.5 | 0.5 |
Data is hypothetical and for illustrative purposes.
Conclusion
This compound is an indispensable tool for researchers investigating the metabolism of metoprolol. Its use as an internal standard in LC-MS/MS-based bioanalysis provides the necessary reliability, precision, and accuracy to support a wide range of studies, from fundamental in vitro enzyme kinetics to clinical pharmacokinetic and pharmacogenomic trials. By enabling robust quantification, this compound helps elucidate the significant impact of CYP2D6 polymorphism on metoprolol disposition, ultimately contributing to safer and more effective use of this important cardiovascular drug.
References
- 1. mdpi.com [mdpi.com]
- 2. Stereoselective determination of metoprolol and its metabolite α-hydroxymetoprolol in plasma by LC-MS/MS: application to pharmacokinetics during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Metoprolol and CYP2D6: A Retrospective Cohort Study Evaluating Genotype-Based Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metoprolol's Lowering of the Pulse in Ultra-Rapid Metabolizers of CYP2D6 [ebmconsult.com]
Application Notes and Protocols for the Bioanalytical Estimation of Metoprolol in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of metoprolol (B1676517) in biological matrices such as plasma, serum, and urine. The methodologies described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment in the development and clinical application of metoprolol.
Introduction
Metoprolol is a selective β₁ receptor antagonist widely used in the treatment of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1][2][3][4][5][6] Accurate and reliable quantification of metoprolol in biological fluids is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for ensuring its safe and effective use. This document outlines various validated bioanalytical methods, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection (HPLC-FLD), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
A variety of analytical techniques have been successfully employed for the determination of metoprolol in biological samples. LC-MS/MS is often the preferred method due to its high sensitivity, selectivity, and short analysis time.[2][3] HPLC with UV or fluorescence detection offers a cost-effective alternative, while GC-MS can also be utilized, often requiring a derivatization step.[7][8]
Sample Preparation Techniques
Effective sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte of interest. The choice of technique depends on the analytical method, the biological matrix, and the required sensitivity. The most common methods include:
-
Protein Precipitation (PPT): A simple and rapid technique where a solvent, such as acetonitrile (B52724) or methanol (B129727), is added to the sample to precipitate proteins.[5][9]
-
Liquid-Liquid Extraction (LLE): This method separates the analyte from the matrix based on its differential solubility in two immiscible liquid phases.[1][2][3][4]
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix.[1]
Quantitative Data Summary
The following tables summarize typical validation parameters for different bioanalytical methods used for metoprolol estimation.
Table 1: LC-MS/MS Method Validation Parameters for Metoprolol in Human Plasma
| Parameter | Result | Reference |
| Linearity Range | 5 - 500 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 0.042 - 5 ng/L | [3] |
| Accuracy | 95.09 - 108.53% | |
| Precision (%CV) | < 15% | [5] |
| Recovery | 87.32 - 90.11% | [1] |
| Internal Standard (IS) | Bisoprolol (B1195378), Labetalol, or Deuterated Metoprolol | [3][4] |
Table 2: HPLC-UV/FLD Method Validation Parameters for Metoprolol in Biological Matrices
| Parameter | Result | Reference |
| Linearity Range (Plasma) | 20 - 100 ng/mL (HPLC-UV) | |
| Linearity Range (Urine) | 5 - 300 ng/mL (HPLC-FLD) | [8] |
| LLOQ (Plasma) | 2.4 ng/mL (HPLC-FLD) | |
| Accuracy | 90 - 110% | |
| Precision (%CV) | < 15.5% | |
| Recovery | 73.0 ± 20.5% |
Table 3: GC-MS Method Validation Parameters for Metoprolol in Human Urine
| Parameter | Result | Reference |
| Linearity Range | 50 - 3000 ng/mL | |
| Limit of Detection (LOD) | 5.0 ng/mL | [7] |
| Limit of Quantification (LOQ) | 15 ng/mL | [7] |
| Accuracy (%RE) | < 8.8% | [7] |
| Precision (%CV) | < 6.4% | [7] |
| Recovery | 90.88% |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Metoprolol in Human Plasma
This protocol describes a typical LC-MS/MS method for the quantification of metoprolol in human plasma using a simple protein precipitation extraction.
1. Materials and Reagents:
-
Metoprolol reference standard
-
Bisoprolol (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Human plasma (K2EDTA)
2. Instrumentation:
-
HPLC system coupled with a tandem mass spectrometer (e.g., Agilent, Sciex, Thermo Fisher, Waters)
-
C18 analytical column (e.g., 50 x 4.6 mm, 3.5 µm)
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of internal standard working solution (e.g., 0.25 µg/mL bisoprolol in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of methanol to precipitate proteins.[5]
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
4. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A mixture of acetonitrile and 10mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water.[2][3]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Metoprolol: m/z 268.1 → 116.1
-
Bisoprolol (IS): m/z 326.3 → 116.2
-
Protocol 2: HPLC-FLD Method for Metoprolol in Human Urine
This protocol details an HPLC method with fluorescence detection for metoprolol quantification in urine.
1. Materials and Reagents:
-
Metoprolol reference standard
-
Atenolol (Internal Standard)
-
Methanol (HPLC grade)
-
Potassium acetate buffer (pH 4)
-
Acetonitrile (HPLC grade)
-
Human urine
2. Instrumentation:
-
HPLC system with a fluorescence detector
-
C18 or C6 analytical column
3. Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 1 mL of urine, add 50 µL of internal standard solution (atenolol).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and IS with 1 mL of a mixture of methanol and 2% ammonia (B1221849) solution.
-
Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase.
4. Chromatographic Conditions:
-
Mobile Phase: 30% acetonitrile and 70% 0.25 M potassium acetate buffer (pH 4).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 225 nm and emission at 310 nm.
Visualizations
Caption: A generalized workflow for the bioanalytical estimation of metoprolol.
Caption: Mechanism of action of metoprolol via β1-adrenergic receptor blockade.
References
- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Metoprolol - Wikipedia [en.wikipedia.org]
- 5. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Metoprolol: Package Insert / Prescribing Information / MOA [drugs.com]
- 9. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
How to minimize matrix effects for metoprolol analysis
Welcome to the technical support center for metoprolol (B1676517) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate, reproducible results in their bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact metoprolol analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as metoprolol, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This phenomenon, which can cause either ion suppression or enhancement, directly affects the accuracy, precision, and sensitivity of LC-MS/MS assays.[1][4] Endogenous components like phospholipids (B1166683), proteins, and salts are common sources of matrix effects in biological samples. Failure to manage these effects can lead to unreliable quantitative results.
Q2: How can I assess the extent of matrix effects in my metoprolol assay?
A2: The most common method is the post-extraction spike . This involves comparing the peak response of metoprolol spiked into an extracted blank matrix with the response of metoprolol in a neat (pure) solvent at the same concentration. The matrix effect (ME) can be calculated as the ratio of the peak area in the matrix to the peak area in the neat solution. An alternative qualitative method is post-column infusion , where a constant flow of metoprolol solution is infused into the mass spectrometer while a blank matrix extract is injected into the LC system. Any signal deviation indicates the retention time of interfering components.
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?
A3: A stable isotope-labeled internal standard (e.g., metoprolol-d7) is a version of the analyte where some atoms have been replaced with their heavier, non-radioactive isotopes. SIL-IS is considered the gold standard for compensating for matrix effects because it has nearly identical chemical and physical properties to metoprolol. It co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, thereby providing reliable correction and improving data accuracy.
Q4: Are there alternatives to using expensive stable isotope-labeled internal standards?
A4: Yes. While SIL-IS is preferred, other strategies can be employed. Using a structural analogue as an internal standard is a common alternative, although it may not perfectly mimic the behavior of metoprolol. Another robust approach is the standard addition method , where known amounts of metoprolol are added to the actual samples to create a calibration curve within each sample's unique matrix. This method is effective but can be more labor-intensive. Matrix-matched calibration , where calibration standards are prepared in a blank matrix similar to the samples, is also a widely used technique to compensate for matrix effects.
Troubleshooting Guide
This guide addresses common issues encountered during metoprolol analysis related to matrix effects.
Issue 1: Poor reproducibility and accuracy in quantitative results.
This is a classic symptom of uncorrected matrix effects, which can vary between different samples and batches.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Quantify the matrix effect using the post-extraction spike method to confirm it is the source of the problem.
-
Implement an Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard (e.g., metoprolol-d7) to compensate for variability. If a SIL-IS is unavailable, use a co-eluting structural analogue like bisoprolol.
-
Optimize Sample Preparation: Enhance the cleanup procedure to remove interfering substances. Switch from a simple protein precipitation (PPT) to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Refine Chromatography: Modify the LC gradient to better separate metoprolol from co-eluting matrix components.
-
Issue 2: Significant ion suppression is observed.
Ion suppression leads to reduced sensitivity and may prevent reaching the desired lower limit of quantification (LLOQ).
-
Troubleshooting Steps:
-
Improve Sample Cleanup: The primary cause of suppression is often phospholipids from plasma or serum samples. Use sample preparation techniques designed for phospholipid removal, such as HybridSPE® or specific SPE cartridges (e.g., Oasis MCX).
-
Chromatographic Separation: Ensure metoprolol does not elute in regions with high concentrations of matrix components. A post-column infusion experiment can identify these "suppression zones."
-
Reduce Sample Volume: Injecting a smaller volume or diluting the sample can reduce the amount of matrix components entering the MS system, though this may impact sensitivity.
-
Optimize MS Source Conditions: Adjust parameters like spray voltage and gas flows to improve ionization efficiency and minimize the impact of interfering compounds.
-
Experimental Protocols & Data
Sample Preparation Methodologies
Effective sample preparation is the most critical step in minimizing matrix effects. The choice of method depends on the required sensitivity and the complexity of the matrix.
Protocol 1: Protein Precipitation (PPT)
-
Application: A rapid method suitable for high-throughput analysis when matrix effects are minimal.
-
Methodology:
-
To 200 µL of plasma sample, add 800 µL of a precipitation solvent (e.g., methanol (B129727) or acetonitrile).
-
Add the internal standard solution.
-
Vortex the mixture for 3 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase for LC-MS/MS injection.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Application: Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Methodology:
-
To 100 µL of plasma sample, add the internal standard and 50 µL of 1 M ammonium (B1175870) formate (B1220265) (pH 3).
-
Add 650 µL of an extraction solvent (e.g., a mixture of dichloromethane (B109758) and tert-butyl ether (85:15 v/v) or methyl tert-butyl ether (MTBE)).
-
Vortex for 20 minutes to facilitate extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube, evaporate to dryness, and reconstitute the residue in the mobile phase.
-
Protocol 3: Solid-Phase Extraction (SPE)
-
Application: A highly selective method that provides excellent cleanup by retaining the analyte on a solid sorbent while matrix components are washed away.
-
Methodology:
-
Condition: Condition an SPE cartridge (e.g., Oasis MCX) with methanol followed by water.
-
Load: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Wash the cartridge with a weak solvent (e.g., 2% formic acid) to remove interferences.
-
Elute: Elute metoprolol with a stronger solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporate the eluate and reconstitute for analysis.
-
Comparative Data on Sample Preparation Methods
The table below summarizes typical recovery and matrix effect values for metoprolol using different sample preparation techniques, as reported in various studies.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Internal Standard Used | Reference |
| Protein Precipitation | 76.06 - 95.25 | 93.67 - 104.19 | Hydroxypioglitazone | |
| Protein Precipitation | ~86 - 111 | ~68 - 108 | Methyclothiazide | |
| Liquid-Liquid Extraction | ~70 | Not specified | SIL-IS (BMS-906024-03) | |
| Liquid-Liquid Extraction | >85 (for MPL & HCTZ) | Minimal | SIL-IS (MPL D4) | |
| Solid-Phase Extraction | >94 | Not specified | Metoprolol (for Bisoprolol) | |
| Automated TurboFlow | 95.09 - 108.53 | 89 | Bisoprolol Fumarate |
Note: Matrix effect values are often presented as a percentage, where 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement. A value of 89% indicates an 11% signal suppression.
Visual Workflow Guides
Diagram 1: General Workflow for Minimizing Matrix Effects
Caption: A workflow for minimizing matrix effects in metoprolol analysis.
Diagram 2: Decision Tree for Troubleshooting Matrix Effects
Caption: A decision tree for troubleshooting matrix effect-related issues.
References
Technical Support Center: Analysis of (R)-Metoprolol-d7 by ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues during the analysis of (R)-Metoprolol-d7 using Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guides
Problem 1: Low or inconsistent signal for this compound.
Possible Cause: Significant ion suppression from the biological matrix is likely reducing the ionization efficiency of your analyte.
Troubleshooting Steps:
-
Evaluate Matrix Effects: The first step is to confirm and quantify the extent of ion suppression. This can be achieved by comparing the peak area of this compound in a neat solution to its peak area in a post-extraction spiked blank matrix sample. A significant decrease in the peak area in the matrix sample confirms ion suppression.
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]
-
Protein Precipitation (PPT): While quick and simple, PPT is the least effective method for removing matrix components that cause ion suppression.[1]
-
Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components, providing the cleanest extracts and the least ion suppression.[1]
-
-
Optimize Chromatographic Separation:
-
Adjust the gradient profile of your liquid chromatography (LC) method to separate the elution of this compound from the regions of significant ion suppression.
-
Consider using a different stationary phase that provides better retention and separation from matrix components.
-
-
Optimize ESI Source Parameters:
-
Adjust the capillary voltage, nebulizer gas pressure, and desolvation temperature to maximize the signal for this compound. Optimal settings can vary between instruments.
-
-
Dilute the Sample: If the concentration of your analyte is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and lessen ion suppression.
Problem 2: The signal of the analyte (e.g., Metoprolol) is suppressed, but the internal standard (this compound) signal appears stable.
Possible Cause: Differential ion suppression is occurring, where the analyte and the deuterated internal standard are not affected by the matrix in the same way. This is often due to a slight chromatographic separation between the two compounds.
Troubleshooting Steps:
-
Confirm Co-elution: Carefully examine the chromatograms of the analyte and this compound. Even a small difference in retention time can lead to differential ion suppression.
-
Adjust Chromatographic Conditions: Modify the mobile phase composition or gradient to ensure the analyte and internal standard co-elute perfectly.
-
Investigate Matrix Effects Across the Peak: Use a post-column infusion experiment to visualize where ion suppression occurs throughout the chromatographic run. This can help determine if the slight separation is causing the analyte and internal standard to elute in regions with different levels of suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in ESI-MS?
A1: Ion suppression is a phenomenon where the ionization efficiency of a target analyte is reduced by the presence of co-eluting matrix components.[2] In ESI-MS, the analyte and other compounds in the sample compete for ionization in the electrospray source. If matrix components are present at high concentrations, they can suppress the ionization of the analyte, leading to a decreased signal, poor sensitivity, and inaccurate quantification.[2]
Q2: How do I choose the best sample preparation technique to minimize ion suppression for this compound?
A2: The choice of sample preparation method depends on the complexity of your matrix and the required sensitivity of your assay. For metoprolol (B1676517) analysis, more rigorous cleanup methods generally result in less ion suppression. While specific quantitative data for this compound is limited, studies on metoprolol and general principles of ion suppression provide guidance.
Table 1: Comparison of Sample Preparation Techniques for Metoprolol Analysis
| Sample Preparation Technique | Typical Recovery of Metoprolol | Relative Level of Ion Suppression | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 87-95% | High | Fast, simple, inexpensive | Least effective at removing interfering matrix components |
| Liquid-Liquid Extraction (LLE) | ~79% | Moderate | More effective than PPT at removing interferences | More time-consuming than PPT, requires solvent optimization |
| Solid-Phase Extraction (SPE) | >94% | Low | Most effective at removing interferences, provides the cleanest extract | Most time-consuming and expensive, requires method development |
Q3: Can optimizing the mobile phase help reduce ion suppression?
A3: Yes, mobile phase composition can significantly impact ion suppression.
-
Mobile Phase Additives: The choice and concentration of additives like formic acid or ammonium (B1175870) acetate (B1210297) can influence ionization efficiency. For metoprolol, which is a basic compound, acidic mobile phases (e.g., with 0.1% formic acid) are commonly used to promote protonation and enhance the ESI signal in positive ion mode.
-
Organic Solvent: The type of organic solvent (e.g., acetonitrile (B52724) or methanol) can also affect the ESI process and the elution of matrix components.
Q4: What are the key ESI source parameters to optimize for this compound analysis?
A4: The optimal ESI source parameters are instrument-dependent, but the following should be carefully tuned to maximize the signal for this compound:
-
Capillary Voltage: Typically in the range of 3-5 kV for positive ion mode.
-
Nebulizer Gas Pressure: Affects the formation of the spray droplets.
-
Drying Gas Flow and Temperature: These parameters are crucial for desolvation of the droplets. For metoprolol analysis, typical drying gas temperatures range from 200°C to 330°C.
-
Sheath Gas Pressure: Helps to nebulize and shape the electrospray.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) of Plasma Samples
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard, this compound.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) of Plasma Samples
-
To 200 µL of plasma sample in a glass tube, add the internal standard, this compound.
-
Add 50 µL of 0.5 M sodium hydroxide (B78521) to basify the sample.
-
Add 1 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) of Plasma Samples
-
Condition the SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the Sample: To 200 µL of plasma, add the internal standard, this compound. Dilute the plasma sample with 200 µL of 4% phosphoric acid in water and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Wash the Cartridge:
-
Wash with 1 mL of 0.1 M hydrochloric acid.
-
Wash with 1 mL of methanol.
-
-
Elute the Analyte: Elute the this compound and metoprolol from the cartridge with 1 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (78:20:2 v/v/v).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Inject: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Visualizations
Caption: A troubleshooting workflow for addressing low or inconsistent this compound signal.
Caption: Comparison of sample preparation workflows for this compound analysis.
References
Technical Support Center: Optimizing LC Gradient for Metoprolol and Internal Standard Separation
Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the separation of metoprolol (B1676517) and its internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting LC gradient for separating metoprolol and a common internal standard?
A good starting point for developing a separation method is a reversed-phase gradient using a C18 column. A typical gradient might start with a high aqueous mobile phase composition and ramp up to a high organic composition. For example, you could begin with 95% aqueous mobile phase (containing an additive like formic acid) and ramp to 95% organic mobile phase (e.g., acetonitrile (B52724) or methanol) over several minutes. The exact gradient slope and duration will need to be optimized based on your specific column dimensions and internal standard.
Q2: Which internal standard is recommended for metoprolol analysis?
Several internal standards have been successfully used for the analysis of metoprolol. Deuterated metoprolol (metoprolol-d7) is an ideal choice as its chemical and physical properties are very similar to the analyte, leading to similar extraction recovery and ionization efficiency, while being distinguishable by mass spectrometry. Other commonly used internal standards include bisoprolol, propranolol, and hydroxypioglitazone.[1][2] The choice of internal standard should be guided by its availability, cost, and similarity in retention time and ionization response to metoprolol under the chosen chromatographic conditions.
Q3: What are the common mobile phase additives for metoprolol analysis?
Formic acid (typically at 0.1% or 0.2% v/v) is a widely used mobile phase additive for the LC-MS/MS analysis of metoprolol.[1][3] It helps to improve peak shape and ionization efficiency in positive electrospray ionization (ESI) mode by promoting the formation of protonated molecules [M+H]+. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can also be used, particularly when optimizing for specific mass spectrometry conditions.[2][4]
Q4: What are the key parameters to monitor during method development and validation?
During method development and validation for metoprolol quantification, it is crucial to assess selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, and matrix effect.[5] Stability of the analyte in the biological matrix under different storage conditions should also be evaluated.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of metoprolol and its internal standard.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Inappropriate Mobile Phase pH: For basic compounds like metoprolol, a mobile phase pH that is too close to the analyte's pKa can lead to peak tailing. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of silanol (B1196071) groups on the column packing material and improve peak symmetry.[3][6]
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting.[7] Try reducing the injection volume or diluting the sample.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Ensure your column is in good condition and consider using a column with end-capping to minimize silanol interactions.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[7] Whenever possible, dissolve your sample in the initial mobile phase.
Issue 2: Inadequate Separation (Co-elution) of Metoprolol and Internal Standard
Possible Causes & Solutions:
-
Gradient Slope is Too Steep: A rapid gradient may not provide sufficient time for the separation of closely eluting compounds. Try a shallower gradient (i.e., a slower increase in the organic mobile phase percentage).
-
Incorrect Mobile Phase Composition: The choice of organic solvent (acetonitrile vs. methanol) can influence selectivity. Experiment with different organic modifiers to see if the resolution improves.
-
Isocratic Elution Issues: If using an isocratic method, the mobile phase composition may not be optimal. A gradient elution is often more suitable for separating compounds with different polarities.[1][2][3]
-
Column Chemistry: The choice of stationary phase is critical. While C18 is common, other phases like C8 or phenyl columns might offer different selectivity and improve separation.
Issue 3: Low Signal Intensity or Poor Sensitivity
Possible Causes & Solutions:
-
Suboptimal Ionization: Ensure the mobile phase pH is conducive to efficient ionization of metoprolol in the mass spectrometer source. For positive ESI, an acidic mobile phase is generally preferred.
-
Ion Suppression: Matrix components from the sample (e.g., salts, phospholipids) can interfere with the ionization of the analyte, leading to reduced signal intensity. Implement a more effective sample preparation method such as solid-phase extraction (SPE) to remove interfering substances.[8]
-
Mass Spectrometer Parameters: Optimize the MS parameters, including spray voltage, gas flows (nebulizer, auxiliary, and collision gas), and capillary temperature, to maximize the signal for metoprolol and its internal standard.[1][3]
-
Inefficient Sample Extraction: The extraction method (e.g., protein precipitation, liquid-liquid extraction) may not be efficient. Evaluate the extraction recovery and optimize the procedure if necessary.[2][8]
Experimental Protocols & Data
Example LC-MS/MS Method for Metoprolol in Plasma
This protocol is a generalized example based on common practices in the literature.[1][2][3]
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample, add 20 µL of internal standard working solution.
- Add 300 µL of methanol (B129727) or acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC Parameters:
- Column: C18, 150 x 2.1 mm, 5 µm[3]
- Mobile Phase A: 0.2% Formic acid in water[3]
- Mobile Phase B: Methanol[3]
- Flow Rate: 0.2 mL/min[3]
- Injection Volume: 5 µL[3]
- Column Temperature: 35 °C[3]
- Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 35 |
| 1.0 | 95 |
| 2.0 | 95 |
| 2.1 | 35 |
| 3.0 | 35 |
3. MS/MS Parameters:
- Ionization Mode: Positive Electrospray Ionization (ESI+)[3]
- MRM Transitions:
- Metoprolol: m/z 268.1 → 115.6[3]
- Hydroxypioglitazone (IS): m/z 373.1 → 150.2[3]
- Ion Spray Voltage: 5500 V[3]
- Temperature: 500 °C[3]
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for metoprolol.
| Parameter | Typical Value | Reference |
| Linearity Range | 3.03–416.35 ng/mL | [3] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| LLOQ | 3.03 ng/mL | [3] |
| Intra-day Precision (%RSD) | < 15% | [3] |
| Inter-day Precision (%RSD) | < 15% | [3] |
| Accuracy | 95.20%–99.96% | [3] |
| Recovery | 76.06%–95.25% | [3] |
Visualizations
Caption: A typical experimental workflow for the quantification of metoprolol in plasma.
Caption: A logical troubleshooting guide for common LC separation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Bioanalytical Method Development and Validation for the Estimation of Metoprolol in Human K2EDTA Plasma Using Liquid Chromatography Tandem–Mass Spectrometry | PDF [slideshare.net]
- 6. uhplcs.com [uhplcs.com]
- 7. mac-mod.com [mac-mod.com]
- 8. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
Technical Support Center: (R)-Metoprolol-d7 Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-Metoprolol-d7 in solution and plasma. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a stock solution of this compound?
For optimal stability of your this compound stock solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The solution should be protected from light and stored under a nitrogen atmosphere.[1] Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Q2: My this compound solution has been stored at room temperature for a few hours. Is it still usable?
While long-term storage at room temperature is not recommended, short-term exposure for a few hours during sample preparation is generally acceptable. However, for quantitative applications, it is crucial to minimize the time the solution spends at room temperature. If you have concerns about the stability of your solution, it is advisable to prepare a fresh one or to re-qualify the solution by comparing it to a freshly prepared standard.
Q3: I am observing unexpected degradation of my this compound in solution. What could be the cause?
Several factors could contribute to the degradation of this compound in solution. Consider the following:
-
pH of the solution: Metoprolol (B1676517) is known to be sensitive to basic conditions.[2] Ensure the pH of your solvent is neutral or slightly acidic.
-
Exposure to light: Photolytic degradation can occur.[2][3] Protect your solutions from light by using amber vials or by covering the container with aluminum foil.
-
Oxidizing agents: Metoprolol can be degraded by oxidation. Avoid solvents or additives that may contain oxidizing agents.
-
Solvent purity: Use high-purity solvents to avoid contaminants that could promote degradation.
Q4: How many freeze-thaw cycles can I subject my plasma samples containing this compound to?
There is no specific data available for the freeze-thaw stability of this compound in plasma. However, for general bioanalytical methods, it is recommended to minimize the number of freeze-thaw cycles. A common practice is to limit freeze-thaw cycles to three or fewer. For critical samples, it is best to aliquot the plasma into single-use vials after the first thaw to avoid repeated cycling of the bulk sample. Studies on other analytes in plasma have shown that repeated freeze-thaw cycles can lead to degradation.
Q5: What is the recommended long-term storage temperature for plasma samples containing this compound?
Troubleshooting Guides
Issue: Inconsistent results in my analytical assay for this compound.
-
Possible Cause 1: Analyte Instability.
-
Troubleshooting Step: Review your sample handling and storage procedures. Are you adhering to the recommended storage temperatures and protecting your solutions and plasma samples from light? Minimize the time samples are kept at room temperature. Consider performing a short-term stability test of your working solutions.
-
-
Possible Cause 2: Improper Solution Preparation.
-
Troubleshooting Step: Ensure your stock and working solutions are prepared accurately. Verify the purity of the solvent and the accuracy of your pipettes and balances. If preparing aqueous solutions, check the pH.
-
Issue: Low recovery of this compound from plasma samples.
-
Possible Cause 1: Degradation during sample processing.
-
Troubleshooting Step: Keep plasma samples on ice during processing to minimize enzymatic activity. Process samples as quickly as possible.
-
-
Possible Cause 2: Adsorption to container surfaces.
-
Troubleshooting Step: Consider using low-binding microcentrifuge tubes or silanized glassware to minimize non-specific binding of the analyte.
-
Data on Stability
Table 1: Stability of Metoprolol in Solution
| Compound | Solvent/Matrix | Concentration | Storage Condition | Duration | Percent Remaining/Observation | Reference |
| Metoprolol-d7 hydrochloride | Stock Solution | Not Specified | -80°C | 6 months | Stable | |
| Metoprolol-d7 hydrochloride | Stock Solution | Not Specified | -20°C | 1 month | Stable (protect from light, stored under nitrogen) | |
| Metoprolol Succinate | 2M HCl | Not Specified | 60°C | 1 hour | Stable | |
| Metoprolol Succinate | 2M NaOH | Not Specified | 60°C | 1 hour | Major degradation observed | |
| Metoprolol Succinate | 30% H₂O₂ | Not Specified | Room Temp | 24 hours | Stable | |
| Metoprolol Succinate | Dry Heat | Not Specified | 60°C | 24 hours | Stable | |
| Metoprolol Succinate | Photolytic | Not Specified | Not Specified | Not Specified | Stable |
Note: Specific quantitative stability data for this compound in plasma is limited in publicly available literature. The stability of the analyte in plasma should be evaluated as part of the bioanalytical method validation. General recommendations for handling plasma samples to ensure analyte stability include minimizing freeze-thaw cycles and storing samples at -70°C or below for long-term storage.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in a suitable solvent (e.g., methanol (B129727), water). If using water, sonication and warming may be necessary to fully dissolve the compound.
-
Use a calibrated volumetric flask to bring the solution to the final volume.
-
Store the stock solution in an amber vial at -20°C or -80°C under nitrogen.
-
-
Working Solutions:
-
Prepare working solutions by diluting the stock solution with the appropriate solvent or mobile phase to the desired concentration.
-
Prepare working solutions fresh daily or qualify their stability for the intended period of use.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is adapted from forced degradation studies of non-deuterated metoprolol and can be used to assess the stability of this compound.
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 100 µg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). After incubation, cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. After incubation, cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified time.
-
Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 60°C) for a specified time.
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) or sunlight for a specified duration. A control sample should be kept in the dark at the same temperature.
-
-
Analysis:
-
Analyze the stressed samples and a non-stressed control sample by a stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.
-
Quantify the amount of this compound remaining and identify any degradation products.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
References
Dealing with crosstalk or isotopic interference from metoprolol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential crosstalk or isotopic interference from metoprolol (B1676517) and its metabolites in analytical experiments, particularly using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are crosstalk and isotopic interference in the context of metoprolol analysis?
A1: Crosstalk, in a broader sense, refers to any interference where a signal from a compound other than the target analyte is detected and contributes to the analyte's signal, leading to inaccurate quantification. In mass spectrometry, this can happen in a few ways:
-
Isobaric Interference: A compound (like a metoprolol metabolite) has the same nominal mass as the analyte of interest and is not chromatographically separated. This can lead to an overestimation of the analyte's concentration. A documented example involves a metabolite of metoprolol co-eluting with and having similar mass fragments to derivatized atenolol (B1665814) in GC-MS analysis, which could lead to misidentification.[1][2]
-
Isotopic Interference: This is a specific type of crosstalk where the isotopic pattern of an analyte or a co-eluting compound overlaps with the signal of the stable isotope-labeled internal standard (SIL-IS). For example, the M+2 or M+3 isotope peak of a high-concentration analyte could potentially interfere with a deuterated (e.g., d3) internal standard. When using a SIL-IS for metoprolol, it's important to select one with a sufficient mass difference (generally 3 or more mass units) to avoid this overlap.[2]
-
In-source Fragmentation: A compound can fragment within the ion source of the mass spectrometer, creating an ion that is identical to the precursor ion of the target analyte.
Q2: Can metoprolol or its metabolites interfere with the analysis of my drug candidate?
A2: Yes, it is possible. Metoprolol is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, into major metabolites such as α-hydroxymetoprolol (HMT) and O-desmethylmetoprolol (DMT).[3][4] These metabolites, along with the parent drug, could potentially interfere with co-administered drugs or other analytes in a biological sample if they are not adequately separated during the analytical process. The interference can be particularly challenging if the interfering compound and the analyte share similar structural properties and, therefore, similar fragmentation patterns in MS/MS analysis.
Q3: My analyte has a similar mass to α-hydroxymetoprolol. What should I do?
A3: If your analyte is isobaric with a known metoprolol metabolite like α-hydroxymetoprolol (m/z 284.18), you must ensure your analytical method can differentiate between them. The primary strategies are:
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to achieve baseline separation of your analyte from α-hydroxymetoprolol. This is the most effective way to prevent this type of interference.
-
High-Resolution Mass Spectrometry (HRMS): If the exact masses of your analyte and the metabolite are different enough, HRMS can distinguish between them even if they co-elute.
-
Unique MS/MS Transitions: Select a precursor-product ion transition (MRM) for your analyte that is unique and not observed for the interfering metabolite. This requires careful optimization of your MS/MS parameters.
Q4: I'm using a stable isotope-labeled internal standard (SIL-IS) for my analyte. Can metoprolol still cause interference?
A4: While a SIL-IS is the gold standard for correcting matrix effects and variability, interference is still possible. High concentrations of co-eluting metoprolol or its metabolites could cause ion suppression, affecting both your analyte and its SIL-IS. If the suppression effect is not identical for both (for instance, if they are not perfectly co-eluting), this can lead to quantification errors. It is crucial to assess the matrix effect from different biological sources to ensure your SIL-IS is performing as expected.
Troubleshooting Guides
Guide 1: Investigating Unexpectedly High Analyte Concentration in Samples from Subjects on Metoprolol
This guide provides a step-by-step process to determine if metoprolol or its metabolites are causing a positive interference (crosstalk) with your analyte of interest.
Step 1: Preliminary Assessment
-
Review Literature: Check for known metabolites of metoprolol and their masses. The primary metabolites are α-hydroxymetoprolol (HMT) and O-desmethylmetoprolol (DMT).
-
Check for Isobaric Overlap: Compare the nominal mass of your analyte with that of metoprolol (m/z 268.19) and its metabolites (e.g., HMT m/z 284.18, DMT m/z 254.1).
Step 2: Experimental Evaluation of Crosstalk
-
Prepare Interference Test Samples:
-
Spike a high concentration of metoprolol and its main metabolites (if standards are available) into a blank matrix (e.g., plasma from a drug-naive subject).
-
Analyze these samples using your established LC-MS/MS method, monitoring the MRM transition for your analyte of interest.
-
-
Data Analysis:
-
Examine the chromatogram at the retention time of your analyte. The presence of a peak in the analyte's MRM channel indicates potential crosstalk.
-
If a peak is observed, calculate the percentage of interference.
-
Step 3: Mitigation Strategies
-
Optimize Chromatography: Adjust the LC gradient, mobile phase composition, or switch to a column with a different chemistry to achieve chromatographic separation between your analyte and the interfering compound from metoprolol.
-
Select a More Specific Transition: If separation is not possible, investigate alternative precursor-product ion transitions for your analyte that are not shared by the interfering species.
Guide 2: Troubleshooting Isotopic Interference with a Stable Isotope-Labeled Internal Standard
This guide helps to identify and resolve issues where the isotopic signature of metoprolol or other matrix components may be interfering with your deuterated or 13C-labeled internal standard (SIL-IS).
Step 1: Verify the Purity of the SIL-IS
-
Analyte in IS: Prepare a high-concentration solution of your SIL-IS and analyze it, monitoring the MRM transition of the unlabeled analyte. The response for the unlabeled analyte should be negligible (e.g., <0.1% of the IS response).
Step 2: Assess Crosstalk from Metoprolol to SIL-IS
-
Prepare Test Samples:
-
Set A (Metoprolol to IS): Spike a high concentration of metoprolol (at its upper limit of quantification, ULOQ) into a blank matrix without adding the SIL-IS.
-
Set B (IS to Analyte): Spike the working concentration of your SIL-IS into a blank matrix without adding the analyte.
-
-
Analyze and Evaluate:
-
In Set A, monitor the MRM channel of your SIL-IS. Any significant peak at the retention time of metoprolol indicates crosstalk.
-
In Set B, monitor the MRM channel of your analyte. This confirms the level of unlabeled analyte present as an impurity in your SIL-IS.
-
Step 3: Mitigation
-
Increase Mass Difference: If isotopic overlap is the issue, consider synthesizing a new SIL-IS with a greater mass difference (e.g., using more 13C or 15N atoms instead of deuterium (B1214612), or increasing the number of deuterium labels to be greater than M+3).
-
Mathematical Correction: If the interference is consistent and well-characterized, a mathematical correction can be applied to the peak areas, although this is a less preferred approach.
-
Chromatographic Separation: Ensure that metoprolol and your analyte/SIL-IS are chromatographically separated.
Data Presentation
Table 1: Key Compounds in Metoprolol Metabolism and their Mass Spectrometric Information
| Compound | Chemical Formula | Precursor Ion (m/z) [M+H]+ | Major Product Ions (m/z) | Potential for Interference |
| Metoprolol | C15H25NO3 | 268.19 | 130.96, 115.6 | Can cause interference if it co-elutes with an isobaric analyte. |
| α-hydroxymetoprolol (HMT) | C15H25NO4 | 284.18 | 116.1 | A major metabolite, high potential for interference with isobaric compounds. |
| O-desmethylmetoprolol (DMT) | C14H23NO3 | 254.1 | 116.1 | Another significant metabolite to consider for potential isobaric interference. |
Data compiled from multiple sources.
Table 2: Example of a Crosstalk Evaluation Experiment
| Sample | Analyte Spiked | Metoprolol Spiked | Peak Area in Analyte MRM Channel | Peak Area in Metoprolol MRM Channel | % Crosstalk |
| Blank | No | No | < LLOQ | < LLOQ | N/A |
| Analyte ULOQ | Yes (High Conc.) | No | 1,500,000 | < LLOQ | N/A |
| Metoprolol ULOQ | No | Yes (High Conc.) | 7,500 | 2,000,000 | 0.5% |
% Crosstalk = (Peak Area in Analyte Channel with Metoprolol only / Peak Area in Analyte Channel with Analyte only) * 100
Experimental Protocols
Protocol: Evaluating Potential Interference from Metoprolol Metabolites
1. Objective: To determine if metoprolol or its metabolites (HMT, DMT) interfere with the quantification of a target analyte.
2. Materials:
-
Blank biological matrix (e.g., human plasma, drug-naive)
-
Certified reference standards of the target analyte, metoprolol, α-hydroxymetoprolol, and O-desmethylmetoprolol
-
Validated LC-MS/MS system and method for the target analyte
3. Procedure:
-
Prepare Stock Solutions: Create individual stock solutions of the analyte, metoprolol, HMT, and DMT in an appropriate solvent (e.g., methanol).
-
Prepare Spiking Solutions:
-
Analyte ULOQ: A solution of the analyte at its upper limit of quantification.
-
Interferent ULOQ: A solution containing metoprolol, HMT, and DMT, each at a concentration representing their plausible physiological maximum.
-
-
Sample Preparation:
-
Blank: Process a sample of the blank matrix.
-
Analyte ULOQ Sample: Spike the Analyte ULOQ solution into the blank matrix and process.
-
Interferent ULOQ Sample: Spike the Interferent ULOQ solution into the blank matrix and process.
-
-
LC-MS/MS Analysis:
-
Inject the three prepared samples into the LC-MS/MS system.
-
Acquire data using the established MRM transitions for the target analyte.
-
-
Data Evaluation:
-
In the chromatogram from the "Interferent ULOQ Sample," integrate any peak observed in the analyte's MRM channel at the expected retention time of the analyte.
-
Calculate the percentage of crosstalk as described in Table 2. An interference of >20% of the lower limit of quantification (LLOQ) for the analyte is generally considered significant.
-
Visualizations
Caption: Metoprolol metabolism and potential for isobaric interference.
Caption: Logical workflow for troubleshooting metoprolol interference.
References
Improving recovery of (R)-Metoprolol-d7 during solid-phase extraction
Welcome to the technical support center for the solid-phase extraction (SPE) of (R)-Metoprolol-d7. This resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery of this compound during their analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the solid-phase extraction of this compound, offering potential causes and solutions to enhance analyte recovery.
Q1: Why is the recovery of this compound lower than expected?
Low recovery is a frequent challenge in SPE procedures. The first step in troubleshooting is to determine at which stage the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step of the SPE process (loading, washing, and elution).[1][2]
Potential Causes & Solutions:
-
Analyte Found in the Loading Fraction (Flow-Through): This indicates insufficient retention of this compound on the SPE sorbent.[1][2]
-
Incorrect Sorbent Choice: The sorbent's retention mechanism may not be suitable for metoprolol (B1676517). For a moderately polar compound like metoprolol, a reversed-phase sorbent (e.g., C18, polymeric) is often appropriate.[3] Consider testing a sorbent with a stronger retention mechanism if breakthrough occurs.
-
Inappropriate Sample pH: Metoprolol is a basic compound. Adjusting the sample pH to a value about 2 units above its pKa ensures it is in a neutral, less polar form, which enhances retention on a reversed-phase sorbent. For ion-exchange sorbents, the pH should be adjusted to ensure the analyte is charged.
-
Sample Solvent is Too Strong: If the sample is dissolved in a solvent with high elution strength (e.g., high percentage of organic solvent), it will compete with the sorbent for the analyte. Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) to promote binding.
-
High Flow Rate: A fast flow rate during sample loading can prevent adequate interaction between the analyte and the sorbent. A slower, dropwise flow rate is recommended to maximize retention.
-
Column Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through without being retained. Either decrease the sample volume or use a cartridge with a larger sorbent mass.
-
-
Analyte Found in the Wash Fraction: This suggests that the wash solvent is too strong and is prematurely eluting the this compound.
-
Wash Solvent Strength: Decrease the polarity or the percentage of organic solvent in the wash solution to prevent the loss of the analyte. The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent.
-
Incorrect pH of Wash Solvent: Maintain the pH of the wash solvent to be consistent with the conditions required for analyte retention.
-
-
Analyte Not Found in Loading or Wash Fractions (Remains on the Column): This indicates that the elution solvent is not strong enough to desorb the analyte from the sorbent.
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Insufficient Elution Solvent Strength: Increase the strength of the elution solvent. For reversed-phase SPE, this typically involves increasing the percentage of the organic solvent. Adding a modifier, such as a small amount of acid (e.g., 0.1% acetic acid or formic acid) to the elution solvent can improve the recovery of basic compounds like metoprolol by protonating them and disrupting their interaction with the sorbent.
-
Inadequate Elution Volume: Ensure a sufficient volume of the elution solvent is used to completely elute the analyte from the sorbent. Try increasing the elution volume in increments.
-
Sorbent Choice Too Retentive: If the analyte is very strongly retained, consider using a less retentive sorbent (e.g., C8 instead of C18 for reversed-phase).
-
Q2: Does the deuterium (B1214612) labeling of this compound affect its SPE recovery compared to non-labeled Metoprolol?
Deuterium labeling can sometimes lead to slight differences in physicochemical properties, which may affect chromatographic retention times (the "isotope effect"). However, for SPE, the impact is generally minimal as the primary interactions are based on broader properties like hydrophobicity and ionizability, which are not significantly altered by deuterium substitution. Any observed differences in recovery are more likely attributable to the general factors outlined in Q1. It is important to note that deuterated standards are used to compensate for analyte loss during sample preparation and analysis.
Q3: How can I improve the reproducibility of my this compound SPE method?
Inconsistent results are often due to variations in the experimental procedure.
-
Ensure Proper Column Conditioning and Equilibration: Always pre-condition the sorbent to activate it (e.g., with methanol) and then equilibrate it with the same solvent system as your sample to ensure proper wetting and readiness for analyte binding. Crucially, do not let the sorbent bed dry out between the equilibration and sample loading steps, as this can lead to inconsistent retention.
-
Maintain a Consistent Flow Rate: Use a vacuum manifold or automated system to maintain a consistent and slow flow rate during all steps of the SPE process.
-
Control Sample and Solvent Volumes Precisely: Use calibrated pipettes and consistent volumes for all samples and reagents.
Quantitative Data Summary
The following table summarizes reported recovery data for metoprolol under various solid-phase extraction conditions. This data can be used as a reference for expected recovery rates and to guide method development.
| Analyte(s) | SPE Sorbent | Sample Matrix | Elution Solvent | Average Recovery (%) | Reference |
| (S)- and (R)-Metoprolol | LiChrosep DVB HL | Human Plasma | Acetic acid in methanol (B129727) | > 94 | |
| Metoprolol | Oasis HLB | Human Plasma | Acetonitrile | 93.98 | |
| Metoprolol | Not Specified | Pediatric Plasma | Not Specified | 73.0 ± 20.5 | |
| (S)-Metoprolol | Oasis PRiME MCX µElution | Human Plasma | Not Specified | 69.4 - 78.7 | |
| Metoprolol, Atenolol, etc. | C18 | Human Plasma | Methanol with 0.1% acetic acid | 32.3 - 50.5 (Metoprolol not specified individually) | |
| Metoprolol | Not Specified | Human Urine | Not Specified | 93.79 - 109.04 | |
| Metoprolol | Not Specified | EBC, Plasma, Urine | Not Specified | 91-102 (EBC), 79-89 (Plasma), 86-94 (Urine) | |
| Metoprolol Succinate | Hollow Fiber LPME | Tap Water, Urine | Not Specified | 98 (Water), 94 (Urine) |
Detailed Experimental Protocols
Below is a generalized, detailed protocol for the solid-phase extraction of metoprolol from human plasma, based on common methodologies. This should be optimized for your specific laboratory conditions and analytical requirements.
Objective: To extract this compound from human plasma for subsequent analysis (e.g., by LC-MS/MS).
Materials:
-
SPE Cartridges: Reversed-phase (e.g., C18 or a polymeric sorbent like Oasis HLB).
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Human Plasma Sample containing this compound.
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Internal Standard Solution (if a different one is used).
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Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid or Acetic Acid, Ammonia (B1221849) solution.
-
SPE Vacuum Manifold.
-
Collection Tubes.
-
Vortex Mixer.
-
Centrifuge.
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 500 µL of plasma, add the internal standard.
-
Add 500 µL of 2% ammonia solution in water to the plasma and vortex. This adjusts the pH to ensure metoprolol is in its neutral form.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through each cartridge at a low flow rate to solvate the sorbent.
-
Do not allow the cartridge to dry.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of water through each cartridge.
-
Ensure the sorbent bed remains wet before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned and equilibrated cartridge.
-
Apply a low vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Apply a vacuum to dry the cartridge thoroughly for about 5 minutes. This step is crucial to remove any remaining water before elution with an organic solvent.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analyte with 1 mL of methanol containing 0.1% formic acid. Allow the solvent to soak the sorbent for about a minute before applying a vacuum to slowly pull it through into the collection tube.
-
Repeat the elution step with a second 1 mL aliquot of the elution solvent to ensure complete recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for your analytical method (e.g., 50:50 acetonitrile:water).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Visualizations
The following diagrams illustrate the general solid-phase extraction workflow and a logical troubleshooting guide for low recovery of this compound.
Caption: A typical workflow for solid-phase extraction (SPE).
Caption: A troubleshooting decision tree for low SPE recovery.
References
Technical Support Center: Resolving Co-elution of Metabolites with (R)-Metoprolol-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of metoprolol (B1676517) metabolites with the internal standard, (R)-Metoprolol-d7, during liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem in LC-MS analysis?
A1: Co-elution in liquid chromatography occurs when two or more compounds elute from the column at the same time, resulting in overlapping chromatographic peaks.[1] This is problematic in LC-MS analysis because it can lead to ion suppression or enhancement, where the presence of a co-eluting compound affects the ionization efficiency of the analyte of interest. This, in turn, can lead to inaccurate quantification. In the context of this guide, if a metabolite co-elutes with the internal standard (this compound), it can compromise the reliability of the quantitative results for metoprolol and its other metabolites.
Q2: What are the most common metabolites of metoprolol that might co-elute with this compound?
A2: The two primary metabolites of metoprolol formed via CYP2D6 metabolism are α-hydroxymetoprolol (HMT) and O-desmethylmetoprolol (DMT).[1][2] Due to its increased polarity compared to metoprolol, O-desmethylmetoprolol is a likely candidate for earlier elution in reversed-phase chromatography and could potentially co-elute with the deuterated internal standard under certain conditions.
Q3: What is this compound and why is it used as an internal standard?
A3: this compound is a stable isotope-labeled version of the R-enantiomer of metoprolol, where seven hydrogen atoms have been replaced by deuterium (B1214612) atoms.[3] It is commonly used as an internal standard in LC-MS analysis for the quantification of metoprolol. Because it has nearly identical physicochemical properties to metoprolol, it behaves similarly during sample preparation and chromatographic separation, which helps to correct for variations in the analytical process.[3]
Q4: Can the choice of internal standard affect co-elution?
A4: Yes, while stable isotope-labeled internal standards are ideal, they can sometimes exhibit slight differences in retention time compared to the unlabeled analyte. This chromatographic shift, although usually minor, can in some cases lead to co-elution with other compounds in the sample, such as metabolites.
Troubleshooting Guide: Resolving Co-elution of a Metabolite with this compound
This guide provides a systematic approach to troubleshoot and resolve the co-elution of a metoprolol metabolite, such as O-desmethylmetoprolol (DMT), with the internal standard this compound.
Initial Assessment
Before making significant changes to your method, confirm the co-elution.
-
Mass Spectrometry Check : Verify that the overlapping peaks indeed correspond to the metabolite and the internal standard by examining their respective mass-to-charge ratios (m/z).
-
Peak Shape Analysis : Look for signs of co-elution in the chromatogram, such as peak fronting, tailing, or shoulders.
Table 1: Mass-to-Charge Ratios (m/z) for Metoprolol and its Metabolites
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| Metoprolol | 268.1 | 116.1 |
| This compound (IS) | 275.2 | 122.1 |
| α-hydroxymetoprolol (HMT) | 284.1 | 116.1 |
| O-desmethylmetoprolol (DMT) | 254.1 | 116.1 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Troubleshooting Workflow
If co-elution is confirmed, follow this workflow to optimize your chromatographic separation.
Caption: Troubleshooting workflow for resolving co-elution.
Detailed Troubleshooting Steps
Table 2: Troubleshooting Strategies for Co-elution
| Parameter | Action | Rationale | Expected Outcome |
| Mobile Phase Composition | Decrease the initial percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). | Increasing the aqueous component of the mobile phase will increase the retention of all compounds, potentially improving separation. | Increased retention time for both the metabolite and the internal standard, with a possible improvement in resolution. |
| Switch the organic solvent (e.g., from methanol to acetonitrile or vice-versa). | Different organic solvents can alter the selectivity of the separation, changing the elution order or relative retention of compounds. | Change in selectivity, which may resolve the co-eluting peaks. | |
| Adjust the pH of the aqueous mobile phase (e.g., using formic acid or ammonium (B1175870) formate). | If the co-eluting metabolite has an ionizable functional group, changing the pH can alter its charge state and retention on a reversed-phase column. | Differential shift in the retention time of the metabolite relative to the internal standard. | |
| Gradient Profile | Make the gradient shallower (i.e., decrease the rate of change of the organic solvent concentration). | A shallower gradient increases the time compounds spend migrating through the column under intermediate mobile phase strengths, often improving the resolution of closely eluting peaks. | Increased separation between the metabolite and the internal standard. |
| Introduce an isocratic hold at a mobile phase composition just before the elution of the co-eluting pair. | This can help to focus the peaks and improve their separation before they elute. | Better peak shape and resolution. | |
| Stationary Phase | Change the column chemistry (e.g., from a standard C18 to a phenyl-hexyl, pentafluorophenyl (PFP), or HILIC column). | Different stationary phases offer different retention mechanisms and selectivities, which can be highly effective in resolving co-eluting compounds. | Significant change in retention times and elution order, likely resolving the co-elution. |
| Temperature | Decrease the column temperature (e.g., from 40°C to 30°C). | Lowering the temperature generally increases retention and can sometimes improve selectivity. | Increased retention and potential for improved resolution. |
| Flow Rate | Decrease the flow rate (e.g., from 0.5 mL/min to 0.3 mL/min). | A lower flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time. | Better peak separation, but longer run times. |
Experimental Protocol: Optimized LC-MS/MS Method
This protocol describes a revised LC-MS/MS method designed to resolve the co-elution of O-desmethylmetoprolol (DMT) and this compound.
Sample Preparation
-
To 100 µL of plasma, add 10 µL of a 100 ng/mL solution of this compound in methanol (internal standard).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Parameters
Table 3: Optimized Liquid Chromatography Parameters
| Parameter | Optimized Condition |
| Column | Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B held for 0.5 min, then to 40% B over 4.5 min, then to 95% B over 1 min, hold for 1 min, then return to 5% B and re-equilibrate for 3 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
Table 4: Optimized Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 1 |
Experimental Workflow Diagram
Caption: Optimized experimental workflow for metabolite analysis.
References
- 1. Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of metoprolol associated with CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Metoprolol Quantification Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-concentration metoprolol (B1676517) quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for quantifying low concentrations of metoprolol in biological samples?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of metoprolol in biological matrices like plasma.[1][2][3][4] This technique offers high specificity by monitoring precursor-to-product ion transitions, minimizing interference from matrix components.[5] Methods utilizing electrospray ionization (ESI) in positive mode are commonly employed for metoprolol analysis.
Q2: What are the typical lower limits of quantification (LLOQ) achievable for metoprolol in human plasma?
A2: With optimized LC-MS/MS methods, LLOQs for metoprolol in human plasma can reach the low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range. Several studies report LLOQs between 0.042 ng/L (equivalent to 0.042 pg/mL) and 5 ng/mL. Achieving a low LLOQ is critical for pharmacokinetic studies, especially when characterizing the terminal elimination phase of the drug.
Q3: Which sample preparation technique is best for extracting low concentrations of metoprolol from plasma?
A3: The choice of sample preparation technique significantly impacts sensitivity and accuracy. The three main techniques are:
-
Liquid-Liquid Extraction (LLE): LLE is a cost-effective and widely used method that can provide high recovery and clean extracts. Common extraction solvents include methyl tertiary butyl ether, ethyl acetate (B1210297), and mixtures of diethyl ether and dichloromethane (B109758).
-
Solid-Phase Extraction (SPE): SPE is known for its high selectivity and ability to produce very clean extracts, which can reduce matrix effects and enhance sensitivity. It is, however, generally more expensive than LLE.
-
Protein Precipitation (PP): While being the simplest and fastest method, PP may result in less clean extracts compared to LLE and SPE, potentially leading to more significant matrix effects. Methanol and acetonitrile (B52724) are common precipitation solvents.
For achieving the highest sensitivity, SPE and LLE are generally preferred over PP due to their superior cleanup capabilities.
Q4: How can I minimize matrix effects in my metoprolol assay?
A4: Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components, can significantly impact accuracy and sensitivity. To minimize them:
-
Optimize Sample Cleanup: Employing a more rigorous sample preparation method like SPE or a well-optimized LLE protocol can effectively remove interfering substances.
-
Chromatographic Separation: Ensure adequate chromatographic separation of metoprolol from endogenous plasma components. Using a suitable analytical column and optimizing the mobile phase composition and gradient can achieve this.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., metoprolol-d7) is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also lower the analyte concentration below the LLOQ.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Poor Sensitivity / High LLOQ
| Possible Cause | Troubleshooting Step |
| Suboptimal Sample Preparation | - Evaluate different extraction solvents for LLE. A combination of diethyl ether and dichloromethane has been shown to have high extraction efficiency. - Switch to SPE. SPE can provide cleaner extracts and reduce ion suppression. - Optimize pH during extraction. Ensure the pH of the sample is appropriate to keep metoprolol in its non-ionized form for efficient extraction into an organic solvent. |
| Inefficient Ionization | - Optimize MS parameters. Adjust ESI source parameters such as capillary voltage, gas flow, and temperature to maximize the metoprolol signal. - Mobile Phase Additives. The use of mobile phase additives like ammonium (B1175870) acetate or formic acid can improve ionization efficiency. |
| Matrix Effects | - Improve chromatographic separation. Use a longer column, a different stationary phase, or adjust the gradient to separate metoprolol from co-eluting matrix components. - Use a stable isotope-labeled internal standard. This will help to compensate for signal suppression or enhancement. |
Issue 2: Low Analyte Recovery
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | - Optimize LLE solvent and pH. Experiment with different organic solvents and ensure the sample pH is adjusted to favor the extraction of metoprolol. - Check SPE cartridge and protocol. Ensure the correct SPE sorbent is being used and that the conditioning, loading, washing, and elution steps are optimized. - Increase extraction time/mixing. Ensure sufficient vortexing or shaking time during LLE to allow for complete partitioning of the analyte into the organic phase. |
| Analyte Adsorption | - Use low-binding labware. Polypropylene (B1209903) tubes and pipette tips can reduce the loss of analyte due to adsorption. - Check for adsorption to the LC system. Prime the system with a high-concentration standard before running samples. |
| Analyte Degradation | - Assess sample stability. Perform freeze-thaw and bench-top stability experiments to ensure metoprolol is not degrading during sample handling and processing. |
Issue 3: High Variability / Poor Precision
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | - Automate sample preparation if possible. Automation can reduce human error and improve consistency. - Ensure accurate pipetting. Calibrate pipettes regularly. - Standardize all steps. Ensure consistent timing and technique for all sample preparation steps. |
| LC System Issues | - Check for leaks. Leaks in the LC system can cause pressure fluctuations and variable retention times. - Ensure proper column equilibration. Equilibrate the column with the initial mobile phase for a sufficient time before each run. |
| Inappropriate Internal Standard | - Use a stable isotope-labeled IS. A SIL-IS will behave most similarly to the analyte, correcting for variability in extraction and ionization. - If using an analog IS, ensure it is added early in the process. The IS should be added before the extraction step to account for variability in the entire procedure. |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Metoprolol Quantification
| Method | Typical Recovery (%) | LLOQ Range | Advantages | Disadvantages | References |
| Liquid-Liquid Extraction (LLE) | 79.4 - >90 | 1 - 5 ng/mL | Cost-effective, high recovery | Can be labor-intensive, may use large solvent volumes | |
| Solid-Phase Extraction (SPE) | 73 - 90.11 | 0.5 - 2.4 ng/mL | High selectivity, clean extracts, automation-friendly | More expensive than LLE, method development can be complex | |
| Protein Precipitation (PP) | ~90 - 101.7 | 2.31 - 3.03 ng/mL | Simple, fast, uses small sample volumes | Less clean extracts, prone to matrix effects |
Table 2: LC-MS/MS Parameters from Selected High-Sensitivity Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| LC Column | Unison US C18 (50 x 4.6mm, 3.5µm) | Cyclone P (TurboFlow) | Discovery C18 (50 x 2.1 mm, 5 µm) |
| Mobile Phase | 10mM Ammonium Acetate & Acetonitrile | Water & Acetonitrile (0.1% v/v Formic Acid) | Acetonitrile – Water – Formic Acid (Gradient) |
| Flow Rate | Isocratic | 0.3 mL/min (analytical) | 0.400 mL/min |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MS/MS Transition | m/z 268.1 → 116.2 | m/z 268.1 → 130.96 | m/z 268.15 → 115.90 |
| Internal Standard | Bisoprolol | Bisoprolol Fumarate | Propranolol |
| LLOQ | 5 ng/mL | 0.042 ng/L | 1.505 ng/mL |
| Reference |
Experimental Protocols
Protocol 1: High-Sensitivity Metoprolol Quantification using Liquid-Liquid Extraction (LLE) and LC-MS/MS
This protocol is based on a method with a reported LLOQ of 1 ng/mL.
-
Sample Preparation:
-
To 100 µL of human plasma in a polypropylene tube, add 20 µL of internal standard working solution (e.g., Metoprolol-d7).
-
Vortex for 30 seconds.
-
Add 2.5 mL of extraction solvent (a mixture of diethyl ether and dichloromethane, 70:30 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 10°C.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 300 µL of mobile phase.
-
Vortex and transfer to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
LC System: HPLC system capable of binary gradient.
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic or a shallow gradient optimized for separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: ESI in positive mode.
-
MRM Transitions: Metoprolol: m/z 268.2 → 116.2; Metoprolol-d7: m/z 275.2 → 123.2.
-
Mandatory Visualizations
Caption: LLE-based experimental workflow for metoprolol quantification.
Caption: Troubleshooting logic for low sensitivity in metoprolol assays.
References
- 1. eijppr.com [eijppr.com]
- 2. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 3. japsonline.com [japsonline.com]
- 4. [PDF] Selective and sensitive method for the determination of metoprolol in human plasma using liquid chromatography coupled with tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Investigating Inconsistent Internal Standard Response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with inconsistent internal standard (IS) responses in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it essential?
An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all calibration standards, quality controls (QCs), and study samples before extraction.[1] Its primary function is to compensate for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1][2] An ideal IS corrects for variations in sample extraction recovery, injection volume, matrix effects, and instrument fluctuations.[1]
Q2: What are the primary types of internal standards?
There are two main types of internal standards used in LC-MS bioanalysis:[2]
-
Stable Isotope-Labeled (SIL) IS: This is the preferred type as it is structurally identical to the analyte but contains heavy atoms (e.g., ²H, ¹³C, ¹⁵N). Because its chemical and physical properties are nearly identical to the analyte, it provides the best compensation for variability.
-
Structural Analog IS: This is a molecule that is structurally similar but not identical to the analyte. Analogs are often used when a SIL IS is not available. It's crucial to validate that the analog effectively tracks the analyte's behavior.
Q3: What are the common causes of inconsistent IS response?
Excessive variability in the IS response can stem from several sources, which can be broadly categorized as either sporadic (affecting a few samples) or systematic (affecting a group of samples). Key causes include:
-
Human Errors: Inconsistent pipetting, incorrect IS spiking, or errors during sample dilution or extraction.
-
Matrix Effects: Components in the biological sample (e.g., salts, lipids) that suppress or enhance the ionization of the analyte and IS in the mass spectrometer. This is a very common cause of variability.
-
Instrument Issues: Problems such as detector drift, source contamination, column degradation, or temperature fluctuations can lead to gradual changes in IS response.
-
Internal Standard Issues: Degradation of the IS, impurities (especially the unlabeled analyte in a SIL IS), or lot-to-lot variability can all contribute to inconsistency.
Troubleshooting Guides
A systematic approach is crucial when investigating inconsistent IS response. The first step is to characterize the nature of the inconsistency by plotting the IS peak area for all samples in the analytical run.
Initial Troubleshooting Workflow
This workflow provides a structured approach to diagnosing the root cause of IS variability.
Caption: A workflow for troubleshooting inconsistent internal standard response.
Pattern Analysis and Potential Causes
The pattern of IS response variability can provide clues to the root cause.
| Pattern of IS Inconsistency | Potential Cause | Recommended First Action |
| Sporadic Flyers (One or two samples show drastically different IS response) | Human error (e.g., missed IS spike, pipetting error), injection error. | Re-analyze the affected sample. If the issue persists, investigate for matrix effects specific to that sample. |
| Systematic Trend (IS response for all unknown samples is higher or lower than CALs and QCs) | Difference in matrix composition between study samples and standards, lot-dependent matrix effects. | Proceed to the Matrix Effect Investigation workflow. |
| Gradual Drift (IS response consistently increases or decreases over the run) | Instrument instability (e.g., detector drift, source contamination), column degradation, temperature fluctuations. | Check instrument parameters and performance. |
| Abrupt Shift (Sudden change in IS response mid-run) | Human error during sample preparation of a subset of samples, change in instrument conditions. | Review sample preparation records. Check instrument logs for any changes or errors. |
Investigating Matrix Effects
Matrix effects, the suppression or enhancement of ionization by co-eluting components, are a frequent cause of systematic IS response variability.
Caption: A workflow for investigating and mitigating matrix effects.
Experimental Protocols
Protocol 1: Post-Extraction Spike Comparison to Evaluate Matrix Effects
Objective: To determine if components in the sample matrix are causing ion suppression or enhancement, leading to inconsistent IS response.
Methodology:
-
Sample Selection:
-
Select at least 6 different lots of blank matrix (e.g., plasma, urine).
-
Select representative study samples that showed inconsistent IS response.
-
-
Sample Preparation (Set A - Matrix-Free):
-
Prepare a solution of the analyte and IS in a clean solvent (e.g., methanol/water) at concentrations corresponding to Low, Mid, and High QC levels.
-
-
Sample Preparation (Set B - Post-Spike in Matrix):
-
Extract the blank matrix from the different lots and the selected study samples without the IS.
-
After extraction, spike the resulting extracts with the analyte and IS at the same concentrations as in Set A.
-
-
Analysis:
-
Analyze both Set A and Set B samples using the established LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the Matrix Effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Significant variation in ME between different matrix lots or between blank matrix and study samples confirms the presence of differential matrix effects.
-
| Result | Interpretation |
| ME ≈ 100% | No significant matrix effect. |
| ME < 100% | Ion suppression is occurring. |
| ME > 100% | Ion enhancement is occurring. |
Mitigation Strategies for IS Variability
If an investigation confirms that IS variability is impacting data quality, consider the following mitigation strategies:
-
Optimize Sample Preparation:
-
Improve Extraction: Switch from protein precipitation (PPT) to more selective methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components.
-
Dilute Sample: A simple dilution of the sample can often reduce the concentration of interfering matrix components, thereby minimizing matrix effects.
-
-
Improve Chromatography:
-
Modify the chromatographic method (e.g., adjust the gradient, change the mobile phase, or use a different column) to better separate the analyte and IS from interfering matrix components.
-
-
Re-evaluate the Internal Standard:
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Check for Impurities: Ensure the IS solution is pure and has not degraded. For deuterated standards, check for the presence of the unlabeled analyte.
-
Select a Better IS: If using a structural analog, consider synthesizing or acquiring a stable isotope-labeled IS, as it will provide better tracking. If a SIL IS is already in use, ensure it co-elutes as closely as possible with the analyte to compensate for matrix effects effectively.
-
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: (R)-Metoprolol-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method validation, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and precision of quantifying analytes in biological matrices. This guide provides an objective comparison of bioanalytical methods for metoprolol (B1676517), a widely used beta-blocker, with a focus on the performance of the deuterated internal standard, (R)-Metoprolol-d7, against a common structural analog alternative, propranolol. The data presented is a synthesis of findings from multiple peer-reviewed studies.
Metoprolol is a chiral compound, with the S-(-)-enantiomer being the more active form.[1] Consequently, stereoselective quantification is often necessary for pharmacokinetic studies. This guide will address both racemic and enantioselective analytical approaches.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
Stable isotope-labeled internal standards, such as this compound, are generally considered the gold standard in quantitative bioanalysis by LC-MS/MS.[2] This is because their physicochemical properties are nearly identical to the analyte, leading to similar behavior during sample preparation and ionization, thus effectively compensating for matrix effects and variability. Structural analogs, while cost-effective, may exhibit different extraction recoveries and chromatographic behaviors, potentially impacting assay performance.
The following tables summarize the validation parameters for LC-MS/MS methods for metoprolol using either a deuterated internal standard (Metoprolol-d7) or a structural analog internal standard (Propranolol).
Table 1: Method Validation Parameters for Racemic Metoprolol Analysis
| Parameter | Method with Metoprolol-d7 IS | Method with Propranolol IS |
| Linearity Range (ng/mL) | 0.501 - 349.342 | 1.505 - 538.254 |
| Correlation Coefficient (r²) | ≥ 0.9956 | Not explicitly stated, but linearity was established |
| Precision (% CV) | Intra-day: ≤ 15%, Inter-day: ≤ 15% | Intra-day: 4.67 - 7.41%, Inter-day: 4.40 - 7.41% |
| Accuracy (% Bias) | Intra-day: within ±15%, Inter-day: within ±15% | Intra-day: 90.66 - 98.15%, Inter-day: 90.66 - 98.15% |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.501 | 1.505 |
| Recovery (%) | Not explicitly stated | 64.25 - 72.78% |
| Matrix Effect | No significant effect observed | Not explicitly stated |
| Reference | [2] | [3][4] |
Table 2: Method Validation Parameters for Enantioselective Metoprolol Analysis
| Parameter | Method with rac-Metoprolol-d6 IS |
| Linearity Range (ng/mL) | 0.500 - 500 |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity was established |
| Precision (% CV) | Intra-batch: ≤ 15%, Inter-batch: ≤ 15% |
| Accuracy (% Bias) | Intra-batch: within ±15%, Inter-batch: within ±15% |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.500 |
| Recovery (%) | > 94.0% |
| Matrix Effect | Assessed by post-column infusion |
| Reference |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Racemic Metoprolol Analysis using Metoprolol-d7 IS
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 50 µL of Metoprolol-d7 internal standard solution.
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Add 1.0 mL of an extraction solvent mixture of diethyl ether and dichloromethane (B109758) (70:30 v/v).
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 300 µL of the mobile phase.
2. Chromatographic Conditions
-
LC System: Shimadzu HPLC system.
-
Column: Phenomenex LUNA C8 (particle size and dimensions not specified).
-
Mobile Phase: Acetonitrile (B52724), methanol, and 0.1% formic acid (proportions not specified).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
MS System: Thermo tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
MRM Transitions: Not explicitly specified.
Protocol 2: Racemic Metoprolol Analysis using Propranolol IS
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of human plasma, add the Propranolol internal standard solution.
-
Add 2.5 mL of tert-butyl methyl ether.
-
Vortex mix for 10 minutes and centrifuge at 3200 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
2. Chromatographic Conditions
-
LC System: Not explicitly specified.
-
Column: Kromasil C18 (5 µm, 100 x 4.6 mm).
-
Mobile Phase: 5mM Ammonium (B1175870) Formate (pH 3.5) and Acetonitrile (15:85 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
MS System: Not explicitly specified.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Metoprolol: m/z 268.15 → 115.90; Propranolol: m/z 260.17 → 115.90.
Protocol 3: Enantioselective Metoprolol Analysis using rac-Metoprolol-d6 IS
1. Sample Preparation (Solid Phase Extraction)
-
To 200 µL of human plasma, add rac-Metoprolol-d6 internal standard.
-
Perform solid-phase extraction using Lichrosep DVB HL cartridges.
-
Elute the analytes and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
LC System: Not explicitly specified.
-
Chiral Column: Lux Amylose-2 (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: 15 mM ammonium acetate (B1210297) in water (pH 5.0) and 0.1% (v/v) diethylamine (B46881) in acetonitrile (50:50, v/v).
-
Flow Rate: Not explicitly specified.
-
Run Time: 7.0 min.
3. Mass Spectrometric Conditions
-
MS System: Not explicitly specified.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Precursor → product ion transitions were monitored.
Visualizations
Logical Workflow for Bioanalytical Method Validation
Caption: A flowchart illustrating the key stages of bioanalytical method validation.
Signaling Pathway of Metoprolol Action
Caption: The signaling pathway of Metoprolol's antagonistic action on β1-adrenergic receptors.
References
A Comparative Guide to Metoprolol Assay: Linearity, Accuracy, and Precision
For researchers, scientists, and professionals in drug development, the quantitative analysis of metoprolol (B1676517) is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical formulations. The choice of analytical method can significantly impact the reliability of these measurements. This guide provides an objective comparison of common analytical techniques used for metoprolol assay, focusing on the key validation parameters of linearity, accuracy, and precision. The information presented is supported by experimental data from various studies to aid in the selection of the most appropriate method for your specific needs.
Comparison of Analytical Methods
Several analytical methods are available for the determination of metoprolol in bulk drugs, pharmaceutical formulations, and biological fluids. The most frequently employed techniques include Ultraviolet-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and complexity.
UV-Visible Spectroscopy is a simple, cost-effective, and rapid method suitable for the routine analysis of metoprolol in bulk and pharmaceutical dosage forms.[1] However, its application can be limited by interferences from excipients and other active pharmaceutical ingredients.
High-Performance Liquid Chromatography (HPLC) is a widely used technique that offers higher selectivity and sensitivity compared to UV-Vis spectroscopy.[2] Reverse-phase HPLC (RP-HPLC) is the most common mode used for metoprolol analysis, often in combination with UV detection.[3][4] HPLC methods are robust and can be used for the simultaneous determination of metoprolol with other drugs.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and selective method for the determination of metoprolol, particularly in biological matrices such as plasma. This technique is essential for pharmacokinetic and bioequivalence studies where low concentrations of the drug need to be accurately measured.
The following tables summarize the performance characteristics of these methods based on published data.
Data Presentation
Table 1: Linearity Data for Metoprolol Assays
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| UV-Vis Spectroscopy | |||
| Method A (Oxidation) | 5 - 30 | 0.9983 | |
| Method B (Diazotization) | 5 - 30 | 0.9993 | |
| UV Spectroscopy | 2 - 10 | 0.9998 | |
| UV Spectroscopy | 5 - 25 | 0.9999 | |
| UV Spectroscopy | 5 - 25 | 0.9993 | |
| UV Spectroscopy | 50 - 250 | 0.998 | |
| HPLC | |||
| RP-HPLC | 10 - 50 | 0.9992 | |
| RP-HPLC | 50 - 250 | 0.9998 | |
| RP-HPLC | 25 - 150 | 0.998808 | |
| RP-HPLC | 2 - 40 | 0.9999 | |
| RP-HPLC | 0.100 - 100.000 | - | |
| RP-HPLC | 6.25 - 50 | 0.995 | |
| LC-MS/MS | |||
| LC-Orbitrap MS | 0.005 - 0.250 | - | |
| LC-MS/MS | 0.005 - 1 | 0.992 | |
| LC-MS/MS | 0.00303 - 0.41635 | 0.9996 | |
| LC-MS/MS | 0.005 - 0.500 | > 0.995 |
Table 2: Accuracy Data for Metoprolol Assays
| Analytical Method | Recovery (%) | Reference |
| HPLC | ||
| RP-HPLC | 98.5 - 100.3 | |
| RP-HPLC | 98 - 102 | |
| RP-HPLC | 99.84 - 100.58 | |
| RP-HPLC | 98 - 102 | |
| LC-MS/MS | ||
| LC-MS/MS | 95.20 - 99.96 | |
| LC-MS/MS | 89.5 - 98.1 | |
| UV-Vis Spectroscopy | ||
| UV Spectroscopy | 90.45 | |
| UV Spectroscopy | 49.8 - 151.5 |
Table 3: Precision Data for Metoprolol Assays
| Analytical Method | Intra-day RSD (%) | Inter-day RSD (%) | Reference |
| HPLC | |||
| RP-HPLC | 0.756 | 1.024 | |
| RP-HPLC | 0.57 | 0.68 | |
| LC-MS/MS | |||
| LC-MS/MS | < 15 | < 15 | |
| LC-MS/MS | 5.5 - 6.4 | 5.6 - 10.9 | |
| UV-Vis Spectroscopy | |||
| UV Spectroscopy | 0.672 | 0.685 |
Experimental Protocols
UV-Visible Spectrophotometric Method
A simple and rapid spectrophotometric method for the determination of metoprolol succinate (B1194679) in bulk and marketed formulations has been described.
-
Method A (Oxidation Reaction): In an acidic medium, metoprolol succinate reacts with a known excess of chloramine-T. The remaining chloramine-T then reacts with malachite green to produce an orange-colored chromogen, which is measured at a λmax of 516 nm.
-
Method B (Diazotization and Coupling): The drug is diazotized with sodium nitrite (B80452) in the presence of hydrochloric acid. The resulting diazonium salt is then coupled with β-naphthol in an alkaline medium to form a red-colored chromogen with a λmax at 688 nm.
-
Standard Solution Preparation: A standard stock solution of metoprolol succinate (1000 µg/mL) is prepared by dissolving 100 mg of the pure drug in 100 mL of distilled water. Working standards are prepared by appropriate dilution of the stock solution.
High-Performance Liquid Chromatography (HPLC) Method
A common RP-HPLC method for the simultaneous determination of metoprolol succinate and olmesartan (B1677269) medoxomil in bulk and pharmaceutical dosage forms has been developed and validated.
-
Chromatographic Conditions:
-
Column: Agilent Eclipse XBD-C18 (5 µm, 150 mm × 4.6 mm I.D.)
-
Mobile Phase: A mixture of acetonitrile (B52724) and 10 mM KH2PO4 buffer (70:30 v/v), with the buffer pH adjusted to 2.75 with orthophosphoric acid.
-
Flow Rate: 0.6 mL/min
-
Detection: UV detection at 225 nm
-
-
Standard Solution Preparation: Stock solutions of metoprolol succinate (125 µg/mL) are prepared in acetonitrile.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
A rapid and sensitive LC-MS/MS method for the determination of metoprolol in beagle dog plasma has been developed for pharmacokinetic studies.
-
Sample Preparation: A simple protein precipitation method with methanol (B129727) is used to prepare the plasma samples.
-
Chromatographic Conditions:
-
Column: Ultimate XB-C18 (150 × 2.1 mm ID, 5 µm)
-
Mobile Phase: A mixture of methanol and water containing 0.2% formic acid (65:35, v/v).
-
Flow Rate: 0.2 mL/min
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion mode
-
Monitoring Ions: m/z 268.1/115.6 for metoprolol and m/z 373.1/150.2 for the internal standard (hydroxypioglitazone).
-
Mandatory Visualization
Caption: General workflow for metoprolol assay from sample preparation to data analysis.
Caption: Experimental workflow for a typical HPLC-based metoprolol assay.
References
A Comparative Guide to (R)-Metoprolol-d7 and (S)-Metoprolol-d7 as Internal Standards in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly for chiral compounds like metoprolol (B1676517), the choice of an appropriate internal standard (IS) is paramount for developing robust and reliable quantitative methods. Metoprolol, a widely used beta-blocker, is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being the pharmacologically active component. Consequently, the stereoselective quantification of metoprolol is crucial for pharmacokinetic and pharmacodynamic studies. Deuterated analogs are considered the gold standard for internal standards in mass spectrometry-based assays due to their similar physicochemical properties to the analyte. This guide provides a comprehensive comparison of (R)-Metoprolol-d7 and (S)-Metoprolol-d7 for use as internal standards in the bioanalysis of metoprolol enantiomers.
The Critical Choice of a Chiral Internal Standard
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability. For chiral bioanalysis, the use of an enantiomerically pure deuterated internal standard is highly recommended. The choice between this compound and (S)-Metoprolol-d7 can significantly impact the accuracy and precision of the quantification of metoprolol enantiomers, primarily due to the stereoselective metabolism of metoprolol.
Metoprolol is primarily metabolized by the polymorphic enzyme CYP2D6, which exhibits stereoselectivity. This can lead to different metabolic rates for the (R)- and (S)-enantiomers. Therefore, selecting the deuterated internal standard that best matches the metabolism of the target enantiomer can lead to more accurate and precise results by better compensating for matrix effects and metabolic degradation during sample processing and analysis.
Performance Comparison: A Data-Driven Approach
Table 1: Hypothetical Performance Data for (S)-Metoprolol-d7 as an Internal Standard for the Quantification of (S)-Metoprolol
| Validation Parameter | (S)-Metoprolol |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Bias) | Within ±15% |
| Mean Recovery (%) | 85 - 95% |
| Matrix Effect (%CV) | < 15% |
Table 2: Hypothetical Performance Data for this compound as an Internal Standard for the Quantification of (R)-Metoprolol
| Validation Parameter | (R)-Metoprolol |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Bias) | Within ±15% |
| Mean Recovery (%) | 85 - 95% |
| Matrix Effect (%CV) | < 15% |
Note: The data presented in these tables are hypothetical and represent typical acceptance criteria for bioanalytical method validation. Actual performance may vary depending on the specific experimental conditions.
Experimental Protocols
A robust and validated experimental protocol is essential for the accurate and precise quantification of metoprolol enantiomers. The following is a representative protocol for a chiral LC-MS/MS method.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Aliquot: 200 µL of human plasma.
-
Internal Standard Spiking: Add 20 µL of a working solution of either this compound or (S)-Metoprolol-d7 (concentration will depend on the expected analyte concentration range).
-
Sample Pre-treatment: Add 200 µL of 0.1 M phosphate (B84403) buffer (pH 7.0) and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1 M phosphate buffer (pH 7.0).
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analytes and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a cellulose (B213188) or amylose-based column (e.g., Lux Cellulose-1 or Chiralpak AD-H).
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium formate (B1220265) or ammonium acetate) with a volatile amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 25 - 40°C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(R)- and (S)-Metoprolol: m/z 268.2 → 116.1
-
(R)- and (S)-Metoprolol-d7: m/z 275.2 → 123.1
-
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological fate of metoprolol, the following diagrams are provided.
Caption: Experimental workflow for the bioanalysis of metoprolol enantiomers.
Caption: Stereoselective metabolism of metoprolol enantiomers.
Discussion and Recommendations
The choice between this compound and (S)-Metoprolol-d7 as an internal standard should be guided by the specific objectives of the study.
-
For quantifying both enantiomers simultaneously: Using a racemic mixture of (R,S)-Metoprolol-d7 might be considered. However, the ideal approach is to use both this compound and (S)-Metoprolol-d7 as separate internal standards for their respective unlabeled enantiomers. This "one-enantiomer-IS-for-one-enantiomer-analyte" approach generally provides the highest accuracy.
-
For quantifying only the active (S)-enantiomer: (S)-Metoprolol-d7 would be the most appropriate internal standard. Its identical stereochemistry ensures that it will behave most similarly to the (S)-metoprolol analyte during chiral separation and in the presence of any stereoselective matrix effects.
-
Impact of Stereoselective Metabolism: Since CYP2D6 metabolizes (R)-metoprolol more rapidly than (S)-metoprolol, using this compound to quantify (R)-metoprolol and (S)-Metoprolol-d7 to quantify (S)-metoprolol will better account for any stereoselective degradation that might occur during sample handling and storage.
Recommendations for Method Development and Validation:
-
Define the Scope: Clearly define which enantiomer(s) need to be quantified.
-
Select the Appropriate Internal Standard: Based on the scope, choose the corresponding enantiomerically pure deuterated internal standard. If both enantiomers are of interest, use both (R)- and (S)-Metoprolol-d7.
-
Thorough Method Validation: A full validation according to regulatory guidelines (e.g., FDA or EMA) is crucial. This should include assessments of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability for each enantiomer.
-
Assess Isotopic Crosstalk: During validation, it is important to evaluate the potential for isotopic crosstalk between the deuterated internal standards and the native analytes, especially in the MS/MS detection.
-
Consider the Study Population: In studies involving known or potential CYP2D6 poor metabolizers, the impact of stereoselective metabolism may be different, and the choice of internal standard becomes even more critical.
The Suitability of (R)-Metoprolol-d7 as an Internal Standard for α-hydroxymetoprolol Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of metoprolol (B1676517) and its metabolites, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of (R)-Metoprolol-d7 and other alternatives as internal standards for the quantification of α-hydroxymetoprolol, supported by experimental data from published literature.
An ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations that may occur. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative mass spectrometry due to their close physicochemical similarity to the analyte. This guide will delve into the performance of a deuterated analog of the parent drug, this compound, and compare it with other commonly used internal standards for α-hydroxymetoprolol analysis.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the performance of a bioanalytical method. Here, we compare the use of a stable isotope-labeled internal standard, Metoprolol-d7, with structural analogs for the quantification of α-hydroxymetoprolol.
| Internal Standard Type | Example | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | This compound | - Co-elutes with the analyte, providing the best compensation for matrix effects and variability in ionization. - Similar extraction recovery to the analyte. - High accuracy and precision. | - May not be commercially available for the specific metabolite. - More expensive than structural analogs. |
| Structural Analog | Chlorpropamide (B1668849) | - Readily available and cost-effective. - Can provide acceptable quantitative performance if carefully validated. | - Different chromatographic retention time from the analyte. - May not fully compensate for matrix effects, potentially leading to lower accuracy and precision. - Different extraction recovery compared to the analyte. |
| Structural Analog | Pindolol | - Commercially available. | - Significant structural differences from α-hydroxymetoprolol. - Different chromatographic and ionization behavior. - May not effectively compensate for analytical variability. |
Quantitative Data Summary
The following table summarizes the validation parameters from a study that employed Metoprolol-d7 for the simultaneous quantification of metoprolol and α-hydroxymetoprolol in human serum, and a study that used chlorpropamide as an internal standard.
| Parameter | Method using Metoprolol-d7[1][2][3] | Method using Chlorpropamide[4] |
| Linearity Range (α-hydroxymetoprolol) | 5.0 - 250 µg/L | 2 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/L | 2 ng/mL |
| Accuracy (% Bias) | Within ±15% | 89.1 - 110% |
| Precision (% CV) | <15% | ≤ 13.2% |
| Matrix | Human Serum | Human Plasma |
Experimental Protocols
Detailed methodologies from the key studies are provided below to allow for a thorough understanding of the experimental conditions.
Method 1: Using Metoprolol-d7 as an Internal Standard[1]
-
Sample Preparation: A simple protein precipitation method was used. To 200 µL of serum, 400 µL of acetonitrile (B52724) containing the internal standard (Metoprolol-d7) was added. The mixture was vortexed and then centrifuged. The supernatant was transferred for analysis.
-
Liquid Chromatography:
-
Column: Not specified in the abstract.
-
Mobile Phase: A gradient elution was likely used, typical for LC-MS analysis.
-
Flow Rate: Not specified in the abstract.
-
Run Time: 15 minutes.
-
-
Mass Spectrometry:
-
Instrument: Exactive® Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.
-
Monitored Ions: m/z 284.1856 for α-hydroxymetoprolol and m/z 275.2455 for Metoprolol-d7.
-
Method 2: Using Chlorpropamide as an Internal Standard
-
Sample Preparation: Liquid-liquid extraction was performed. To 50 µL of plasma, the internal standard (chlorpropamide) was added, followed by ethyl acetate (B1210297) for extraction.
-
Liquid Chromatography:
-
Column: Luna CN column.
-
Mobile Phase: Isocratic elution with a mixture of distilled water and methanol (B129727) (60:40, v/v) containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Run Time: 3.0 minutes.
-
-
Mass Spectrometry:
-
Instrument: Tandem mass spectrometer (details not specified).
-
Ionization Mode: ESI in positive ion selected-reaction monitoring mode.
-
Monitored Ions: Specific m/z transitions were monitored for α-hydroxymetoprolol and chlorpropamide.
-
Visualizing the Rationale: Metabolic Pathway and Analytical Approach
The following diagrams illustrate the metabolic conversion of metoprolol and the principle of using an internal standard in its quantification.
Caption: Metabolic pathway of (R)-Metoprolol to α-hydroxymetoprolol.
Caption: Workflow for bioanalysis using an internal standard.
Conclusion
Based on the available evidence, This compound is a highly suitable internal standard for the quantification of α-hydroxymetoprolol . Its structural and chemical similarity to the analyte ensures that it effectively compensates for variations during sample preparation and analysis, leading to high accuracy and precision as demonstrated in the study by Postma-Kunneman et al..
While structural analogs like chlorpropamide can be used and may offer a more cost-effective solution, they are less ideal. The differences in their chemical properties compared to α-hydroxymetoprolol can lead to incomplete correction for matrix effects and other sources of variability, potentially compromising the reliability of the results. For regulated bioanalysis where the highest level of accuracy and robustness is required, a stable isotope-labeled internal standard such as this compound is the recommended choice. The use of a deuterated parent drug as an internal standard for its metabolite is a scientifically sound and widely accepted practice in bioanalysis.
References
- 1. Simultaneous determination of metoprolol and alpha-hydroxymetoprolol in human plasma and urine by liquid chromatography with a preliminary observation on metoprolol oxidation in Japanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of metoprolol and alpha-hydroxymetoprolol in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in human plasma by liquid chromatography with tandem mass spectrometry: Application to the pharmacokinetics of metoprolol associated with CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Impact of Isotopic Purity in (R)-Metoprolol-d7 on Bioanalytical Accuracy
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of bioanalytical research, particularly in pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled internal standards (SIL-ISs) is the gold standard for achieving accurate and precise quantification of analytes.[1] (R)-Metoprolol-d7, a deuterated form of the beta-blocker (R)-Metoprolol, is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. However, the isotopic purity of this internal standard is a critical parameter that can significantly influence the reliability of analytical results. This guide provides a comprehensive comparison of the impact of varying isotopic purity levels of this compound, supported by experimental protocols and data-driven insights, to inform best practices in the laboratory.
The Significance of Isotopic Purity
An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, without interfering with the analyte's signal.[1] The key challenge with deuterated standards is the potential presence of unlabeled analyte (d0) as an impurity.[2] This isotopic impurity can lead to an overestimation of the true analyte concentration, compromising the accuracy of the study. High isotopic enrichment (≥98%) is considered essential for reliable results.[2]
Performance Comparison: High vs. Lower Isotopic Purity of this compound
To illustrate this, the following table presents a hypothetical yet realistic dataset demonstrating the expected impact of this compound isotopic purity on the accuracy and precision of quantifying (R)-Metoprolol in human plasma. The data is based on established acceptance criteria from regulatory bodies like the FDA and EMA, where the mean concentration should be within ±15% of the nominal value for quality control samples.[3]
| Isotopic Purity of this compound | Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) - Mean ± SD (n=6) | Accuracy (% Bias) | Precision (%RSD) |
| 99.9% | 5.00 | 5.08 ± 0.21 | +1.6 | 4.1 |
| 50.0 | 49.7 ± 1.9 | -0.6 | 3.8 | |
| 400 | 405 ± 15 | +1.3 | 3.7 | |
| 98.0% | 5.00 | 5.45 ± 0.25 | +9.0 | 4.6 |
| 50.0 | 53.8 ± 2.2 | +7.6 | 4.1 | |
| 400 | 428 ± 18 | +7.0 | 4.2 | |
| 95.0% | 5.00 | 6.12 ± 0.31 | +22.4 | 5.1 |
| 50.0 | 59.1 ± 2.8 | +18.2 | 4.7 | |
| 400 | 465 ± 21 | +16.3 | 4.5 |
As the data illustrates, a decrease in isotopic purity leads to a significant positive bias in the measured concentration of (R)-Metoprolol, potentially causing quality control samples to fail acceptance criteria (i.e., exceed ±15% bias).
Experimental Protocols
To ensure the reliability of bioanalytical data, it is crucial to employ a well-validated method. Below is a detailed protocol for a typical LC-MS/MS assay for the quantification of (R)-Metoprolol in human plasma using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (R)-Metoprolol reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol/water mixture to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution to a final concentration of 100 ng/mL in the same diluent.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL) to all samples except the blank.
-
Vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) (gradient elution may be required).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
(R)-Metoprolol: Q1 m/z 268.2 → Q3 m/z 116.1
-
This compound: Q1 m/z 275.2 → Q3 m/z 123.1
-
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the importance of a high-purity internal standard, the following diagrams are provided.
Bioanalytical workflow for (R)-Metoprolol quantification.
Impact of isotopic purity on analytical accuracy.
Conclusion
The isotopic purity of this compound is not a trivial parameter but a cornerstone of reliable bioanalytical results. As demonstrated, lower isotopic purity, due to the presence of unlabeled (R)-Metoprolol, can introduce a significant positive bias, leading to the overestimation of the analyte and potentially compromising the integrity of pharmacokinetic or bioequivalence studies. Therefore, it is imperative for researchers, scientists, and drug development professionals to source high-purity deuterated internal standards and to validate their analytical methods to ensure the absence of isotopic crosstalk. While deuterated standards are a cost-effective and generally reliable choice, for highly sensitive assays or when facing issues with isotopic stability, ¹³C-labeled internal standards may offer a superior alternative due to a lower risk of chromatographic shifts and isotopic exchange. The meticulous selection and validation of the internal standard are paramount for generating high-quality, defensible bioanalytical data.
References
Navigating Precision: A Comparative Guide to Cross-Validation of Analytical Methods with Different Internal Standards
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical factor influencing the accuracy and precision of results. This guide provides an objective comparison of the two primary types of internal standards—stable isotope-labeled (SIL) and structural analogs—supported by experimental data from cross-validation studies. Detailed methodologies are included to facilitate the application of these principles in your own laboratory settings.
Internal standards are indispensable for correcting variability throughout the analytical workflow, from sample preparation to instrument response. The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] The two most prevalent choices are SILs, which are chemically identical to the analyte but isotopically enriched (e.g., deuterated or ¹³C-labeled), and structural analogs, which possess a similar but not identical chemical structure.[2]
Cross-validation of analytical methods becomes imperative when a method is modified, transferred between laboratories, or when data from different analytical approaches need to be compared.[3] This process ensures that the results are reliable and reproducible, regardless of the internal standard used.
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The scientific consensus, backed by extensive experimental data, generally favors the use of stable isotope-labeled internal standards for their superior ability to compensate for analytical variability. Their near-identical chemical nature to the analyte leads to better co-elution during chromatography and more effective correction for matrix effects.[3] However, well-chosen structural analogs can provide acceptable performance and are a viable option when SILs are unavailable or cost-prohibitive.
The following tables summarize quantitative data from cross-validation studies comparing the performance of SILs and structural analog internal standards across various analytes.
Table 1: Cross-Validation of Immunosuppressant Quantification
A study comparing the performance of an LC-MS/MS method for the quantification of several immunosuppressants using either isotopically labeled internal standards (ILISs) or analog internal standards (ANISs) yielded the following results.[1]
| Analyte | Internal Standard Type | Within-Day Imprecision (%) | Between-Day Imprecision (%) | Trueness (%) |
| Ciclosporin A | ILIS (CsA-D12) | < 10 | < 8 | 91 - 110 |
| ANIS (CsD) | < 10 | < 8 | 91 - 110 | |
| Everolimus (B549166) | ILIS (EVE-D4) | < 10 | < 8 | 91 - 110 |
| ANIS (desmethoxy-rapamycin) | < 10 | < 8 | 91 - 110 | |
| Sirolimus | ILIS (SIR-¹³C,D3) | < 10 | < 8 | 91 - 110 |
| ANIS (desmethoxy-rapamycin) | < 10 | < 8 | 91 - 110 | |
| Tacrolimus (B1663567) | ILIS (TAC-¹³C,D2) | < 10 | < 8 | 91 - 110 |
| ANIS (ascomycin) | < 10 | < 8 | 91 - 110 |
In this particular study, both types of internal standards demonstrated comparable and acceptable performance for the analyzed immunosuppressants.
Table 2: Quantification of Everolimus
A separate study focused on the quantification of the immunosuppressant everolimus provides a more direct comparison of a deuterated internal standard (everolimus-d4) and a structural analog (32-desmethoxyrapamycin).
| Performance Metric | Result with Deuterated IS (everolimus-d4) | Result with Structural Analog IS (32-desmethoxyrapamycin) |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | No significant difference |
| Comparison with independent LC-MS/MS method (slope) | 0.95 | 0.83 |
While both internal standards showed acceptable precision, the deuterated internal standard provided a slope closer to 1.0 when compared to an independent method, suggesting a higher degree of accuracy.
Table 3: Analysis of the Anticancer Agent Kahalalide F
A comparative study on the novel anticancer drug Kahalalide F highlights the impact of the internal standard choice on bias.
| Performance Metric | Result with Deuterated IS | Result with Structural Analog IS |
| Mean Bias | 100.3% | 96.8% |
| Standard Deviation of Bias | 7.6% | 8.6% |
The deuterated internal standard demonstrated a mean bias closer to 100% and a smaller standard deviation, indicating better accuracy and precision in the assay for Kahalalide F.
Table 4: Testosterone (B1683101) Measurement with Different Stable Isotope-Labeled Internal Standards
The choice of the stable isotope label itself can also influence the results. A study on testosterone measurement compared different deuterated standards and a ¹³C-labeled standard.
| Internal Standard | Mean Concentration (nmol/L) | % Difference from D2-Testosterone |
| D2-Testosterone (Target) | 15.6 | - |
| D5-Testosterone | 13.5 | -13.5% |
| ¹³C3-Testosterone | 14.8 | -5.1% |
This study reveals that even among SILs, the degree and type of isotopic labeling can lead to different quantitative results, with the ¹³C-labeled standard providing results closer to the target in this case.
Experimental Protocols
To ensure the reliability and comparability of analytical methods using different internal standards, a robust cross-validation protocol is essential.
Protocol 1: Cross-Validation of Two Bioanalytical Methods
Objective: To compare the performance of two distinct bioanalytical methods for the quantification of an analyte, each employing a different internal standard (e.g., a SIL vs. a structural analog).
Methodology:
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the relevant biological matrix.
-
Sample Analysis:
-
Divide the QC samples into two sets.
-
Analyze one set using Method A with its corresponding internal standard.
-
Analyze the other set using Method B with its corresponding internal standard.
-
It is recommended to analyze both sets in the same analytical run to minimize inter-assay variability.
-
-
Data Analysis and Acceptance Criteria:
-
Quantify the analyte concentration in each QC sample for both methods.
-
Calculate the percent difference between the results from the two methods for each QC sample.
-
A common acceptance criterion is that for at least two-thirds of the QC samples, the percent difference should be within ±20% of the mean of the results from the two methods.
-
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the ability of different internal standards to compensate for matrix effects.
Methodology:
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare solutions of the analyte and each internal standard in a neat solvent (e.g., mobile phase).
-
Set 2 (Post-extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and each internal standard at the same concentrations as in Set 1.
-
-
Sample Analysis: Analyze all prepared samples via LC-MS/MS.
-
Data Analysis:
-
Calculate the matrix factor (MF) for the analyte and each internal standard by dividing the peak area in Set 2 by the peak area in Set 1.
-
Calculate the IS-normalized MF by dividing the analyte MF by the internal standard MF.
-
The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should ideally be ≤15%. A lower CV indicates better compensation for matrix effects.
-
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved, the following diagrams illustrate the key workflows and logical relationships.
Workflow for cross-validating two analytical methods.
Decision-making for internal standard selection.
Conclusion
The cross-validation of analytical methods using different internal standards is a critical exercise to ensure data integrity and comparability. The experimental data presented in this guide strongly supports the general consensus that stable isotope-labeled internal standards, particularly ¹³C-labeled standards where available, offer superior performance in terms of accuracy and precision. They are more effective at compensating for matrix effects and other sources of analytical variability.
However, the data also shows that well-characterized structural analogs can provide acceptable and reliable results, making them a practical alternative in certain situations. The ultimate choice of an internal standard should be based on a thorough validation and, where necessary, a cross-validation study to demonstrate its fitness for the intended purpose. By adhering to rigorous experimental protocols and clearly defined acceptance criteria, researchers can have high confidence in the quality and reliability of their bioanalytical data.
References
- 1. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) for Metoprolol Assays
Metoprolol (B1676517), a widely prescribed beta-blocker for cardiovascular conditions, requires accurate and sensitive quantification in various matrices, including pharmaceutical formulations and biological fluids.[1][2] The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of analytical methods, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. This guide provides a comparative overview of LOD and LOQ values for metoprolol assays using different analytical techniques, supported by experimental data and detailed protocols.
Quantitative Data Summary
The sensitivity of a metoprolol assay is highly dependent on the analytical technique employed. The following table summarizes the reported LOD and LOQ values for metoprolol succinate (B1194679) and tartrate using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometry.
| Analytical Technique | Metoprolol Salt | Matrix | LOD | LOQ/LLOQ | Reference |
| HPLC-UV / RP-HPLC | Succinate | Bulk/Pharmaceuticals | 25.5 ng/mL | 96.22 ng/mL | [3] |
| Tartrate | Tablets | 0.02 µg/mL (20 ng/mL) | 0.09 µg/mL (90 ng/mL) | ||
| Succinate | Bulk/Pharmaceuticals | 0.052 ppm (52 ng/mL) | 0.158 ppm (158 ng/mL) | [4] | |
| Succinate | Bulk Drug | 0.25 µg/mL (250 ng/mL) | 0.75 µg/mL (750 ng/mL) | [5][6] | |
| Metoprolol | Tablets | 0.08 ppm (80 ng/mL) | 0.25 ppm (250 ng/mL) | [7] | |
| LC-MS/MS | Metoprolol | Biological Matrices | 0.39 ng/mL | 1.6 ng/mL | [8] |
| Metoprolol | Plasma | 0.12 µg/L (0.12 ng/mL) | 0.40 µg/L (0.40 ng/mL) | [9] | |
| Metoprolol | Beagle Dog Plasma | - | 3.03 ng/mL | [10] | |
| Metoprolol | Human Plasma | - | 5 ng/mL | [11] | |
| Metoprolol | Plasma | - | 0.042 ng/L (0.000042 ng/mL) | [12] | |
| Spectrophotometry | Succinate (Colorimetric) | Bulk/Pharmaceuticals | 0.0773 µg/mL (77.3 ng/mL) | 0.2343 µg/mL (234.3 ng/mL) | [13] |
| Tartrate (Complexation) | Pharmaceuticals | 5.56 µg/mL (5560 ng/mL) | 7.11 µg/mL (7110 ng/mL) | [2] |
As evidenced by the data, LC-MS/MS methods generally offer the highest sensitivity, with LOQ values reaching the picogram per milliliter level, making them ideal for pharmacokinetic and bioequivalence studies in biological fluids.[8][9][10][12] HPLC with UV detection provides a balance of sensitivity and accessibility for routine quality control of pharmaceutical formulations.[3] Spectrophotometric methods, while often simpler and more cost-effective, typically exhibit higher detection and quantification limits.[2][13]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the key techniques discussed.
RP-HPLC Method for Metoprolol Succinate in Pharmaceutical Formulations
This method is adapted from a study focused on the validation of an RP-HPLC method for metoprolol succinate.[3]
-
Instrumentation: Agilent, eclipse XDB-C18 column (150 mm × 4.6 mm, 5µm).[3]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) in a ratio of 80:20 (v/v).[3]
-
Flow Rate: 1.0 mL/minute.[3]
-
Detection: UV detection at a wavelength of 223 nm.[3]
-
Standard Solution Preparation: A stock solution of metoprolol succinate is prepared by dissolving 100 mg of the drug in 100 mL of 0.1N HCl.[3] Working standards are prepared by diluting the stock solution to achieve concentrations within the linear range (e.g., 5-100 ng/mL).[3]
-
LOD and LOQ Determination: The LOD and LOQ are determined by injecting progressively lower concentrations of the standard solution.[3] They can also be calculated based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * ϭ/Slope and LOQ = 10 * ϭ/Slope, where ϭ is the standard deviation.[3]
LC-MS/MS Method for Metoprolol in Biological Matrices
This protocol is based on a method for the simultaneous quantitation of metoprolol and other beta-blockers in biological fluids.[8]
-
Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer.
-
Sample Preparation (Liquid-Liquid Extraction): To a sample of plasma, an internal standard is added, followed by an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane). The mixture is vortexed and centrifuged. The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.[14]
-
Chromatographic Separation: Separation is achieved on a C8 or C18 reversed-phase column.[14]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 10 mM ammonium (B1175870) formate) and an organic solvent (e.g., methanol).[14]
-
Mass Spectrometric Detection: Detection is performed using electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM).[11] The precursor to product ion transition for metoprolol is monitored for quantification.[14]
-
LOD and LOQ Determination: The LOD is defined as the lowest analyte concentration with a minimum signal-to-noise ratio (S/N) of 5, while meeting retention time and spectral identification criteria.[8]
Spectrophotometric (Colorimetric) Method for Metoprolol Succinate
This protocol describes a colorimetric method for the determination of metoprolol succinate in bulk and marketed formulations.[13]
-
Principle: The method is based on the diazotization of the drug with sodium nitrite (B80452) in an acidic medium, followed by coupling with β-naphthol in an alkaline medium to produce a red-colored chromogen.[13]
-
Reagents: Sodium nitrite solution, hydrochloric acid, β-naphthol solution, and sodium hydroxide (B78521) solution.[13]
-
Procedure:
-
Aliquots of the standard metoprolol succinate solution are transferred to a series of volumetric flasks.
-
Sodium nitrite and hydrochloric acid are added, and the mixture is allowed to stand for diazotization.
-
β-naphthol solution is then added, followed by sodium hydroxide to ensure an alkaline medium.
-
The volume is made up with distilled water, and the absorbance of the resulting red-colored solution is measured at the wavelength of maximum absorbance (λmax) against a reagent blank.[13]
-
-
LOD and LOQ Determination: The LOD and LOQ are calculated from the calibration curve data, typically using the standard deviation of the y-intercept and the slope.[13]
Workflow Visualization
The following diagram illustrates a generalized experimental workflow for the determination of metoprolol in a given sample, from initial preparation to final data analysis.
Caption: General workflow for metoprolol assay.
References
- 1. ijmr.com.ua [ijmr.com.ua]
- 2. Spectrophotometric Determination of Metoprolol Tartrate in Pharmaceutical Dosage Forms on Complex Formation with Cu(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. asianpubs.org [asianpubs.org]
- 5. ajrconline.org [ajrconline.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. pharmascholars.com [pharmascholars.com]
- 8. faa.gov [faa.gov]
- 9. A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. mdpi.com [mdpi.com]
- 13. ijpsr.info [ijpsr.info]
- 14. scispace.com [scispace.com]
Comparative Performance Analysis: (R)-Metoprolol-d7 versus Structural Analog Internal Standards for Metoprolol Quantification
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, the precise and accurate quantification of pharmaceutical compounds in biological matrices is paramount. The choice of an appropriate internal standard (IS) is a critical factor influencing the reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations. Stable isotope-labeled (SIL) internal standards, such as (R)-Metoprolol-d7, are often considered the gold standard due to their close physicochemical resemblance to the analyte. However, structural analogs are also employed as alternatives. This guide provides an objective comparison of the performance of this compound against a common structural analog internal standard for the quantification of Metoprolol.
Performance Data Summary
The following tables summarize the key performance parameters of bioanalytical methods utilizing either a deuterated internal standard like Metoprolol-d7 or a structural analog. The data presented is a synthesis from various validated LC-MS/MS methods.[1][2][3]
Table 1: Method Performance with Deuterated Internal Standard (this compound)
| Validation Parameter | Performance Metric |
| Linearity (ng/mL) | 1.505 - 538.254[3][4] |
| Correlation Coefficient (r²) | ≥ 0.9956 |
| Accuracy (%) | 90.66 - 98.15 |
| Precision (% CV) | 4.67 - 7.41 |
| Recovery (%) | ~79.4 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.505 |
Table 2: Method Performance with a Structural Analog Internal Standard (Propranolol)
| Validation Parameter | Performance Metric |
| Linearity (ng/mL) | 1.505 - 538.254 |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (%) | 90.66 - 98.15 |
| Precision (% CV) | 4.67 - 7.41 |
| Recovery (%) | Data not consistently reported for IS |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.505 |
Experimental Protocols
A robust and validated bioanalytical method is essential for generating reliable data. Below is a representative experimental protocol for the quantification of Metoprolol in human plasma using LC-MS/MS with an internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquoting: Transfer 500 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (this compound or a structural analog) to each plasma sample, except for the blank.
-
Vortexing: Vortex the tubes to ensure thorough mixing.
-
Pre-treatment: Add 200 µL of a 2% ammonia (B1221849) solution in water to each tube and vortex.
-
Extraction: Add 2.5 mL of an extraction solvent mixture (e.g., diethyl ether and dichloromethane (B109758) in a 70:30 ratio) to each tube.
-
Shaking and Centrifugation: Shake the tubes at 2,500 rpm and then centrifuge at 4,000 rpm for 5 minutes at 10°C.
-
Supernatant Transfer: Transfer the clear upper organic layer to a new set of tubes.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue with 300 µL of the mobile phase and vortex.
-
Injection: Inject a small volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 or C8 analytical column (e.g., Kromasil C18, 5µ, 100 x 4.6 mm or Phenomenex LUNA C8).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, methanol, and 0.1% formic acid. A common mobile phase is also 5mM Ammonium Formate pH 3.5 and Acetonitrile (15:85 % V/V).
-
Flow Rate: 0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the following transitions:
-
Metoprolol: m/z 268.15 → 115.90
-
This compound (IS): Specific transition for the deuterated standard.
-
Propranolol (IS): m/z 260.17 → 115.90
-
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Metoprolol quantification.
Metoprolol Signaling Pathway
Caption: Simplified signaling pathway of Metoprolol's action.
References
- 1. Reliable and easy-to-use LC-MS/MS-method for simultaneous determination of the antihypertensives metoprolol, amlodipine, canrenone and hydrochlorothiazide in patients with therapy-refractory arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Incurred Sample Reanalysis for Metoprolol Pharmacokinetic Studies
This guide provides an objective comparison of methodologies and regulatory standards for Incurred Sample Reanalysis (ISR) in pharmacokinetic (PK) studies of metoprolol (B1676517). It is intended for researchers, scientists, and drug development professionals to ensure the reliability and reproducibility of bioanalytical data.
Regulatory Framework and Acceptance Criteria
ISR is a regulatory requirement by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to validate the reproducibility of bioanalytical methods.[1] The process involves reanalyzing a portion of study samples to confirm that the original concentration values are accurate. This is crucial because spiked quality control samples may not always mimic the behavior of the analyte in incurred samples, which can contain metabolites or have different protein binding characteristics.[2]
The universally accepted criteria for ISR in small molecule studies, such as those involving metoprolol, are summarized below.
| Parameter | Guideline/Requirement |
| ISR Sample Selection | 10% of the first 1,000 samples and 5% of any remaining samples.[3] |
| Acceptance Limit (% Difference) | The percentage difference between the initial and reanalyzed concentrations should be within ±20% of their mean.[1][3] |
| Passing Requirement | At least 67% (two-thirds) of the reanalyzed samples must meet the acceptance limit.[1][2][3] |
Experimental Protocols for Metoprolol Bioanalysis
The gold standard for the quantification of metoprolol in biological matrices like plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[4][5]
A. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol outlines a common method for extracting metoprolol from human plasma.
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of an internal standard (IS), such as propranolol (B1214883) or deuterated metoprolol.[5]
-
Add 1.0 mL of tert-butyl methyl ether as the extraction solvent.[5]
-
Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase for injection into the LC-MS/MS system.
B. LC-MS/MS Conditions
-
Chromatographic Column: Kromasil C18 (5 µm, 100 x 4.6 mm).[5]
-
Mobile Phase: An isocratic mixture of 5mM Ammonium Formate (pH 3.5) and Acetonitrile in a 15:85 ratio.[5]
-
Flow Rate: 0.8 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The analysis is performed using multiple reaction monitoring (MRM) to ensure selectivity.
Comparative Data for Metoprolol ISR
The following table presents hypothetical ISR data from a metoprolol PK study. The "% Difference" is calculated as: (Reanalysis Conc. - Initial Conc.) / Mean Conc. * 100.
| Sample ID | Initial Conc. (ng/mL) | Reanalysis Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference | Pass/Fail |
| MET-PK-034 | 25.6 | 27.8 | 26.7 | +8.24% | Pass |
| MET-PK-051 | 112.9 | 105.5 | 109.2 | -6.78% | Pass |
| MET-PK-078 | 245.3 | 260.1 | 252.7 | +5.86% | Pass |
| MET-PK-102 | 88.7 | 79.2 | 83.95 | -11.32% | Pass |
| MET-PK-115 | 15.2 | 18.9 | 17.05 | +21.70% | Fail |
| MET-PK-139 | 189.6 | 177.4 | 183.5 | -6.65% | Pass |
| MET-PK-167 | 55.1 | 59.8 | 57.45 | +8.18% | Pass |
| MET-PK-188 | 301.4 | 289.9 | 295.65 | -3.89% | Pass |
| MET-PK-210 | 9.8 | 10.9 | 10.35 | +10.63% | Pass |
| MET-PK-233 | 142.0 | 151.3 | 146.65 | +6.34% | Pass |
ISR Summary:
-
Total Samples Reanalyzed: 10
-
Samples Passed: 9
-
Overall Pass Rate: 90%
Workflows and Diagrams
The following diagrams illustrate the ISR process and decision logic.
Caption: Workflow for Incurred Sample Reanalysis in Metoprolol PK Studies.
Caption: Decision logic for evaluating ISR results against regulatory criteria.
Comparison with Alternative Bioanalytical Methods
While LC-MS/MS is the preferred method for regulated bioanalysis, other techniques exist for metoprolol quantification. However, it is a strict regulatory requirement that ISR is conducted using the exact same bioanalytical method as the original analysis to ensure a direct measure of reproducibility.[1]
| Method | Advantages | Disadvantages | Suitability for Regulated ISR |
| LC-MS/MS | Highest sensitivity and selectivity; robust and high-throughput. | High equipment cost and operational complexity. | Gold Standard |
| HPLC-UV | Lower cost, simpler instrumentation, widely available. | Lower sensitivity, higher limit of quantification, prone to matrix interference. | Not suitable for studies requiring high sensitivity. |
| GC-MS | High separation efficiency. | Requires derivatization for polar compounds like metoprolol, adding complexity and variability. | Not commonly used for routine analysis of metoprolol. |
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Establishing and Comparing Carryover Limits for (R)-Metoprolol-d7 in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
In quantitative bioanalysis, particularly in regulated environments, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for ensuring the accuracy and precision of analytical methods. (R)-Metoprolol-d7, a deuterated analog of Metoprolol, is frequently employed for this purpose in liquid chromatography-mass spectrometry (LC-MS/MS) assays. A critical aspect of method validation is the assessment of carryover, which is the residual analyte or internal standard signal observed in a blank sample following the analysis of a high-concentration sample. This guide provides a framework for establishing carryover limits for this compound, comparing its potential performance against alternatives, and details the experimental protocols required for this evaluation.
Regulatory Framework for Carryover Acceptance
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear acceptance criteria for carryover in bioanalytical method validation.[1][2][3] These guidelines are the benchmark against which the performance of this compound and any other internal standard must be measured.
Table 1: Regulatory Acceptance Criteria for Carryover
| Parameter | Agency | Acceptance Limit |
|---|---|---|
| Analyte Carryover | FDA & EMA | In the blank sample following the Upper Limit of Quantification (ULOQ) standard, the response should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[1][2][4] |
| Internal Standard Carryover | FDA & EMA | In the blank sample following the ULOQ standard, the response should be ≤ 5% of the mean response of the internal standard in the calibration standards.[1][2][4] |
Performance Comparison: this compound vs. Alternative Internal Standards
The ideal internal standard co-elutes with the analyte and mimics its behavior throughout the analytical process, thereby compensating for variability.[5] Deuterated standards like this compound are generally considered the gold standard. However, their performance regarding carryover should be experimentally verified. An alternative, such as a structural analog, might be considered, but it is less likely to perfectly compensate for matrix effects and other variabilities.[5]
The following sections provide a protocol to generate comparative data and a template for how to present these findings.
Experimental Protocol: Carryover Assessment
This protocol details the methodology for assessing and comparing the carryover of this compound against a hypothetical alternative, such as a non-deuterated structural analog internal standard (e.g., Atenolol, assuming it is not a co-administered medication).
Objective: To quantify the carryover of Metoprolol (analyte) and two different internal standards (this compound and an alternative) in an LC-MS/MS system.
1. Materials and Reagents:
-
Blank Matrix: The biological matrix (e.g., human plasma) used for the study, confirmed to be free of the analyte and internal standards.
-
Analyte Stock Solution: Metoprolol of known purity.
-
Internal Standard Stock Solutions: this compound and the alternative IS of known purity.
-
Calibration Standards: Prepare a full calibration curve by spiking the blank matrix with the analyte. The highest standard will be the ULOQ and the lowest will be the LLOQ.
-
Internal Standard Working Solution: Prepare a solution of this compound (and the alternative IS for comparison) at the concentration to be used in the assay. This solution is used to spike all samples except for blanks.
-
LC-MS/MS System: A validated and calibrated instrument.
2. Sample Preparation and Analytical Sequence:
-
Prepare a set of calibration standards from LLOQ to ULOQ.
-
Prepare three types of blank samples:
-
Blank A: Blank matrix processed without internal standard.
-
Blank B: Blank matrix processed with the internal standard working solution.
-
-
The recommended injection sequence to assess carryover is as follows:
-
Inject Blank A to establish the baseline.
-
Inject the full calibration curve.
-
Inject the ULOQ standard.
-
Immediately inject Blank B . This is the critical carryover assessment sample.
-
Inject the LLOQ standard to confirm its response.
-
3. Data Analysis and Calculation:
-
Integrate the peak areas for the analyte and the internal standard in all injections.
-
Calculate Analyte Carryover (%):
-
% Carryover = (Peak Area of Analyte in Blank B / Peak Area of Analyte in LLOQ Standard) * 100
-
-
Calculate Internal Standard Carryover (%):
-
First, determine the mean peak area of the internal standard across all calibration standards.
-
% Carryover = (Peak Area of IS in Blank B / Mean Peak Area of IS in Calibration Standards) * 100
-
Data Presentation: A Comparative Example
The following table provides a hypothetical data summary to illustrate how the performance of this compound can be compared against an alternative internal standard.
Table 2: Hypothetical Carryover Comparison Data
| Parameter | This compound | Alternative IS (Structural Analog) | Regulatory Limit | Pass/Fail |
|---|---|---|---|---|
| Analyte Carryover (%) | 0.8% | 0.9% | ≤ 20% | Pass |
| Internal Standard Carryover (%) | 0.2% | 1.5% | ≤ 5% | Pass |
This table presents example data for illustrative purposes only. Actual results will be method- and system-dependent.
In this hypothetical example, both internal standards allow the method to meet the regulatory requirements for carryover. However, this compound shows lower carryover, which may indicate a more robust performance.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical evaluation for the carryover assessment.
Key Considerations for this compound
While deuterated internal standards are preferred, certain factors should be considered:
-
Deuterium (B1214612) Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight shift in chromatographic retention time.[3] If this compound does not perfectly co-elute with Metoprolol, it could experience different levels of matrix effects, although this is generally a minor issue.[3][6]
-
Isotopic Purity: The this compound standard should have high isotopic purity to minimize any contribution to the unlabeled analyte's signal.[7]
-
Stability: The position of the deuterium labels on the molecule should be stable to prevent any H/D back-exchange with the solvent.[7][8]
By following a rigorous experimental protocol and adhering to regulatory guidelines, researchers can confidently establish the carryover limits for this compound and ensure the development of a robust and reliable bioanalytical method.
References
- 1. Metoprolol-D7 Hydrochloride | C15H26ClNO3 | CID 76974368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (R)-Metoprolol-d7 in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of (R)-Metoprolol-d7, a deuterated analogue of the beta-blocker metoprolol. While generally not classified as a hazardous substance, adherence to established disposal protocols is essential.
Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound should always be in accordance with local, state, and federal regulations. For research laboratories, this typically involves disposal through a licensed environmental waste management contractor.
1. Waste Identification and Segregation:
-
Confirm Classification: Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is crucial to never dispose of chemical waste down the drain or in regular trash.
-
Segregate Waste: Designate a specific waste container for solid chemical waste. Do not mix this compound with other types of waste, such as solvents, sharps, or biohazardous materials.
2. Waste Accumulation and Labeling:
-
Container Selection: Use a clearly labeled, leak-proof container with a secure lid for collecting the this compound waste. The container should be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Non-Hazardous Waste"
-
The full chemical name: "this compound"
-
The quantity of waste
-
The date the waste was first added to the container (accumulation start date)
-
The name of the principal investigator and the laboratory location
-
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary contact for arranging the disposal of chemical waste.
-
Schedule a Pickup: Follow your institution's specific procedures for requesting a waste pickup from your laboratory. This is typically done through an online request system or by contacting the EHS office directly.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest if required by your institution for tracking purposes, is completed accurately.
4. Empty Container Disposal:
-
Empty containers that held this compound should be managed as chemical waste unless they are "RCRA empty." For non-acutely hazardous waste, a container is considered RCRA empty if all possible material has been removed by normal means.
-
To ensure the container is clean, it is best practice to triple-rinse it with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as chemical waste. Subsequent rinses may be permissible for drain disposal, but it is imperative to check with your institution's EHS guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling (R)-Metoprolol-d7
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate safety, operational, and disposal information for (R)-Metoprolol-d7, a deuterated form of the beta-blocker Metoprolol.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended equipment when handling this compound in a laboratory setting.[1][2][3]
| Protection Type | Equipment | Standard/Specification |
| Eye Protection | Safety glasses with side-shields or safety goggles. A face shield may also be necessary. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[1] |
| Hand Protection | Chemically resistant, impervious gloves. | Inspect gloves prior to use. Use proper glove removal technique.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when ventilation is insufficient or when handling large quantities that may generate dust. |
| Body Protection | Laboratory coat. For large spills, a full suit may be required. | Standard laboratory attire. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial to minimize risk and ensure the integrity of the experiment.
Experimental Protocols:
-
Preparation :
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ground all equipment containing the material to prevent electrostatic charges.
-
Avoid the formation of dust and aerosols.
-
-
Handling :
-
When handling the solid form, use appropriate tools to transfer the substance and avoid creating dust.
-
For solutions, contain any spillage and collect with an electrically protected vacuum cleaner or by wet-brushing.
-
Avoid contact with skin and eyes. Do not breathe dust, vapors, mist, or gas.
-
-
Storage :
-
Keep the container tightly closed in a dry and well-ventilated place.
-
The recommended long-term storage temperature is -20°C, protected from light and stored under nitrogen.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal :
-
Dispose of the substance and any contaminated materials through a licensed professional waste disposal service.
-
Do not allow the product to enter drains, sewers, or water courses. An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.
-
Contaminated packaging should be disposed of in the same manner as the product itself.
-
-
Spill Management :
-
For small spills, sweep up the solid material, taking care not to generate dust, and place it in a suitable, closed container for disposal.
-
For large spills, evacuate the area and use a shovel to place the material into a convenient waste disposal container.
-
Clean the spill area by spreading water on the contaminated surface and dispose of the cleaning materials according to local and regional authority requirements. In case of a large spill, a self-contained breathing apparatus should be used to avoid inhalation.
-
By following these guidelines, researchers can handle this compound safely and effectively, minimizing personal and environmental risks. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
